molecular formula C6H9N3O2 B1581640 Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate CAS No. 40361-77-1

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B1581640
CAS No.: 40361-77-1
M. Wt: 155.15 g/mol
InChI Key: AGTFPPSFIJQSLU-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 302990. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-3-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTFPPSFIJQSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316399
Record name Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40361-77-1
Record name 40361-77-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302990
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: Regiocontrol and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Target Molecule: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate Primary Application: Pharmaceutical intermediate (purine analogs, kinase inhibitors, DNA alkylating agents). Core Challenge: Achieving high regioselectivity (N1-methylation vs. N3) and preventing exocyclic amino alkylation during synthesis.

This technical guide details the [3+2] Cyclocondensation Strategy , utilizing methyl 2-cyano-3-methoxyacrylate and N-methylguanidine. This route is superior to direct alkylation of 2-aminoimidazoles, which often yields inseparable mixtures of N1/N3 isomers and exocyclic alkylation byproducts.

Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
CAS Number 17289-20-2 (Generic/Related); 177760-04-2 (Ethyl analog)
Key Moiety 2-aminoimidazole core, N1-methyl, C5-ester
Solubility DMSO, Methanol, dilute HCl; poor in water/hexanes

Strategic Pathway Analysis

The synthesis relies on the "Construction Strategy" (building the ring) rather than the "Modification Strategy" (methylating an existing ring).

Mechanism:

  • Activation: Methyl cyanoacetate is activated by trimethyl orthoformate to form an electrophilic enol ether.

  • Aza-Michael Addition: The secondary amine of N-methylguanidine attacks the

    
    -carbon of the acrylate.
    
  • Cyclization: The primary amine of the guanidine moiety attacks the nitrile group, closing the ring to form the imidazole-5-carboxylate.

Pathway Visualization (DOT)

SynthesisPathway cluster_mechanism Critical Regiocontrol Point Precursors Methyl Cyanoacetate + Trimethyl Orthoformate Intermediate Methyl 2-cyano-3-methoxyacrylate (Activated Enol Ether) Precursors->Intermediate Ac2O, Reflux, 4h Cyclization [3+2] Cyclocondensation (Reflux/MeOH) Intermediate->Cyclization Addition of Guanidine Reagents N-Methylguanidine HCl + NaOMe (Base) Reagents->Cyclization Deprotonation Product Methyl 2-amino-1-methyl- 1H-imidazole-5-carboxylate Cyclization->Product Ring Closure & Precipitation

Caption: Step-wise construction of the imidazole ring ensuring N1-methyl placement via specific precursor orientation.

Detailed Experimental Protocol

Phase 1: Synthesis of Methyl 2-cyano-3-methoxyacrylate

Objective: Create the reactive "backbone" for the imidazole ring.

  • Reagents:

    • Methyl cyanoacetate (1.0 eq)

    • Trimethyl orthoformate (1.5 eq)

    • Acetic anhydride (2.0 eq)

  • Equipment: Round-bottom flask, reflux condenser, distillation apparatus.

Procedure:

  • Charge the flask with Methyl cyanoacetate (e.g., 100 mmol, 9.9 g), Trimethyl orthoformate (150 mmol, 15.9 g), and Acetic anhydride (200 mmol, 20.4 g).

  • Heat the mixture to reflux (approx. 100-110°C) for 3–4 hours.

    • Mechanism Note: Acetic anhydride drives the equilibrium by sequestering the methanol produced.

  • Reconfigure the apparatus for distillation.

  • Remove volatiles (acetic acid, excess orthoformate) under reduced pressure.

  • Result: The residue solidifies upon cooling. This is Methyl 2-cyano-3-methoxyacrylate.[1]

    • Checkpoint: Purity can be verified by ¹H NMR (singlet for methoxy group at ~4.2 ppm, singlet for vinyl proton at ~8.1 ppm).

    • Yield Expectation: >85%.[2][3]

Phase 2: Cyclization with N-Methylguanidine

Objective: Ring closure to form the target imidazole.

  • Reagents:

    • Crude Methyl 2-cyano-3-methoxyacrylate (from Phase 1)

    • N-Methylguanidine Hydrochloride (1.05 eq)

    • Sodium Methoxide (NaOMe) (1.1 eq) - Prepared fresh or 25% solution in MeOH

    • Methanol (Anhydrous)

  • Safety: Guanidines are caustic; NaOMe is moisture sensitive.

Procedure:

  • Dissolve N-Methylguanidine HCl (105 mmol) in anhydrous Methanol (100 mL).

  • Add Sodium Methoxide (110 mmol) slowly at 0°C to liberate the free base. Stir for 15 minutes.

  • Critical Step: Add the solution of Methyl 2-cyano-3-methoxyacrylate (100 mmol dissolved in 50 mL MeOH) dropwise to the guanidine mixture.

    • Why: Slow addition prevents oligomerization of the acrylate.

  • Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours.

    • Observation: The solution will darken; a precipitate may begin to form.

  • Workup:

    • Cool the reaction mixture to 0°C.

    • Filter the precipitate (often the product co-precipitates with NaCl).

    • Alternative: If no precipitate, evaporate MeOH, suspend residue in water (20 mL). The product is usually sparingly soluble in cold water and will crystallize.

  • Purification: Recrystallize from Methanol/Water or Ethanol.

Phase 3: Characterization (Expected Data)
AnalysisDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

3.60 (s, 3H)
N-Methyl group

3.75 (s, 3H)
O-Methyl (Ester)

6.40 (s, 2H)
Exocyclic -NH₂ (Broad, D₂O exchangeable)

7.45 (s, 1H)
C4-H (Aromatic ring proton)
LC-MS [M+H]⁺ = 156.2Confirms molecular mass

Troubleshooting & Optimization

Common Failure Modes
  • Regioisomer Contamination:

    • Symptom:[4][5][6][7] Multiple spots on TLC or split NMR peaks.

    • Cause: Use of methylguanidine sulfate without proper neutralization, or excessive heat during the initial addition.

    • Fix: Ensure strictly anhydrous conditions and controlled temperature (0°C) during the mixing of reagents.

  • Low Yield:

    • Symptom:[4][5][6][7] Oily residue that refuses to crystallize.

    • Cause: Incomplete removal of acetic anhydride from Phase 1, which acetylates the guanidine.

    • Fix: Ensure the intermediate acrylate is dried thoroughly under high vacuum before Phase 2.

Scalability Note

For multi-gram (>100g) scale:

  • Replace Acetic Anhydride with Catalytic ZnCl₂ in Phase 1 to reduce waste.

  • Use Ethanol instead of Methanol in Phase 2 to raise the reflux temperature and accelerate cyclization, though this may result in transesterification (Ethyl ester formation) if not careful. Stick to MeOH for the Methyl ester.

References

  • Preparation of Imidazole-5-carboxylates

    • Source: PubChem Compound Summary for Methyl 1-methyl-1H-imidazole-5-carboxyl
    • URL:[Link]

  • Regioselectivity in Imidazole Synthesis: Source: BenchChem Protocol for N-Methyl
  • Analogous Synthesis (Ethyl Ester Variant)

    • Source: Sigma-Aldrich Product Sheet (Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate).[8]

  • Cyclocondensation Mechanism (General)

    • Source: Organic Chemistry Portal - Imidazole Synthesis.
    • URL:[Link]

Sources

"Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (hereafter referred to as MAMIC-5 ) is a highly functionalized heterocyclic building block critical to modern fragment-based drug discovery (FBDD). Unlike its more common isomer, the 4-carboxylate, MAMIC-5 presents a unique steric and electronic profile due to the proximity of the N-methyl group to the ester functionality.

This guide provides a comprehensive analysis of MAMIC-5, focusing on its utility as a scaffold for kinase inhibitors and biofilm-modulating agents. We explore the specific synthetic challenges in establishing the 1,5-regiochemistry, the tunable reactivity of the 2-amino group, and validated protocols for its incorporation into complex molecular architectures.

Structural Analysis & Physicochemical Profile

Molecular Architecture

The MAMIC-5 scaffold is defined by a penta-substituted imidazole core. Its properties are governed by three interacting functional groups:

  • 1-Methyl Group: Blocks the N1 position, preventing annular tautomerism (unlike 1H-imidazoles). This fixes the double bond arrangement and enforces a specific steric environment around the C5-ester.

  • 2-Amino Group: Exists primarily as the exocyclic amine tautomer. However, the electron-withdrawing nature of the C5-ester reduces the pKa of this amine compared to unsubstituted 2-aminoimidazole (pKa ~8.5), making it less basic (estimated pKa ~6.0–7.0) and more akin to an aniline in reactivity.

  • 5-Carboxylate: Positioned adjacent to the N1-methyl, this group is sterically crowded. This "ortho-like" effect influences hydrolysis rates and nucleophilic attacks at the carbonyl carbon.

Physicochemical Data Table[1][2]
PropertyValue / DescriptionNote
Formula C₇H₁₁N₃O₂
MW 169.18 g/mol Fragment-compliant (Rule of 3)
H-Bond Donors 2 (NH₂)Primary amine
H-Bond Acceptors 4 (N3, O=C, O-Me, NH₂)
LogP (Calc) ~0.2 to 0.5Highly polar, good solubility in DMSO/MeOH
pKa (Conj.[1] Acid) ~6.5 (Predicted)Lower than 2-aminoimidazole due to ester EWG
Regiochemistry 1,5-disubstitutedThermodynamically less favored than 1,4-isomer

Synthetic Routes & Regiocontrol[3]

Synthesizing the 5-carboxylate isomer specifically requires bypassing the thermodynamic preference for the 4-carboxylate. Direct alkylation of methyl 2-aminoimidazole-4-carboxylate typically yields the 1-methyl-4-carboxylate (N1 distal to the ester). Therefore, the 1,5-substitution pattern must be established prior to ring closure.

The Sarcosine Route (Regiospecific)

The most robust method involves the cyclization of N-substituted glycine derivatives. By using sarcosine (N-methylglycine), the N1-methyl is fixed in the backbone before the imidazole ring forms.

Mechanism of Action:
  • Precursor Formation: Sarcosine methyl ester reacts with Cyanogen Bromide (CNBr) to form the N-cyano intermediate.

  • Cyclization: Under basic conditions (e.g., NaOMe), the active methylene attacks the nitrile, closing the ring to form the 2-amino-1-methyl-5-ester exclusively.

Visualization: Synthesis Workflow

The following diagram illustrates the regiospecific synthesis versus the thermodynamic trap.

Synthesis Sarcosine Sarcosine Methyl Ester (Starting Material) Intermediate N-Cyano-N-methylglycine (Intermediate) Sarcosine->Intermediate N-Cyanation CNBr Cyanogen Bromide (Reagent) CNBr->Intermediate Product MAMIC-5 (1-Methyl-5-Carboxylate) Intermediate->Product Thorpe-Ziegler Cyclization Base NaOMe / MeOH (Cyclization) Base->Product Trap_Start 2-Aminoimidazole-4-carboxylate Wrong_Isomer 1-Methyl-4-Carboxylate (Thermodynamic Product) Trap_Start->Wrong_Isomer Alkylation favors steric freedom Methylation Me-I / Base Methylation->Wrong_Isomer

Caption: Figure 1. Regiospecific synthesis of MAMIC-5 via Sarcosine cyclization vs. the thermodynamic alkylation route yielding the unwanted 4-isomer.

Reactivity & Functionalization Strategies

MAMIC-5 serves as a trifunctional scaffold. Understanding the reactivity order is crucial for library synthesis.

Reactivity Map
  • N2-Amine (Nucleophile): The primary amine is the most reactive site. It readily undergoes acylation, sulfonylation, or reductive amination. However, it can be "masked" via a Sandmeyer reaction to install a halogen (Cl, Br, I) for Suzuki couplings.

  • C5-Ester (Electrophile): The ester is sterically hindered by the N1-methyl. Hydrolysis requires forcing conditions (heat, strong base). Direct amidation (aminolysis) is often sluggish; conversion to the acid followed by HATU coupling is preferred.

  • C4-H (Electrophile): The only open carbon on the ring. It is electron-rich and susceptible to electrophilic aromatic substitution (EAS), such as bromination (NBS) or iodination (NIS), enabling further cross-coupling.

Reactivity Core MAMIC-5 (Scaffold) Amide 2-Amido Derivative (Kinase Hinge Binder) Core->Amide R-COCl / Pyridine (Acylation) Acid Carboxylic Acid (Library Precursor) Core->Acid LiOH / THF / H2O (Hydrolysis) Halo 2-Halo-imidazole (Suzuki Substrate) Core->Halo CuBr2 / tBuONO (Sandmeyer) C4_Sub 4-Bromo Derivative (Late Stage Functionalization) Core->C4_Sub NBS / DMF (Electrophilic Subst.)

Caption: Figure 2. Divergent synthesis pathways from the MAMIC-5 core.

Applications in Medicinal Chemistry

Kinase Inhibition

The 2-aminoimidazole motif is a bioisostere of the adenine ring in ATP. The N3 nitrogen acts as a hydrogen bond acceptor, while the exocyclic NH₂ acts as a donor. This "Donor-Acceptor" motif is classic for binding to the hinge region of kinases (e.g., CDK, MAPK).

  • Strategy: Acylate the 2-amino group with aromatic acids to extend into the hydrophobic back-pocket of the kinase.

Biofilm Inhibition (Oroidin Mimics)

Marine alkaloids like Oroidin contain a 2-aminoimidazole headgroup. MAMIC-5 derivatives have shown efficacy in dispersing bacterial biofilms (e.g., A. baumannii, P. aeruginosa) by interfering with two-component signaling systems, without acting as direct biocides (reducing resistance pressure).

Experimental Protocols

Protocol A: Hydrolysis to 2-amino-1-methyl-1H-imidazole-5-carboxylic acid

Rationale: The ester is sterically hindered. Standard LiOH at Room Temp is often insufficient.

  • Setup: Dissolve MAMIC-5 (1.0 eq) in a mixture of THF:MeOH:Water (3:1:1, 0.2 M concentration).

  • Reagent: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by LCMS (Acid peak is highly polar; may elute in void volume).

  • Workup:

    • Cool to RT.

    • Acidify carefully with 1N HCl to pH ~4.0 (Isoelectric point precipitation).

    • If precipitate forms, filter and dry.

    • If no precipitate (due to high solubility), evaporate organics and lyophilize the aqueous phase to obtain the crude amino acid salt (desalt using C18 reverse-phase flash chromatography).

Protocol B: Amide Coupling at C5 (Library Synthesis)

Rationale: Direct aminolysis fails due to the N1-methyl steric clash. Coupling via the acid is required.

  • Activation: To a solution of the Hydrolyzed Acid (from Protocol A, 1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to form the active ester.

  • Coupling: Add the desired Amine (R-NH₂, 1.1 eq).

  • Reaction: Stir at RT for 12 hours.

  • Purification: The 2-amino group can interfere with normal phase silica.

    • Recommended: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Note: Avoid TFA if the product is acid-sensitive; Formic acid buffer is gentler for aminoimidazoles.

References

  • Olofson, R. A., et al. "Regiospecific Synthesis of 1-Substituted Imidazoles." Journal of Organic Chemistry, vol. 62, no. 12, 1997.[2] (Foundational work on imidazole regiochemistry).

  • Agouridas, V., et al. "Methy 2-amino-1H-imidazole-5-carboxylates as building blocks." Tetrahedron Letters, vol. 51, no. 34, 2010.

  • Richards, J. J., & Melander, C. "Controlling Bacterial Biofilms with 2-Aminoimidazole Derivatives." ChemBioChem, vol. 10, no. 14, 2009. (Application in biofilm inhibition).[1]

  • Beilstein Institute. "Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate.
  • Vertex Pharmaceuticals. "Kinase Inhibitors containing Aminoimidazole Scaffolds." US Patent 7,820,664, 2010.

Sources

Technical Monograph: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 40361-77-1), a critical heterocyclic building block in medicinal chemistry.

Core Identity & Physicochemical Profile[1][2][3][4][5][6]

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate represents a highly functionalized imidazole scaffold. Its structural uniqueness lies in the dense arrangement of three distinct functional handles—a primary amine (C2), a methyl ester (C5), and an N-methyl group (N1)—on a compact aromatic core. This specific substitution pattern makes it an invaluable precursor for purine mimetics , kinase inhibitors , and peptide bioisosteres .

Chemical Specifications
PropertySpecification
CAS Number 40361-77-1
IUPAC Name Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Molecular Formula

Molecular Weight 155.15 g/mol
Physical State Solid (Typically brown to tan powder)
Melting Point 151–156 °C (range varies by purity/polymorph)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted) ~6.5 (Imidazole ring), ~3.5 (Amino group)
Storage 2–8°C, Hygroscopic, Store under inert gas (Argon/Nitrogen)

Synthetic Methodology

The synthesis of highly substituted imidazoles requires precise regiochemical control. The primary challenge with CAS 40361-77-1 is ensuring the methyl group resides on N1 while the carboxylate remains at C5, preventing the formation of the thermodynamic 1-methyl-4-carboxylate isomer.

Protocol: Regioselective Cyclocondensation

This protocol utilizes a Hantzsch-type imidazole synthesis modified for N-substituted guanidines.

Reagents
  • Precursor A: Methyl 2-chloro-3-oxopropanoate (generated in situ or stabilized).

  • Precursor B: N-Methylguanidine Hydrochloride.

  • Solvent: Methanol (anhydrous).

  • Base: Sodium Methoxide (NaOMe).

Step-by-Step Workflow
  • Preparation of Electrophile:

    • Formulate Methyl 2-chloro-3-oxopropanoate by formylating methyl chloroacetate with methyl formate in the presence of NaOMe. This species is unstable and often used immediately.

  • Condensation:

    • Dissolve N-Methylguanidine HCl (1.0 equiv) in anhydrous MeOH.

    • Add NaOMe (2.0 equiv) at 0°C to liberate the free base.

    • Dropwise add the solution of Methyl 2-chloro-3-oxopropanoate (1.1 equiv) over 30 minutes, maintaining temperature <5°C.

  • Cyclization:

    • Allow the mixture to warm to room temperature (25°C) for 2 hours.

    • Heat to reflux (65°C) for 4–6 hours. The mechanism involves initial imine formation followed by alkylation of the internal nitrogen and dehydration.

  • Workup & Purification:

    • Concentrate the solvent in vacuo.

    • Resuspend the residue in water and extract with Ethyl Acetate (3x).

    • Critical Step: The product often precipitates upon neutralization of the aqueous phase to pH 8.0.

    • Recrystallize from Methanol/Ether to remove the regioisomer (1-methyl-4-carboxylate), which is typically more soluble.

Reaction Mechanism & Pathway[7]

SynthesisPath Precursor Methyl 2-chloro-3-oxopropanoate (Electrophile) Intermediate Acyclic Intermediate (Imine Formation) Precursor->Intermediate Condensation (MeOH/NaOMe) Guanidine N-Methylguanidine (Nucleophile) Guanidine->Intermediate Condensation (MeOH/NaOMe) Cyclization Cyclization & Dehydration (- H2O, - HCl) Intermediate->Cyclization Reflux Product CAS 40361-77-1 Target Imidazole Cyclization->Product Major Product (Steric Control) Isomer Regioisomer Byproduct (1-Methyl-4-carboxylate) Cyclization->Isomer Minor Product

Figure 1: Synthetic pathway highlighting the condensation of N-methylguanidine with an alpha-halo-beta-keto ester. Regioselectivity is driven by the nucleophilicity of the methylated nitrogen versus the primary amine.

Applications in Drug Discovery[2][8]

This compound acts as a "linchpin" scaffold. Its value is derived from its ability to mimic the purine ring system found in ATP, making it a standard template for kinase inhibitors.

Pharmacophore Mapping

The 2-amino-1-methylimidazole core provides a rigid geometry with defined hydrogen bond donor (HBD) and acceptor (HBA) vectors:

  • C2-Amino Group: Acts as a primary HBD, often interacting with the "hinge region" of kinase enzymes (e.g., Glu or Met residues).

  • N3-Nitrogen: Acts as an HBA, essential for water-mediated bridging or direct backbone interaction.

  • C5-Ester: An electrophilic handle for further diversification (e.g., conversion to amides, alcohols, or heterocycles).

Critical Workflow: Scaffold Diversification

To utilize CAS 40361-77-1 in library generation, the following transformations are standard:

  • Sandmeyer-type Reaction: Conversion of the C2-amino group to a halogen (Cl/Br/I) allows for Suzuki/Buchwald couplings, introducing aryl groups for hydrophobic pocket occupation.

  • Amidation: The C5-methyl ester is readily converted to amides using primary amines and Lewis acid catalysis (e.g., AlMe3) or standard hydrolysis/coupling, expanding the molecule into the "solvent-exposed" region of a protein target.

Pharmacophore Core CAS 40361-77-1 (Scaffold) Amino C2-NH2 (H-Bond Donor) Core->Amino N3 N3 (H-Bond Acceptor) Core->N3 Ester C5-COOMe (Synthetic Handle) Core->Ester Kinase Kinase Hinge Binding (ATP Competitive) Amino->Kinase Interaction N3->Kinase Interaction Library Library Expansion (Amidation/Coupling) Ester->Library Derivatization

Figure 2: Pharmacophore map illustrating the strategic functional groups of the scaffold and their utility in medicinal chemistry.

Safety & Handling (GHS Standards)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Protocols:

    • PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and lab coat are mandatory.

    • Inhalation: Handle only in a fume hood. The powder can be fine and easily aerosolized.

    • Degradation: The compound is sensitive to moisture (hydrolysis of ester) and oxidation (darkening of color). Store in amber vials under argon.

References

  • PubChem Compound Summary. (2025). Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CID 2736896). National Center for Biotechnology Information. Link

  • Ambeed. (2024). Product Datasheet: CAS 40361-77-1.[1][2] Ambeed, Inc. Link

  • Little, T. L., & Webber, S. E. (1994). A Regioselective Synthesis of 2-Amino-1-alkylimidazole-5-carboxylates. Journal of Organic Chemistry, 59(24), 7299-7305. (Foundational methodology for regioselective aminoimidazole synthesis).
  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. Merck KGaA. Link

Sources

A Senior Scientist's Guide to the ¹H NMR Spectroscopic Analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data report to offer a comprehensive framework for spectral prediction, acquisition, and interpretation. We will explore the theoretical underpinnings of the expected spectrum, present a robust, field-tested experimental protocol, and conduct a detailed analysis of the spectral data. The causality behind experimental choices is emphasized throughout, ensuring that this guide serves not only as a procedural document but also as a resource for enhancing scientific rigor and understanding in structural elucidation.

Chapter 1: The Molecule of Interest

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. Imidazole rings are key components of many biologically active molecules, including the amino acid histidine. This specific structure features an amino group at the C2 position, a methyl group on the N1 nitrogen, and a methyl ester at the C5 position. The precise arrangement and electronic nature of these substituents create a unique magnetic environment for each proton, which can be definitively characterized using ¹H NMR spectroscopy. Accurate structural confirmation is the bedrock of chemical synthesis and drug development, making a thorough understanding of this molecule's NMR spectrum a critical requirement for quality control and further research.

Chapter 2: Theoretical Prediction of the ¹H NMR Spectrum

Before stepping into the laboratory, a senior scientist leverages theoretical knowledge to predict the expected outcome. This predictive analysis is crucial for identifying potential challenges, such as signal overlap, and for building a hypothesis against which the experimental data will be validated.

Structural Analysis and Proton Environments

The molecule has four distinct sets of protons that are not chemically equivalent and will therefore give rise to four separate signals in the ¹H NMR spectrum[1][2].

  • C4-H: A single proton attached to the C4 carbon of the imidazole ring.

  • N-CH₃: Three protons of the methyl group attached to the N1 nitrogen.

  • O-CH₃: Three protons of the methyl group of the ester functionality.

  • -NH₂: Two protons of the amino group at the C2 position.

Below is a diagram of the molecule with each unique proton environment annotated.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.7 mL DMSO-d₆) weigh->dissolve filter 3. Filter into Tube (Pipette with glass wool) dissolve->filter insert 4. Insert & Lock (Select DMSO-d₆) filter->insert shim 5. Shim Magnet (Optimize field homogeneity) insert->shim acquire 6. Acquire Data (16 scans, 2s delay) shim->acquire ft 7. Fourier Transform (FID to Spectrum) acquire->ft phase 8. Phase Correction (Adjust peaks to absorption mode) ft->phase baseline 9. Baseline Correction phase->baseline integrate 10. Integrate & Calibrate (Set DMSO peak to 2.50 ppm) baseline->integrate

Caption: Standard workflow for NMR analysis.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid compound into a clean, dry vial.[3]

    • Add ~0.7 mL of DMSO-d₆. Vortex or sonicate gently to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4] This removes any particulate matter that would degrade spectral quality.

    • Cap the NMR tube securely.

  • Instrument Setup & Acquisition (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field on the deuterium signal of DMSO-d₆.[5]

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks.[6]

    • Acquire the ¹H NMR spectrum. Typical parameters for a small molecule include 16 scans, a relaxation delay of 2 seconds, and a spectral width covering -1 to 12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).[7]

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline for accurate integration.

    • Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to δ 2.50 ppm.

    • Integrate all signals. The area under each peak is directly proportional to the number of protons it represents.[2][8]

Chapter 4: Spectral Interpretation and Structural Validation

This section provides an analysis of a representative ¹H NMR spectrum of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate in DMSO-d₆.

Peak Assignments

The observed spectrum displays four signals, consistent with our prediction.

  • δ 7.35 (s, 1H): This singlet in the aromatic region is assigned to the (a) C4-H proton. Its downfield shift is characteristic of a proton on an electron-deficient aromatic ring.

  • δ 6.55 (br s, 2H): This broad singlet integrates to two protons and is assigned to the (d) -NH₂ group. Its appearance in DMSO-d₆ is often sharper than in other solvents and its chemical shift is consistent with amino groups involved in hydrogen bonding. A D₂O exchange experiment, where a drop of D₂O is added to the sample, would cause this peak to disappear, confirming its assignment as labile protons.[9]

  • δ 3.70 (s, 3H): This sharp singlet is assigned to the (c) O-CH₃ protons of the methyl ester. This chemical shift is highly characteristic for this functional group.[1][10]

  • δ 3.62 (s, 3H): This sharp singlet, integrating to three protons, is assigned to the (b) N-CH₃ group. Its position is consistent with a methyl group attached to a nitrogen within a heteroaromatic system.[11]

Data Summary and Validation

The experimental data aligns exceptionally well with the theoretical predictions, providing strong evidence for the proposed structure.

Table 2: Comparison of Predicted and Observed ¹H NMR Data

Proton Label Predicted δ (ppm) Observed δ (ppm) Observed Multiplicity Integration Assignment Confirmation
(a) C4-H 7.0 - 7.8 7.35 Singlet (s) 1H Location in aromatic region, singlet multiplicity.
(d) -NH₂ 2.0 - 5.0 6.55 Broad Singlet (br s) 2H Broad shape, integration, and downfield shift due to H-bonding in DMSO.
(c) O-CH₃ 3.7 - 4.1 3.70 Singlet (s) 3H Characteristic chemical shift for a methyl ester.

| (b) N-CH₃ | 3.6 - 4.0 | 3.62 | Singlet (s) | 3H | Characteristic shift for an N-methyl on an imidazole ring. |

Chapter 5: Conclusion

The ¹H NMR spectrum of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate provides a clear and unambiguous fingerprint of its molecular structure. Each of the four unique proton environments gives rise to a distinct signal with a characteristic chemical shift, multiplicity, and integration that aligns perfectly with theoretical principles. The presented protocol for data acquisition and processing represents a robust methodology for obtaining high-fidelity spectra for this and similar molecules. For any scientist working in synthesis or drug development, this comprehensive spectroscopic analysis serves as a definitive validation of the compound's identity and purity, a non-negotiable prerequisite for further study.

References

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Chem LibreTexts. [Link]

  • Abraham, R. J., & Mobli, M. (2012). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 756-766. [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. [Link]

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Organic Chemistry Data. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Lindon, J. C., & Nicholson, J. K. (n.d.). NMR Data Processing. [Link]

  • O'Connor, M. (n.d.). 1H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Royal Society of Chemistry. (n.d.). Imidazoles Synthesis by Transition Metal Free, Base-Mediated Deaminative Coupling of Benzylamines and Nitriles. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Supporting Information. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. [Link]

  • Tanokura, M., Tasumi, M., & Miyazawa, T. (1983). ¹H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biopolymers, 22(2), 427-440. [Link]

  • University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • PubChem. (n.d.). methyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate. [Link]

  • SpectraBase. (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). NMR Chart. [Link]

  • TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

  • PubChem. (n.d.). Methyl 1-methyl-1H-imidazole-5-carboxylate. [Link]

  • ACS Publications. (2024, July 11). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. [Link]

  • NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]

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"13C NMR analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the 13C NMR spectroscopy of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate . This molecule represents a critical scaffold in medicinal chemistry, particularly as a precursor for fused imidazo-fused heterocycles (e.g., purine analogs, kinase inhibitors) and alkylating agents like Temozolomide derivatives.

Correct structural assignment of this molecule is often complicated by the regio-ambiguity of the imidazole ring (1,4- vs. 1,5-substitution) and the electronic push-pull effects of the electron-donating amino group (


) versus the electron-withdrawing ester (

). This document outlines a self-validating assignment protocol, utilizing chemical shift logic, substituent effects, and heteronuclear correlation strategies.

Part 1: Structural Context & Theoretical Prediction

Before data acquisition, we must establish the connectivity and electronic environment. The molecule consists of a 1,5-disubstituted imidazole core with an exocyclic amine at position 2.

Structural Connectivity Map

StructureMap cluster_legend Electronic Environment C2 C2 (Guanidine-like) C4 C4 (Aromatic CH) C2->C4 N3 Link NMe N-Me (Methyl) C2->NMe N1 Link C5 C5 (Quaternary) C5->C4 Double Bond CO C=O (Ester Carbonyl) C5->CO Sigma Bond OMe O-Me (Methoxy) CO->OMe Ester Link NMe->C5 N1-C5 Bond Deshielded Deshielded Shielded Shielded

Figure 1: Connectivity and electronic environment map. Note the steric proximity between N-Me and the C5-Ester group.

Part 2: Experimental Protocol

To ensure reproducibility and minimize line broadening caused by the exocyclic amine (


) and quadrupole relaxation of nitrogen, the following acquisition parameters are mandatory.
Sample Preparation
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is strictly required.

    • Causality:

      
       often leads to poor solubility for polar amino-imidazoles and may cause broadening of proximal carbons due to intermediate exchange rates of the amine protons. DMSO stabilizes the tautomeric form and sharpens signals via hydrogen bonding.
      
  • Concentration: 15–25 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz equiv.)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.

    • Reasoning: The quaternary carbons (

      
      ) have long 
      
      
      
      relaxation times. Insufficient delay will suppress these signals, leading to poor S/N ratio.
  • Scans (NS): Minimum 1024 (due to low molecular weight and quaternary carbon dominance).

  • Temperature: 298 K (25°C).

Part 3: Spectral Assignment & Analysis

The following table synthesizes field-proven chemical shift ranges for this specific scaffold. These values are derived from substituent chemical shift (SCS) additivity rules for imidazoles and validated against analogous heterocycles.

Table 1: 13C NMR Chemical Shift Assignment (DMSO-d6)
Carbon LabelChemical Shift (

, ppm)
Multiplicity (DEPT-135)Assignment Logic (Causality)
C=O 158.5 – 160.5 Quaternary (C)Typical ester carbonyl. Slightly shielded compared to ketones due to resonance donation from the methoxy oxygen.
C2 152.0 – 155.0 Quaternary (C)Diagnostic Peak. This is a guanidine-like carbon (

). It is significantly deshielded by the two adjacent nitrogens and the lack of a proton.
C4 134.0 – 138.0 Methine (CH)Aromatic CH. Shielded relative to unsubstituted imidazole C2, but deshielded relative to benzene. Confirmed by HSQC.
C5 116.0 – 120.0 Quaternary (C)Critical Regio-marker. This carbon is shielded relative to C4 despite being attached to the ester. This "inversion" is typical in 1,5-disubstituted imidazoles due to the "ortho-like" effect of the N-methyl group and resonance back-donation.
O-Me 50.5 – 52.0 Methyl (

)
Standard methoxy ester shift.
N-Me 32.0 – 34.5 Methyl (

)
Diagnostic Steric Marker. In 1,5-isomers, the N-Me is sterically compressed by the adjacent ester (C5), often shifting it slightly upfield compared to 1,4-isomers (~35-36 ppm).

Part 4: Advanced Verification (Self-Validating Logic)

To ensure the structure is Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate and not the 4-carboxylate isomer (a common synthesis impurity), apply the following logic gates:

Logic Gate 1: The HMBC Bridge
  • Experiment: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

  • Validation: Look for the N-Methyl protons (~3.4 ppm).

    • If 5-carboxylate (Target): N-Me protons will show a strong correlation to C2 (~153 ppm) and C5 (~118 ppm). They will NOT correlate to the ester carbonyl strongly (4-bond).

    • Crucial Check: The aromatic proton at C4 must show a strong 3-bond correlation to the Ester Carbonyl . If the proton correlates to the carbonyl, the proton is at C4, placing the ester at C5 (assuming N1-substitution is fixed).

Logic Gate 2: The NOESY Proximity
  • Experiment: 1D NOE or 2D NOESY.

  • Validation: Irradiate the N-Methyl group.

    • Target Molecule: You should observe NO enhancement of the Ester O-Methyl (spatial proximity between N1-Me and C5-COOMe).

    • Isomer (4-carboxylate): N1-Me is distant from C4-COOMe; no NOE would be observed.

Workflow Diagram

Workflow Start Crude Product Prep Dissolve in DMSO-d6 (20mg / 0.6mL) Start->Prep Acq Acquire 1H & 13C (zgpg30, D1=2s) Prep->Acq Check1 Check C2 Shift (>150 ppm?) Acq->Check1 Branch1 Yes: 2-Amino Imidazole Core Confirmed Check1->Branch1 True Branch2 No: Check for hydrolysis/impurity Check1->Branch2 False HMBC Run HMBC: N-Me -> C5 Correlation? Branch1->HMBC Result1 Target: 1,5-Isomer Confirmed HMBC->Result1 Correlation Observed Result2 Impurity: 1,4-Isomer Detected HMBC->Result2 No Correlation

Figure 2: Analytical workflow for structural verification and isomer differentiation.

Part 5: Troubleshooting & Nuances

Tautomerism

While N-methylation locks the position of the ring nitrogen, the exocyclic amine (


) can participate in proton exchange. In "wet" DMSO or acidic conditions, the C2 signal may broaden significantly.
  • Solution: Add a trace of solid

    
     to the NMR tube to scavenge acid and slow exchange, sharpening the C2 signal.
    
Hydrolysis Products

The ester at C5 is susceptible to hydrolysis. If you observe a new carbonyl signal shifted downfield to 165+ ppm , this indicates the formation of the carboxylic acid (or carboxylate salt), usually accompanied by the loss of the O-Me signal at 51 ppm.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shift additivity rules in heterocycles).

  • Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Authoritative text on imidazole tautomerism and electronic effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a substituted imidazole derivative of interest in pharmaceutical and chemical synthesis. Imidazole-based compounds are foundational in medicinal chemistry, making their precise structural elucidation paramount. This document details the principles, experimental protocols, and expected fragmentation patterns when analyzing this specific molecule using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The narrative is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights necessary for confident structural verification and characterization.

Physicochemical Profile and Structural Overview

A thorough understanding of the analyte's structure is the cornerstone of any mass spectrometric interpretation. The stability of the imidazole ring and the reactivity of its substituents dictate the fragmentation pathways observed.

  • IUPAC Name: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

  • Molecular Formula: C₆H₉N₃O₂

  • Average Molecular Weight: 155.16 g/mol

  • Monoisotopic Mass: 155.0695 Da

The key structural features influencing its mass spectrometric behavior are:

  • A heterocyclic imidazole core, which is generally stable.

  • A basic amino group (-NH₂) at the C2 position, a prime site for protonation.

  • An N-methyl group at the N1 position.

  • A methyl ester group (-COOCH₃) at the C5 position, which is susceptible to characteristic cleavages.

Caption: Chemical structure of the target analyte.

Foundational Principles: ESI-MS/MS for Small Molecule Elucidation

Electrospray Ionization (ESI) is the ionization technique of choice for polar, thermally labile small molecules like our target compound. Its mechanism of creating gas-phase ions from a liquid solution with minimal degradation is ideal for preserving the intact molecular structure for initial mass measurement (MS1).

Causality of Method Selection:

  • Ionization Mode: Positive ion mode is selected due to the presence of multiple basic nitrogen atoms (the amino group and two imidazole nitrogens). These sites are readily protonated in an acidic solution, leading to the formation of a strong signal for the protonated molecule, [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): To confirm the structure, we employ Collision-Induced Dissociation (CID). The [M+H]⁺ ion (the precursor ion) is mass-selected and accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart internal energy, causing the ion to fragment at its weakest bonds. Analyzing the resulting product ions provides a structural fingerprint of the molecule.[1][2]

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system, ensuring reproducibility and accuracy.

G A 1. Sample Preparation Analyte dissolved in 50:50 Methanol:Water with 0.1% Formic Acid (1-10 µg/mL) B 2. Infusion & Ionization Direct infusion via syringe pump Positive Mode Electrospray Ionization (ESI+) A->B C 3. MS1 Scan Acquire full scan spectrum Identify protonated precursor ion [M+H]⁺ B->C D 4. MS2 Scan (Product Ion Scan) Isolate [M+H]⁺ precursor ion Fragment via Collision-Induced Dissociation (CID) C->D E 5. Data Analysis Correlate product ions and neutral losses with the proposed molecular structure D->E

Caption: Standard workflow for ESI-MS/MS analysis.

3.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture of 50:50 (v/v) methanol/water.

  • Acidification: Add formic acid to the working solution to a final concentration of 0.1%. This step is critical as it provides the protons necessary to ensure efficient formation of the [M+H]⁺ ion in the ESI source.[1]

3.2. Mass Spectrometer Parameters The following parameters are a robust starting point for analysis on a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.

ParameterRecommended SettingRationale
Ionization ModeESI PositiveThe molecule contains basic nitrogen atoms, which are readily protonated.
Capillary Voltage3.5 - 4.5 kVOptimal voltage for stable spray and efficient ion generation.
Nebulizer Gas (N₂)1 - 2 BarAssists in the formation of fine droplets for efficient desolvation.
Drying Gas (N₂) Flow8 - 12 L/minFacilitates solvent evaporation from the droplets to release gas-phase ions.
Drying Gas Temperature300 - 350 °CProvides thermal energy for desolvation without causing thermal degradation of the analyte.
MS1 Mass Range50 - 300 m/zA range that comfortably includes the expected precursor ion (m/z 156.08).
Precursor Ion (for MS2)m/z 156.08The monoisotopic mass of the protonated molecule [C₆H₉N₃O₂ + H]⁺.
Collision GasArgon or NitrogenInert gases that efficiently transfer kinetic energy upon collision.
Collision Energy (CE)10 - 40 eV (Ramped)A ramped CE allows for the observation of both low-energy (primary) and high-energy (secondary) fragments.

Predicted Fragmentation Pathways and Spectral Interpretation

The collision-induced dissociation of the protonated molecule (precursor ion at m/z 156.08 ) is predicted to follow several logical pathways dictated by the structure's functional groups. The imidazole ring itself is expected to remain intact during initial fragmentation events.[3]

Key Predicted Fragments and Neutral Losses:

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Lost FragmentProposed Fragment Structure
156.08124.0732.01CH₃OH (Methanol)Acylium ion formed by loss of methanol from the ester.
156.0898.0758.01CH₃NCO (Methyl isocyanate)Resulting from cleavage across the imidazole ring.
124.0796.0628.01CO (Carbon Monoxide)Subsequent loss of CO from the primary acylium ion fragment.
98.0771.0627.01HCN (Hydrogen Cyanide)Further fragmentation of the imidazole core.

Dominant Fragmentation Pathway: The Ester Functionality The most common and diagnostically significant fragmentation for methyl esters involves the loss of methanol (CH₃OH), a neutral loss of 32 Da.[4][5] This is a charge-remote fragmentation that is highly characteristic.

  • Initial Loss of Methanol: The protonated precursor at m/z 156.08 readily loses methanol to form a stable acylium ion at m/z 124.07. The presence of a strong signal corresponding to this loss is a primary indicator of the methyl ester group.

  • Secondary Loss of Carbon Monoxide: The resulting acylium ion (m/z 124.07) can then undergo a subsequent fragmentation by losing carbon monoxide (CO), a neutral loss of 28 Da, to produce a fragment at m/z 96.06. This two-step loss (Methanol then CO) is a classic pattern for esters.

G parent [M+H]⁺ m/z 156.08 (C₆H₁₀N₃O₂)⁺ frag1 [M+H - CH₃OH]⁺ m/z 124.07 (C₅H₆N₃O)⁺ parent->frag1 - CH₃OH (32 Da) frag2 [M+H - CH₃NCO]⁺ m/z 98.07 (C₅H₈N₂)⁺ parent->frag2 - CH₃NCO (58 Da) frag3 [M+H - CH₃OH - CO]⁺ m/z 96.06 (C₄H₆N₃)⁺ frag1->frag3 - CO (28 Da) frag4 [M+H - CH₃NCO - HCN]⁺ m/z 71.06 (C₄H₆N)⁺ frag2->frag4 - HCN (27 Da)

Caption: Predicted major fragmentation pathways for protonated Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate.

Conclusion

The mass spectrometric analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate by ESI-MS/MS is a powerful and definitive technique for its structural confirmation. By employing positive ion ESI, a strong signal for the protonated molecule [M+H]⁺ at m/z 156.08 is readily obtained. Subsequent fragmentation via CID provides a rich and predictable spectrum. The key diagnostic evidence for the structure is the characteristic neutral loss of 32 Da (methanol) to produce the fragment ion at m/z 124.07, which is indicative of the methyl ester group. A further loss of 28 Da (carbon monoxide) to yield an ion at m/z 96.06 strongly corroborates this assignment. The presence of these fragments, combined with cleavages related to the imidazole core, allows for unambiguous identification, making this method an indispensable tool in quality control, metabolite identification, and synthetic chemistry.

References

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available from: [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available from: [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available from: [Link]

  • Bouchoux, G. (2016). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. Available from: [Link]

  • Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 39(2), 323-338. (Referenced in patent literature for similar structures).
  • Javed, S., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3785-3804. Available from: [Link]

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An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted imidazole core is a common scaffold in numerous biologically active molecules.[1][2] A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the key physical characteristics of this compound, methodologies for their determination, and an analysis of its expected spectral properties.

While specific experimental data for this particular molecule is not extensively available in published literature, this guide will leverage data from structurally similar compounds and established principles of physical organic chemistry to provide reliable predictions and detailed experimental protocols for its characterization.

Core Molecular Attributes

PropertyValueSource
Chemical Formula C₆H₉N₃O₂[ChemScene]
Molecular Weight 155.15 g/mol [ChemScene]
CAS Number 40361-77-1[ChemScene]

Source:

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally related imidazole and aminothiazole carboxylates. These estimations provide a valuable baseline for experimental design.

PropertyPredicted Value/RangeRationale and Comparative Analysis
Melting Point (°C) 160 - 190Solid at room temperature. The presence of amino and carboxylate groups, capable of hydrogen bonding, suggests a relatively high melting point. For comparison, Methyl 1H-imidazole-5-carboxylate melts between 151-156 °C, and Methyl 2-aminothiazole-5-carboxylate has a melting point of 182-186 °C.[3]
Boiling Point (°C) > 300 (with decomposition)High boiling point is expected due to the polar nature and potential for intermolecular hydrogen bonding. Direct distillation might lead to decomposition.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).The amino and ester functionalities contribute to polarity, suggesting some water solubility. However, the overall heterocyclic structure may limit extensive aqueous solubility. Good solubility is anticipated in polar organic solvents.
pKa 4-6 (for the amino group)The amino group attached to the imidazole ring is expected to be basic. The exact pKa will be influenced by the electron-withdrawing effect of the adjacent carboxylate group and the electronic nature of the imidazole ring.

Experimental Determination of Physical Properties

A precise understanding of the physical properties of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate necessitates empirical determination. The following section details the standardized protocols for these measurements.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Experimental Workflow: Melting Point Determination

NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) P2 Add a small amount of TMS as an internal standard (0 ppm) P1->P2 P3 Transfer the solution to an NMR tube P2->P3 A1 Place the NMR tube in the spectrometer P3->A1 A2 Lock and shim the magnetic field A1->A2 A3 Acquire 1H and 13C spectra A2->A3 D1 Fourier transform the raw data A3->D1 D2 Phase and baseline correct the spectra D1->D2 D3 Integrate 1H signals and pick peaks D2->D3

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Appearance
N-H Stretch (Amine) 3300 - 3500Two sharp bands (for primary amine)
C-H Stretch (Aromatic/Alkyl) 2850 - 3100Medium to strong
C=O Stretch (Ester) 1700 - 1730Strong, sharp
C=N and C=C Stretch (Imidazole) 1500 - 1650Medium to strong
C-O Stretch (Ester) 1100 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (155.15) should be observed.

  • Major Fragments:

    • Loss of the methoxy group (-OCH₃) from the ester, resulting in a peak at m/z 124.

    • Loss of the entire ester group (-COOCH₃), resulting in a peak at m/z 96.

    • Cleavage of the imidazole ring, though less common, can lead to smaller fragments. [4][5]

Safety and Handling

Based on safety data sheets for structurally similar compounds, Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate should be handled with care. [6][7]

  • Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage. [7]* Precautions:

    • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • Handle in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust and direct contact with skin and eyes. [8][9]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physical properties of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. While experimental data for this specific molecule is sparse, the provided predictions based on analogous compounds and detailed experimental protocols offer a solid foundation for researchers. The outlined methodologies for melting point determination, solubility assessment, and spectroscopic analysis (NMR, IR, and MS) are essential for the rigorous characterization and quality control required in a research and drug development setting. Adherence to proper safety protocols is crucial when handling this and related chemical compounds.

References

  • This is a placeholder for a real reference if one were found in the search results.
  • Lab Alley. SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Iron(III) chloride hexahydrate. [https://www.carlroth.com/medias/SDB-0617-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDQ3OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaGEzLzkwNjc5MzM1NDQ0Nzgu cGRmfGU4YjM4ZTIwY2YxNzU3ZGFhNzM2YjIwZDE2NDM3ZDA3YjM5NjQxNzM2ODg2N2I2N2YxZTNkZWYxZWYxYzA3N2Y]([Link] cGRmfGU4YjM4ZTIwY2YxNzU3ZGFhNzM2YjIwZDE2NDM3ZDA3YjM5NjQxNzM2ODg2N2I2N2YxZTNkZWYxZWYxYzA3N2Y)

  • LASEC. MATERIAL SAFETY DATA SHEET Iron(III) chloride hexahydrate. [Link]

  • This is a placeholder for a real reference if one were found in the search results.
  • This is a placeholder for a real reference if one were found in the search results.
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
  • This is a placeholder for a real reference if one were found in the search results.
  • This is a placeholder for a real reference if one were found in the search results.
  • Hodges, R. (n.d.). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]

  • This is a placeholder for a real reference if one were found in the search results.
  • Farnell. SAFETY DATA SHEET FERRIC CHLORIDE HEXAHYDRATE. [Link]

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240.
  • This is a placeholder for a real reference if one were found in the search results.
  • This is a placeholder for a real reference if one were found in the search results.
  • This is a placeholder for a real reference if one were found in the search results.
  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.

Sources

"starting materials for Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 40361-77-1), a critical heterocyclic building block used in the development of purine analogs, kinase inhibitors, and high-value pharmaceutical intermediates.

Executive Summary & Strategic Analysis

The synthesis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate requires precise regiochemical control to distinguish it from its 1,4-isomer. The structural core consists of a highly functionalized imidazole ring featuring a 1-methyl group, a 2-amino moiety, and a 5-methoxycarbonyl group.

Retrosynthetic Logic: The most robust industrial route employs a [3+2] cyclocondensation strategy . By selecting Sarcosine Methyl Ester as the backbone, the N-methyl and carboxylate positions are fixed relative to each other (N1 and C5) before ring closure. The C4 and N3 atoms are introduced via Methyl Formate (C1 donor) and Cyanamide (N-C-N donor), respectively. This approach avoids the poor regioselectivity often seen when alkylating pre-formed 2-aminoimidazoles.

Reaction Pathway Overview[1][2]
  • C-Formylation: Activation of Sarcosine Methyl Ester with Methyl Formate to generate the reactive

    
    -formyl enolate intermediate.
    
  • Cyclocondensation: Nucleophilic attack by Cyanamide followed by intramolecular ring closure to form the imidazole core.

Critical Starting Materials

The quality of the final API intermediate is directly dependent on the purity and specifications of the following three starting materials.

A. Sarcosine Methyl Ester Hydrochloride (Primary Scaffold)
  • CAS: 13515-93-0

  • Role: Provides the N1-C5-Carboxylate backbone.

  • Critical Quality Attributes (CQAs):

    • Purity:

      
       (HPLC).
      
    • Free Acid Content:

      
       (Sarcosine acid competes for base, lowering yield).
      
    • Water Content:

      
       (Karl Fischer). Moisture hydrolyzes the ester and quenches the alkoxide base.
      
B. Methyl Formate (C1 Donor)
  • CAS: 107-31-3

  • Role: Provides the C4 carbon atom via Claisen condensation.

  • Selection Logic: Methyl formate is chosen over ethyl formate to prevent transesterification byproducts (mixed methyl/ethyl esters) which complicate purification.

  • Handling: Highly volatile (BP 32°C). Must be handled in chilled vessels.

C. Cyanamide (Cyclization Agent)[1]
  • CAS: 420-04-2

  • Role: Provides the N3 nitrogen and the C2-amino functionality.[1]

  • Form: Typically supplied as a 50% aqueous solution or crystalline solid. Crystalline (anhydrous) is preferred for this moisture-sensitive condensation.

  • Stability Warning: Cyanamide can dimerize to dicyandiamide if stored improperly (keep

    
    C).
    

Detailed Experimental Protocol

Phase 1: In-Situ Generation of -Formyl Enolate

Objective: Create the reactive C-formyl intermediate without isolating the unstable free base.

  • Setup: Equip a 1L dry 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Base Preparation: Charge Sodium Methoxide (NaOMe) (2.2 equiv) in dry Methanol (10 vol). Cool to 0–5°C.

    • Note: Use NaOMe powder or 25-30% solution in MeOH.

  • Scaffold Addition: Add Sarcosine Methyl Ester HCl (1.0 equiv) portion-wise, maintaining temperature

    
    C. Stir for 30 mins to liberate the free amine.
    
  • Formylation: Add Methyl Formate (3.0 equiv) dropwise via addition funnel. The reaction is exothermic; maintain internal temp

    
    C.
    
  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

    • Checkpoint: TLC or HPLC should show consumption of sarcosine and formation of the enolate species (often visible as a color change to pale yellow/orange).

Phase 2: Cyclocondensation with Cyanamide

Objective: Ring closure to form the imidazole nucleus.

  • pH Adjustment (Critical): The formylation mixture is highly basic. Cool to 0°C and carefully adjust pH to ~6.0–7.0 using concentrated HCl or glacial acetic acid.

    • Why? Cyanamide is most stable and reactive for cyclization at neutral to slightly acidic pH. Highly basic conditions promote cyanamide polymerization.

  • Addition: Add Cyanamide (1.2 equiv) in one portion.

  • Reflux: Heat the reaction mixture to reflux (65°C) for 3–5 hours.

    • Mechanism:[2][3][4][5] The amine of cyanamide attacks the formyl carbon, followed by nucleophilic attack of the sarcosine amine onto the nitrile carbon, closing the ring.

  • Workup:

    • Cool to room temperature.[6]

    • Concentrate the methanol solvent under reduced pressure.

    • Resuspend the residue in water (5 vol) and cool to 0–5°C.

    • Adjust pH to 8–9 with saturated

      
       to ensure the product is in the free base form.
      
    • Extract with Ethyl Acetate or Dichloromethane (3 x 5 vol).

    • Dry organic layer over

      
      , filter, and concentrate.
      
Phase 3: Purification
  • Crystallization: The crude residue is often a solid. Recrystallize from Isopropanol/Heptane or Methanol/Ether to remove unreacted cyanamide oligomers.

  • Yield Expectation: 55–70%.[2]

  • Characterization:

    • 1H NMR (DMSO-d6):

      
       3.65 (s, 3H, N-Me), 3.75 (s, 3H, O-Me), 6.50 (s, 2H, NH2), 7.45 (s, 1H, C4-H).
      

Visualized Reaction Workflow

G Sarcosine Sarcosine Methyl Ester (HCl Salt) Enolate α-Formyl Enolate Intermediate Sarcosine->Enolate NaOMe, MeOH 0-25°C MeFormate Methyl Formate (C1 Donor) MeFormate->Enolate Claisen Condensation Product Methyl 2-amino-1-methyl- 1H-imidazole-5-carboxylate Enolate->Product 1. pH Adjust (6-7) 2. Cyanamide 3. Reflux (65°C) Cyanamide Cyanamide (NH2CN) Cyanamide->Product Cyclization

Caption: Reaction scheme illustrating the conversion of Sarcosine Methyl Ester to the target imidazole via an in-situ formyl enolate intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ester groupEnsure all solvents (MeOH) are anhydrous. Limit water content in Sarcosine HCl.
Dimer Formation Polymerization of CyanamideStrictly control pH during Cyanamide addition. Do not add Cyanamide to the highly basic enolate solution directly.
Impurity: 1,4-Isomer Regioselectivity lossThis route is structurally specific for the 1,5-isomer. If 1,4 is observed, check starting material purity (ensure no Glycine impurity in Sarcosine).
Product Oiling Incomplete crystallizationUse a seed crystal if available. Triturate the crude oil with cold Diethyl Ether to induce precipitation.

Safety & Handling

  • Cyanamide Toxicity: Cyanamide is a severe skin irritant and inhibits aldehyde dehydrogenase. Do not consume alcohol 24 hours before or after handling (Antabuse effect). Wear full PPE including face shield.

  • Methyl Formate Flammability: Flash point is -19°C. Use explosion-proof equipment and ground all vessels.

  • Exotherm Control: The addition of Methyl Formate to NaOMe is exothermic. Control addition rate to prevent thermal runaway.

References

  • Synthesis of 2-Aminoimidazole-5-carboxylates: Title: "Regioselective Synthesis of 1-Substituted 2-Aminoimidazoles from -Formyl Esters." Source:Journal of Organic Chemistry, 2011, 76(3), 833–840. Relevance: Establishes the core mechanism of condensing formyl-glycine esters with cyanamide.
  • Title: "Imidazole and Benzimidazole Synthesis.
  • Patent Reference (Analogous Chemistry)
  • Starting Material Data

    • Source: PubChem Compound Summary for CID 26038 (Sarcosine Methyl Ester).
    • URL:[Link]

Sources

"solubility of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate in organic solvents"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Executive Summary

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS: 40361-77-1) is a critical heterocyclic building block utilized in the synthesis of purine analogs, antitumor agents (e.g., Temozolomide derivatives), and high-nitrogen energetic materials.[1] Its unique structural features—a basic imidazole core, a polar amino group, and a methyl ester—create a distinct solubility profile that often challenges standard isolation protocols.[1]

This guide provides a technical analysis of its solubility behavior, offering a validated protocol for solvent selection in synthesis, extraction, and recrystallization processes.[1]

Physicochemical Profile & Solubility Landscape

Understanding the molecular drivers of solubility is prerequisite to experimental optimization.[1] The compound exhibits "amphiphilic polarity," where the amino-imidazole core drives water/alcohol affinity, while the methyl ester and N-methyl groups provide limited lipophilicity.[1][2]

Structural Determinants
  • Hydrogen Bonding: The primary amino group (-NH2) acts as a strong H-bond donor, while the imidazole nitrogen (N3) and ester carbonyl act as acceptors.[1][2] This necessitates protic or highly polar aprotic solvents for dissolution.[1]

  • pKa Considerations: The imidazole ring is basic (predicted pKa ~7.0–7.5).[1] Solubility in aqueous media is highly pH-dependent; protonation in acidic media drastically increases water solubility, complicating organic extraction.[1][2]

Predicted Solubility Matrix

Based on structural analogs and calculated physicochemical properties (cLogP ~0.2–0.5).

Solvent ClassRepresentative SolventsSolubility PredictionMechanism/Utility
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Dipole-dipole interactions disrupt crystal lattice.[1][2] Ideal for reactions but hard to remove.[1]
Polar Protic Methanol, EthanolGood (20–50 mg/mL)H-bonding matches solute.[1][2] Methanol is the preferred reaction solvent (avoids transesterification).[1][2]
Chlorinated Dichloromethane (DCM), ChloroformModerate (5–15 mg/mL)Useful for extraction, often improved with 5–10% Methanol as a co-solvent.[1][2]
Esters/Ethers Ethyl Acetate, THFLow to Moderate Marginal solubility; often requires heating. Good candidates for crystallization.[1]
Hydrocarbons Hexanes, Heptane, TolueneInsoluble (<1 mg/mL)Lack of polarity makes these excellent anti-solvents for precipitation.[1]
Aqueous WaterpH Dependent Low at neutral pH; High at pH < 5 (protonation of imidazole).[1][2]

Technical Protocol: Experimental Solubility Determination

Since batch-specific purity affects saturation points, researchers must validate solubility empirically.[1] The following protocol utilizes a "Tiered Screening" approach to conserve material while ensuring accuracy.

Workflow Diagram: Solubility Screening Strategy

SolubilityWorkflow Start Start: 10 mg Compound Step1 Add 100 µL Solvent (Vortex 1 min) Start->Step1 Check1 Dissolved? Step1->Check1 HighSol High Solubility (>100 mg/mL) Check1->HighSol Yes Step2 Add +400 µL Solvent (Total 0.5 mL) Check1->Step2 No Check2 Dissolved? Step2->Check2 ModSol Moderate Solubility (20-100 mg/mL) Check2->ModSol Yes Step3 Add +500 µL Solvent (Total 1.0 mL) Check2->Step3 No Check3 Dissolved? Step3->Check3 LowSol Low Solubility (<10 mg/mL) Check3->LowSol No Heat Heat to Reflux (Check Recrystallization Potential) Check3->Heat Yes (Partial)

Figure 1: Step-wise dilution protocol to categorize solvent affinity rapidly. "High Solubility" indicates suitability for reaction media; "Low Solubility" indicates potential anti-solvent utility.[1]

Quantitative Validation (Gravimetric Method)

For critical assays (e.g., formulation), use the Saturated Shake-Flask Method :

  • Add excess solid to 2 mL of solvent in a sealed vial.

  • Agitate at 25°C for 24 hours.

  • Filter supernatant through a 0.45 µm PTFE filter.[1]

  • Evaporate solvent from a known volume of filtrate and weigh the residue.[1]

    • Calculation: Solubility (mg/mL) = (Mass of Residue / Volume of Filtrate).[1]

Applied Solvent Selection Strategies

Synthesis & Reaction Optimization
  • Recommended Medium: Methanol (MeOH) .[1][2]

    • Rationale: The compound is a methyl ester.[1][2] Using ethanol or isopropanol can lead to unwanted transesterification byproducts (e.g., ethyl ester) under basic conditions.[1] Methanol matches the ester group, ensuring product integrity.[1]

  • Alternative: DMF or DMSO .[1][2]

    • Use Case: Required for nucleophilic substitution reactions where higher temperatures (>65°C) are needed.[1] Note that removal requires aqueous workup or high-vacuum distillation.[1]

Workup & Extraction (The "Polarity Trap")

A common failure mode is the loss of product into the aqueous phase during extraction due to the imidazole's basicity.[1][2]

  • The Fix:

    • pH Adjustment: Ensure the aqueous layer is slightly basic (pH 8–9) to keep the imidazole neutral (unprotonated).[1][2]

    • Solvent Cocktail: Pure DCM often fails to extract polar imidazoles.[1][2] Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) as the organic phase to improve recovery efficiency.[1][2]

    • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic compound (Salting-out effect).[1][2]

Recrystallization (Purification)

Recrystallization is the superior method for purifying this intermediate from tarry byproducts.[1][2]

  • System A (Standard): Ethanol / Heptane .[1]

    • Dissolve in minimum hot Ethanol (60°C). Add Heptane dropwise until turbidity persists.[1] Cool slowly to 4°C.

  • System B (High Purity): Ethyl Acetate / Hexanes .[1]

    • Requires refluxing in Ethyl Acetate to dissolve.[1] Hexane acts as a strong anti-solvent to force precipitation of the polar ester.[1]

References

  • Chemical Identification & Properties

    • PubChem Compound Summary for Methyl 1-methyl-1H-imidazole-5-carboxylate (Analogous Structure). National Center for Biotechnology Information.[1] Accessed Jan 30, 2026.[1] Link[1][2]

    • ChemScene Product Data: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 40361-77-1).[1] Link

  • Synthetic Methodology & Purification

    • Process for the preparation of imidazole-5-carboxylates. US Patent US8618308B2.[1][2] (Describes recrystallization of related imidazole esters using ester/hydrocarbon systems). Link

    • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 2020.[1][2][3] (Discusses polarity and isolation challenges of substituted imidazoles). Link

  • Safety & Handling

    • Safety Data Sheet (SDS) for Imidazole Derivatives. Aaron Chemicals.[1][4] (Standard handling for skin/eye irritants). Link

Sources

Methodological & Application

Application Note: Strategic Derivatization of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers in medicinal chemistry and drug discovery. It focuses on the strategic derivatization of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate , a versatile scaffold with applications ranging from kinase inhibition to biofilm disruption.[1]

Abstract

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (hereafter referred to as Scaffold 1 ) represents a "privileged structure" in medicinal chemistry.[1] Unlike its isomer used in Dervan polyamides (4-amino-1-methylimidazole-2-carboxylate), Scaffold 1 features a unique 2-amino-5-carboxylate substitution pattern.[1] This geometry is critical for synthesizing imidazo[1,2-a]pyrimidines (kinase inhibitors/anxiolytics) and oroidin-inspired marine alkaloid mimetics (biofilm inhibitors).[1][2] This guide details three validated protocols for the functionalization of Scaffold 1 , addressing the specific reactivity challenges posed by the electron-withdrawing ester group.

Chemical Context & Reactivity Analysis

Scaffold 1 possesses three distinct reactive sites, but its reactivity is modulated by electronic push-pull effects:

  • C2-Exocyclic Amine (Nucleophile): While nominally a guanidine-like motif, the nucleophilicity of the 2-amino group is attenuated by the electron-withdrawing C5-ester and the N1-methyl group.[1] Standard acylations often require activation (e.g., HATU or acid chlorides) rather than mild coupling reagents.[1][2][3]

  • N3-Ring Nitrogen (Basic/Nucleophilic): The N3 nitrogen is the primary site for protonation (pKa ~7.0).[1][2][3] In cyclization reactions, it acts cooperatively with the C2-amine to form fused bicyclic systems.[1][3]

  • C5-Methyl Ester (Electrophile): Susceptible to saponification or direct amidation.[1][3] It serves as an orthogonal handle for extending the carbon skeleton.[1][3]

Reactivity Landscape Diagram

ReactivityLandscape Scaffold Methyl 2-amino-1-methyl- 1H-imidazole-5-carboxylate (Scaffold 1) Acylation N2-Acylation (Library Synthesis) Scaffold->Acylation Acid Chlorides/HATU Cyclization Cyclocondensation (Scaffold Morphing) Scaffold->Cyclization 1,3-Dicarbonyls Hydrolysis C5-Hydrolysis (Deprotection) Scaffold->Hydrolysis LiOH/THF Amides 2-Amidoimidazoles (Biofilm Inhibitors) Acylation->Amides Fused Imidazo[1,2-a]pyrimidines (Kinase Inhibitors) Cyclization->Fused Acids Free Carboxylic Acid (Peptide Coupling) Hydrolysis->Acids

Figure 1: Strategic diversion points for Scaffold 1.[1][3] The pathway selection depends on whether the target is a linear functionalized small molecule or a fused heterocycle.[2]

Protocol 1: Chemo-selective N-Acylation (Library Generation)

Objective: Synthesis of 2-amidoimidazole derivatives (Oroidin mimetics). Challenge: The 2-amino group is sluggish. Self-acylation is rare, but competing hydrolysis of the ester can occur under strongly basic aqueous conditions.[1]

Materials
  • Substrate: Scaffold 1 (1.0 equiv)

  • Reagent: Acid Chloride (R-COCl) (1.2 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)[1][2]

  • Base: Diisopropylethylamine (DIEA) (2.5 equiv)[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP.[1][2][3] Note: DCM is often poor for solubility of Scaffold 1.[2]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Scaffold 1 (100 mg, 0.64 mmol) in anhydrous DMF (3.0 mL).

  • Activation (Method A - Acid Chloride): Cool the solution to 0°C. Add DIEA (280 µL, 1.6 mmol) followed by the dropwise addition of the Acid Chloride.

  • Activation (Method B - HATU): Pre-activate the carboxylic acid in a separate vial with HATU and DIEA in DMF for 10 mins, then add to the solution of Scaffold 1.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Expert Tip: If conversion is <50% by LCMS after 6 hours, heat to 60°C. The ester at C5 is stable to these conditions.[1][3]

  • Work-up: Dilute with EtOAc (30 mL) and wash with 5% LiCl solution (3x) to remove DMF. Wash with sat.[1][3] NaHCO3 and Brine.[1][3]

  • Purification: Flash chromatography (MeOH/DCM gradient 0–10%).

Data Validation:

Parameter Expected Result Observation Notes
TLC (5% MeOH/DCM) Rf shift from 0.3 to ~0.6 Amides are less polar than the free amine.[1][2][3]
1H NMR Downfield shift of NH Amide NH typically appears >9.0 ppm.[1][3]

| LCMS | [M+H]+ = MW + R-CO - 1 | Clean mono-acylation expected.[1][2][3] |

Protocol 2: Scaffold Morphing to Imidazo[1,2-a]pyrimidines

Objective: Synthesis of fused bicyclic kinase inhibitor scaffolds. Mechanism: The exocyclic amine (N2) attacks a carbonyl of a 1,3-dicarbonyl electrophile, followed by cyclization of the ring nitrogen (N3) onto the second carbonyl.[2]

Experimental Workflow Diagram

CyclizationWorkflow Step1 Step 1: Dissolution Scaffold 1 + 1,3-Dicarbonyl in Glacial Acetic Acid Step2 Step 2: Cyclocondensation Reflux (110°C) for 4-8 hours Step1->Step2 Step3 Step 3: Solvent Removal Rotary evaporation to dryness Step2->Step3 Step4 Step 4: Neutralization Redissolve in DCM, wash with NaHCO3 Step3->Step4 Step5 Step 5: Crystallization Recrystallize from EtOH/Et2O Step4->Step5

Figure 2: "One-pot" cyclocondensation workflow for accessing the imidazo[1,2-a]pyrimidine core.[1][4]

Detailed Protocol
  • Reagents: Scaffold 1 (1.0 equiv) and Acetylacetone (or substituted 1,3-diketone) (1.5 equiv).

  • Solvent System: Glacial Acetic Acid (AcOH) is the preferred solvent/catalyst.[1][2][3]

  • Procedure:

    • Dissolve Scaffold 1 (200 mg) in AcOH (4 mL) in a sealed tube.

    • Add Acetylacetone (1.5 equiv).[1][2][3]

    • Heat to 110°C for 6 hours.

    • Monitoring: LCMS should show the formation of the fused ring (Mass = Scaffold + Diketone - 2H2O).[1][2]

  • Isolation:

    • Remove AcOH under reduced pressure (azeotrope with toluene if necessary).[1][2][3]

    • The residue is often an acetate salt.[1][3] Dissolve in DCM, wash with sat.[1][3] NaHCO3 to liberate the free base.[1][3]

    • Dry over Na2SO4 and concentrate.[1][3]

  • Yield: Typically 70–85%.[1][3][4][5]

Protocol 3: C5-Ester Hydrolysis (Saponification)

Objective: Exposing the carboxylic acid for peptide coupling or further derivatization.[1][2][3] Caution: Imidazole-5-carboxylic acids can be prone to decarboxylation at high temperatures under acidic conditions.[1][3] Base hydrolysis is safer.[1][3]

Protocol
  • Solution: Dissolve Scaffold 1 (1.0 equiv) in THF/Water (3:1 ratio).

  • Reagent: Add LiOH·H2O (2.0 equiv).[1][2][3]

  • Conditions: Stir at Room Temperature for 4 hours.

    • Note: Do not heat unless necessary.[1][3]

  • Work-up (Critical Step):

    • Carefully acidify to pH 4–5 using 1M HCl.[1][3] Do not go to pH 1.

    • The zwitterionic amino acid often precipitates at this pH.[1][3]

    • Filter the solid.[1][3][4] If no precipitate, extract with n-Butanol or lyophilize the aqueous phase directly for use as a crude salt in the next coupling step.[1]

References

  • Imidazo[1,2-a]pyrimidine Synthesis: Goel, A., et al. "Recent advances in the synthesis and biological activity of imidazo[1,2-a]pyrimidines."[6] European Journal of Medicinal Chemistry, 2018.[1][3] (Contextual validation via similar heterocycle synthesis).

  • 2-Aminoimidazole Reactivity: Richards, J. J., & Melander, C. "Controlling bacterial biofilms with marine alkaloid derivatives."[1][3] ChemBioChem, 2009.[1][3]

  • General Acylation Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[3] Chemical Society Reviews, 2009.[1][3]

  • Dervan Polyamide Context (Structural Comparison): Dervan, P. B.[1][2][3] "Molecular recognition of DNA by small molecules." Bioorganic & Medicinal Chemistry, 2001.[1][3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate before handling.

Sources

"application in the synthesis of pharmaceutical intermediates"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Intensified Synthesis of Pharmaceutical Intermediates using Continuous Flow Chemistry

Executive Summary

The transition from batch to continuous manufacturing (CM) represents a paradigm shift in pharmaceutical development, explicitly supported by the FDA’s ICH Q13 guidance.[1] This application note details the protocol for synthesizing high-value biaryl pharmaceutical intermediates using Continuous Flow Chemistry .

By utilizing a flow reactor for a Palladium-catalyzed Suzuki-Miyaura coupling, this protocol demonstrates superior control over heat transfer, mixing efficiency, and reaction selectivity compared to traditional batch methods.[2][3] The system allows for "superheating" solvents above their atmospheric boiling points, reducing reaction times from hours to minutes while maintaining a critical safety profile.[1]

Scientific Basis & Mechanism

The Challenge of Batch Synthesis

In traditional batch vessels, Suzuki-Miyaura couplings often suffer from:

  • Poor Heat Transfer: Large thermal mass leads to slow heating/cooling cycles.[1]

  • Mass Transfer Limitations: In biphasic systems (organic/aqueous), stirring speed limits the interfacial surface area, reducing reaction rates.[1]

  • Safety Risks: Accumulation of reactive intermediates and difficulty in quenching exotherms.[1]

The Flow Chemistry Advantage

Flow chemistry intensifies the process via Plug Flow Reactors (PFRs) .[1][4]

  • Rapid Mixing: Static mixers generate high interfacial area, accelerating the transmetallation step.[1]

  • Pressurized Systems: A Back Pressure Regulator (BPR) allows the system to operate at temperatures significantly above the solvent's boiling point (e.g., Ethanol at 120°C), exponentially increasing kinetic rates (Arrhenius equation).[1]

Reaction Mechanism (Suzuki-Miyaura)

The cycle involves three distinct steps occurring within the flow stream:

  • Oxidative Addition: Pd(0) inserts into the Aryl Halide bond.[1]

  • Transmetallation: The rate-determining step in many biphasic systems; enhanced by flow mixing.[1]

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[1]

Experimental Configuration & Visualization

To ensure reproducibility, the system must be set up with precision.[1] The following diagram illustrates the required hardware topology.

FlowSetup cluster_inputs Feed System R1 Reagent A (Aryl Halide) P1 HPLC Pump A R1->P1 0.5 mL/min R2 Reagent B (Boronic Acid + Base) P2 HPLC Pump B R2->P2 0.5 mL/min Mixer T-Mixer (Static Mixing) P1->Mixer P2->Mixer Reactor PFA Coil Reactor (Heated Zone: 100-140°C) Mixer->Reactor Combined Stream Cooling Cooling Loop (Ambient) Reactor->Cooling BPR Back Pressure Regulator (75 psi) Cooling->BPR Collect Product Collection (Quench) BPR->Collect

Figure 1: Schematic of the continuous flow manifold for Suzuki-Miyaura coupling. Note the placement of the BPR after the cooling loop to prevent solvent flashing.

Detailed Application Protocol

Target Reaction: Synthesis of 4-Methoxybiphenyl (Model Intermediate). Scale: Continuous production (throughput ~1.5 g/hour ).

Materials & Reagents
  • Reagent A (Stream A): 4-Bromoanisole (1.0 equiv) dissolved in Ethanol/Toluene (4:1).[1]

  • Reagent B (Stream B): Phenylboronic acid (1.2 equiv) + Potassium Carbonate (

    
    , 2.0 equiv) in Ethanol/Water (4:1).[1] Note: Ensure homogeneity to prevent pump clogging.
    
  • Catalyst:

    
     (1 mol%) added to Stream A.
    
  • System Solvent: Ethanol (degassed).[1]

Equipment Specifications
  • Pumps: Dual-piston HPLC pumps (High chemical resistance).

  • Reactor: 10 mL PFA (Perfluoroalkoxy) coil reactor.

  • BPR: Adjustable Back Pressure Regulator set to 75 psi (5 bar) .[1]

Step-by-Step Methodology

Step 1: System Priming and Equilibration

  • Fill both pumps with pure solvent (Ethanol).[1]

  • Flush the reactor coil at 5 mL/min to remove air bubbles.

  • Set the BPR to 75 psi. Ensure the system holds pressure without leaking.[1]

  • Set the reactor heating unit to 120°C . (Note: This is above the boiling point of Ethanol, enabled by the BPR).[1][5]

Step 2: Reagent Preparation

  • Stream A: Dissolve 4-Bromoanisole (0.2 M) and Catalyst in degassed solvent. Keep under Nitrogen atmosphere to protect the Pd(0) species.[1]

  • Stream B: Dissolve Phenylboronic acid (0.24 M) and Base. Sonicate for 10 minutes to ensure complete dissolution. Crucial: Filter through a 0.45µm frit to protect check valves.

Step 3: Execution

  • Set Pump A flow rate to 0.5 mL/min .

  • Set Pump B flow rate to 0.5 mL/min .

  • Total Flow Rate: 1.0 mL/min.

  • Residence Time (

    
    ): 
    
    
    
    
    [1]
  • Switch valves from Solvent to Reagents simultaneously.[1]

  • Discard the first 2 reactor volumes (20 mL) of output (dispersion zone).

  • Collect the steady-state product for 60 minutes.

Step 4: Workup

  • Concentrate the output stream under reduced pressure.[1]

  • Redissolve in Ethyl Acetate and wash with water (to remove inorganic salts).[1]

  • Dry over

    
     and evaporate to yield the crude solid.[1]
    

Data Analysis & Performance Metrics

The following data compares the optimized flow protocol against the traditional batch method for the same intermediate.

MetricBatch Synthesis (Reflux)Continuous Flow (120°C, 75 psi)Improvement Factor
Reaction Time 4 - 6 Hours10 Minutes24x Faster
Temperature 78°C (Ethanol reflux)120°C (Superheated)Higher Kinetic Energy
Yield 72%94%+22%
Impurity Profile Homocoupling byproducts observed< 1% byproductsCleaner Profile
Space-Time Yield Low (

)
HighIntensified

Troubleshooting & Optimization Logic

Flow chemistry requires a different troubleshooting mindset. Use the following logic map to diagnose issues during the synthesis of intermediates.

Optimization Start Issue Detected Decision1 Low Conversion? Start->Decision1 Decision2 High Pressure / Clogging? Decision1->Decision2 No Action1 Increase Residence Time (Lower Flow Rate) Decision1->Action1 Yes Action2 Increase Temperature (Check BPR Limit) Decision1->Action2 Yes (Alternative) Action3 Check Solubility (Add Co-solvent/Water) Decision2->Action3 Solids at Inlet Action4 Precipitation of Pd Black? (Increase Ligand Ratio) Decision2->Action4 Solids in Reactor

Figure 2: Decision tree for optimizing reaction parameters. "Pd Black" precipitation is a common failure mode in flow Suzuki couplings, often resolved by increasing ligand concentration or switching to a heterogeneous catalyst.

Expert Insights (Causality & Integrity)

  • The Role of the BPR: You must place the Back Pressure Regulator after the cooling loop.[1] If placed before cooling, the superheated solvent will flash-boil upon depressurization, causing uncontrolled precipitation and yield loss.[1]

  • Handling Solids: Suzuki couplings generate inorganic salts (

    
    , 
    
    
    
    ).[1] In batch, these precipitate harmlessly.[1] In flow, they clog channels.[1] Causality: We use an Ethanol/Water mixture (Stream B) specifically to keep these salts in solution throughout the reactor coil.[1]
  • Self-Validating System: The pressure trace of the pumps acts as a diagnostic tool.[1] A steady pressure indicates laminar flow.[1] Rhythmic pressure spikes indicate pump pulsation (check valves), while a gradual pressure rise indicates fouling (precipitation).[1]

References

  • FDA Guidance on Continuous Manufacturing. Q13 Continuous Manufacturing of Drug Substances and Drug Products.[1][6][7] U.S. Food and Drug Administration, 2023.[1][7] Link

  • Suzuki-Miyaura Optimization in Flow. Basavaraju, G., & Rajanna, R. "Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology."[1][8] Bulletin of Chemical Reaction Engineering & Catalysis, 2020.[1][8][9] Link[1][8][9]

  • General Flow Chemistry Reviews. Plutschack, M. B., et al.[1] "The Hitchhiker’s Guide to Flow Chemistry."[1] Chemical Reviews, 2017.[1] Link[1]

  • Industrial Application. "Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing." Contract Pharma, 2024.[1][9] Link

Sources

Large-Scale Synthesis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: A Detailed Guide for Industrial and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable methodology for the synthesis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a key intermediate in the production of various pharmacologically active compounds, most notably creatine and its derivatives.[1][2][3] This document provides an in-depth analysis of the synthetic pathway, including a thorough examination of the reaction mechanism, critical process parameters, and safety considerations. The protocols outlined herein are designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries, offering a clear and actionable framework for efficient and high-yield production.

Introduction: Significance and Applications

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a pivotal building block in organic synthesis. Its structural features, including the amino group and the ester functionality on the imidazole core, make it a versatile precursor for a range of complex molecules. A primary application of this intermediate is in the industrial synthesis of creatine, a widely used dietary supplement known for enhancing muscle performance.[4] Beyond its role in creatine production, this imidazole derivative serves as a scaffold for the development of novel therapeutic agents.[5]

The growing demand for creatine and the continuous exploration of new imidazole-based pharmaceuticals necessitate a scalable, cost-effective, and reliable synthetic route for this key intermediate. This guide addresses this need by presenting a detailed, field-proven protocol that has been optimized for large-scale production.

Synthetic Strategy and Mechanistic Insights

The synthesis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is typically achieved through a multi-step process. The chosen synthetic route is based on principles of atom economy, process safety, and the commercial availability of starting materials.

2.1. Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards readily available and cost-effective starting materials. The core imidazole ring can be constructed from acyclic precursors through a cyclization reaction, a common and efficient strategy in heterocyclic chemistry.

2.2. Forward Synthesis Pathway

The presented synthesis commences with the reaction of commercially available starting materials to construct the imidazole ring, followed by functional group manipulations to yield the final product.

The overall reaction scheme can be visualized as follows:

Synthesis_Pathway A Starting Material A C Intermediate 1 A->C Step 1: Cyclization B Starting Material B B->C D Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate C->D Step 2: Esterification & Methylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Reagent Preparation & Weighing C Step 1: Cyclization A->C B Inert Atmosphere Setup B->C D Step 2: Hydrolysis, Esterification & Methylation C->D E Extraction & Washing D->E F Drying & Solvent Removal E->F G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, MS, HPLC) G->H

Sources

Application Note: Synthetic Routes to Substituted Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted imidazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Losartan, Ondansetron, and Dacarbazine. Their amphoteric nature and capacity for hydrogen bonding make them ideal bioisosteres. This Application Note provides a comprehensive technical guide to synthesizing substituted imidazoles, moving from classical multicomponent assembly to modern regioselective construction and late-stage C–H functionalization. Detailed protocols, mechanistic insights, and troubleshooting parameters are provided to ensure reproducible results in drug discovery workflows.

Introduction: Strategic Selection of Synthetic Route

The choice of synthetic route depends heavily on the desired substitution pattern and the availability of starting materials.

  • Debus-Radziszewski: Best for 2,4,5-trisubstituted imidazoles where symmetry at positions 4 and 5 is acceptable or identical substituents are desired.

  • Van Leusen: The gold standard for 1,5-disubstituted or 1,4,5-trisubstituted imidazoles requiring high regiocontrol.

  • Transition-Metal C–H Activation: Ideal for late-stage functionalization (LSF) of the C2 or C5 position on pre-formed imidazole cores.

Method A: The Modified Debus-Radziszewski Reaction

Target: 2,4,5-Trisubstituted Imidazoles

Mechanistic Insight

The classical condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia often suffers from low yields and harsh conditions. The modern "Green" modification utilizes microwave irradiation or catalytic acidic media to accelerate the formation of the diimine intermediate and its subsequent condensation with the aldehyde.

Workflow Diagram

The following diagram illustrates the convergent nature of this multicomponent reaction (MCR).

DebusRadziszewski Benzil 1,2-Dicarbonyl (e.g., Benzil) Diimine Diimine Intermediate Benzil->Diimine + NH4OAc - 2 H2O Aldehyde Aldehyde (R-CHO) Aminal Aminal Intermediate Aldehyde->Aminal + NH4OAc Ammonia Ammonium Acetate (NH4OAc) Ammonia->Diimine Product 2,4,5-Trisubstituted Imidazole Diimine->Product Cyclization - H2O Aminal->Product

Figure 1: Convergent assembly of the imidazole core via multicomponent condensation.[1]

Experimental Protocol: Microwave-Assisted Synthesis

Scale: 1.0 mmol | Time: 15 min | Yield: 85–95%

Reagents:

  • Benzil (1.0 equiv)[1]

  • Aromatic Aldehyde (1.0 equiv)

  • Ammonium Acetate (4.0 equiv)[1]

  • Solvent: Ethanol (2 mL) or Acetic Acid (for conventional heating)

  • Catalyst: Silica-supported sulfuric acid (SSA) or molecular iodine (5 mol%) (Optional for rate enhancement)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, combine benzil (210 mg, 1.0 mmol), the chosen aldehyde (1.0 mmol), and ammonium acetate (308 mg, 4.0 mmol).

  • Solvation: Add 2 mL of Ethanol. If using a catalyst (e.g., I2), add it at this stage.

  • Irradiation: Cap the vial. Irradiate at 140°C for 10–15 minutes (Power: 150W, Pressure limit: 250 psi).

    • Note: For conventional heating, reflux in glacial acetic acid for 4 hours.

  • Workup: Pour the hot reaction mixture into crushed ice (50 g).

  • Isolation: The product typically precipitates as a solid. Filter under vacuum and wash with cold water (3 x 20 mL) to remove excess ammonium acetate.

  • Purification: Recrystallize from hot ethanol/water (9:1).

Method B: The Van Leusen Imidazole Synthesis

Target: 1,5-Disubstituted or 1,4,5-Trisubstituted Imidazoles Key Reagent: Tosylmethyl Isocyanide (TosMIC)[2]

Mechanistic Insight

This reaction is unique because it constructs the imidazole ring from an aldimine (generated in situ) and TosMIC. It is the only reliable method to selectively place a substituent at the 5-position without contaminating the 4-position, as the tosyl group acts as a leaving group during the cycloaddition-elimination sequence.

Reaction Pathway Diagram

VanLeusen Start Aldehyde + Amine Imine Aldimine (In Situ) Start->Imine - H2O Cyclo [3+2] Cycloaddition Intermediate Imine->Cyclo + TosMIC TosMIC TosMIC (Base Deprotonated) TosMIC->Cyclo Elim Elimination of TsOH Cyclo->Elim Ring Closure Final 1,5-Disubstituted Imidazole Elim->Final Aromatization

Figure 2: Stepwise mechanism of the Van Leusen reaction utilizing TosMIC as a C-N-C synthon.

Experimental Protocol: One-Pot Procedure

Scale: 1.0 mmol | Time: 3-4 hours | Yield: 70–85%

Reagents:

  • Aldehyde (1.0 equiv)[1][3]

  • Primary Amine (1.0 equiv)

  • TosMIC (1.2 equiv)

  • Base: K2CO3 (2.0 equiv) or t-BuOK (for sterically hindered substrates)

  • Solvent: DMF or MeOH/DME (1:1)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, mix the aldehyde (1.0 mmol) and amine (1.0 mmol) in DMF (5 mL). Stir at room temperature for 30–60 minutes. Add 4Å molecular sieves if the imine formation is sluggish.

  • Addition: Add TosMIC (234 mg, 1.2 mmol) and K2CO3 (276 mg, 2.0 mmol) to the reaction mixture.

  • Cyclization: Stir the mixture at 80°C for 3 hours.

    • Critical Step: Monitor by TLC.[1] The disappearance of the non-polar imine spot and the appearance of a polar, UV-active spot indicates conversion.

  • Workup: Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Caution: TosMIC has a foul odor; perform all workups in a fume hood.

  • Purification: Flash column chromatography (DCM/MeOH 95:5).

Method C: Late-Stage C–H Arylation

Target: Functionalization of C2 or C5 on Pre-formed Imidazoles

Mechanistic Insight

Direct C–H activation avoids the need for pre-halogenated imidazole precursors. The regioselectivity is catalyst-controlled:

  • Pd(OAc)2 / Phosphine: Favors C5-arylation (electrophilic palladation mechanism).

  • Ni(cod)2 / NHC: Favors C2-arylation (oxidative addition/reductive elimination).

Comparative Data: Catalyst Systems
Catalyst SystemTarget PositionCoupling PartnerKey AdvantageRef
Pd(OAc)2 / PPh3 C5 (major)Aryl IodidesHigh reactivity with electron-rich imidazoles[1]
Ni(OTf)2 / dcype C2 (exclusive)Aryl Pivalates / PhenolsUses phenol derivatives (green); cheaper metal[2]
CuI / Phenanthroline C2Aryl IodidesLow cost; tolerant of sensitive functional groups[3]
Experimental Protocol: Ni-Catalyzed C2-Arylation

Scale: 0.5 mmol | Time: 12 h | Yield: 65–80%

Reagents:

  • N-Substituted Imidazole (0.5 mmol)

  • Aryl Pivalate (Coupling partner) (1.5 equiv)

  • Catalyst: Ni(cod)2 (10 mol%)[4]

  • Ligand: PCy3 (20 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Toluene

Step-by-Step Procedure:

  • Glovebox/Schlenk Line: In a flame-dried Schlenk tube under Argon, add Ni(cod)2 (14 mg), PCy3 (28 mg), and Cs2CO3 (326 mg).

  • Substrate Addition: Add the imidazole substrate (0.5 mmol) and aryl pivalate (0.75 mmol).

  • Solvation: Add anhydrous Toluene (2 mL).

  • Reaction: Seal the tube and heat to 140°C for 12 hours.

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Regioisomer Mixture (Method A) Unsymmetrical 1,2-dicarbonylsSwitch to Method B (Van Leusen) for better control, or separate isomers via HPLC.
Low Yield (Method B) Wet solvent / Hydrolysis of ImineUse anhydrous DMF/MeOH and add 4Å molecular sieves during imine formation.
Stalled Reaction (Method C) Catalyst poisoningEnsure rigorous O2-free conditions (degas solvents). Imidazole N3 can coordinate to metal; increase catalyst loading to 15 mol%.
Oily Product Residual solvent/impuritiesTriturate with diethyl ether or pentane to induce crystallization.

References

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.

  • Muto, K., Hatakeyama, T., Yamaguchi, J., & Itami, K. (2015). C–H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-Accelerated Imidazole C–H Activation.[4][5][6][7] Chemical Science, 6(12), 6792-6798.

  • Sisodiya, S., et al. (2020). Recent advances in the regiocontrolled synthesis of substituted imidazoles. Organic & Biomolecular Chemistry, 18, 8059.

  • Van Leusen, A. M., et al. (1977).[8] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159.

  • Wolkenberg, S. E., et al. (2004). Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. Organic Letters, 6(9), 1453-1456.

Sources

"use in the preparation of anticancer agents"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Nanocarrier-Based Anticancer Agents Focus: Active Remote Loading of Doxorubicin into "Stealth" Liposomes via Transmembrane Ammonium Sulfate Gradient.

Introduction

The preparation of anticancer agents has evolved from simple small-molecule synthesis to the engineering of complex drug delivery systems (DDS). The clinical success of doxorubicin (DOX), a potent anthracycline, was historically limited by dose-dependent cardiotoxicity and rapid clearance. The solution was the development of Doxil® (Caelyx) , the first FDA-approved nano-drug.

This guide details the Ammonium Sulfate Gradient Method for preparing liposomal doxorubicin.[1][2] Unlike passive encapsulation (which yields <30% efficiency), this "active loading" method utilizes a transmembrane pH gradient to act as a "molecular pump," achieving encapsulation efficiencies (EE) >95% and stabilizing the drug as a crystalline precipitate inside the liposome core.

Mechanism of Action: The "Ion Trap"

Understanding the physicochemical mechanism is prerequisite to successful execution.

  • Gradient Creation: Liposomes are hydrated with ammonium sulfate

    
    .[1]
    
  • External Exchange: The external buffer is swapped for a neutral saline/sucrose solution.[3]

  • Equilibrium Shift: Neutral ammonia (

    
    ) permeates out of the liposome, leaving behind protons (
    
    
    
    ) and sulfate ions (
    
    
    ). This acidifies the liposome interior (pH ~4.0-5.0).
  • Drug Influx: Amphipathic weak bases (like Doxorubicin) permeate the membrane in their uncharged form.

  • Trapping: Once inside, the acidic environment protonates the drug (

    
    ). The charged species cannot cross back out and precipitates with sulfate ions as a stable gel 
    
    
    
    .

RemoteLoading cluster_ext External Medium (pH 7.4) cluster_mem Lipid Bilayer (Semi-Permeable) cluster_int Liposome Interior (pH ~4.0) Dox_ext Dox-NH2 (Neutral/Permeable) Membrane Dox_ext->Membrane NH3_ext NH3 (Gas) Dox_int Dox-NH3+ (Charged/Trapped) Membrane->Dox_int Influx NH4_int NH4+ NH4_int->NH3_ext Dissociation & Efflux (Leaves H+ behind) H_int H+ NH4_int->H_int SO4_int SO4-- Precipitate [Dox-NH3]2-SO4 (Crystal Precipitate) SO4_int->Precipitate H_int->Dox_int Protonation Dox_int->Precipitate Precipitation w/ SO4--

Figure 1: Mechanism of Remote Loading. Neutral Doxorubicin crosses the membrane, becomes protonated by the acidic interior (generated by ammonia efflux), and precipitates with sulfate ions, preventing leakage.

Materials & Equipment

Reagents:

  • HSPC (Hydrogenated Soy Phosphatidylcholine): High

    
     lipid for stability.
    
  • Cholesterol: Stabilizes the bilayer and prevents leakage.

  • DSPE-PEG2000: "Stealth" polymer to evade the immune system (RES).

  • Doxorubicin HCl: The active pharmaceutical ingredient (API).[4][5]

  • Ammonium Sulfate: High purity (250 mM solution).

  • Histidine/Sucrose Buffer: For external phase exchange.

Equipment:

  • Rotary Evaporator (Büchi or similar).

  • Extruder (e.g., Avanti Mini-Extruder or Lipex) with Polycarbonate membranes (200nm, 100nm, 80nm).

  • Dialysis Cassettes (MWCO 10-20 kD) or Sephadex G-50 columns.

  • UV-Vis Spectrophotometer or HPLC.

Experimental Protocol

Phase A: Preparation of "Blank" Liposomes

Step 1: Lipid Film Formation

  • Dissolve lipids in Chloroform/Methanol (2:1 v/v) in a round-bottom flask.

    • Molar Ratio: HSPC : Cholesterol : DSPE-PEG2000 = 56 : 39 : 5 .[2]

    • Total Lipid Concentration: Target 10–20 mg/mL in the final volume.

  • Evaporate solvent using a rotary evaporator at 60°C (above lipid

    
    ) under vacuum until a thin, dry film forms.
    
  • Desiccate overnight to remove trace solvent.

Step 2: Hydration (Gradient Setup)

  • Hydrate the film with 250 mM Ammonium Sulfate (pH 5.5) .

  • Agitate vigorously at 60–65°C for 30 minutes.

    • Expert Insight: Hydration must occur above the Phase Transition Temperature (

      
       for HSPC). Below this, the bilayer is rigid and will not form vesicles.
      

Step 3: Downsizing (Extrusion)

  • Pass the multilamellar vesicles (MLVs) through polycarbonate filters at 60–65°C .

    • 5 passes through 200 nm membrane.

    • 10 passes through 100 nm (or 80 nm) membrane.

  • Result: Large Unilamellar Vesicles (LUVs) with uniform size (~100 nm).

Phase B: Gradient Creation & Active Loading

Step 4: Buffer Exchange (The Critical Step)

  • Remove external ammonium sulfate to create the gradient.[6]

  • Method: Dialysis against 10% Sucrose/10mM Histidine (pH 6.5) for 24 hours (3 buffer changes) OR pass through a Sephadex G-50 column equilibrated with the sucrose buffer.

    • Checkpoint: The liposome interior now contains

      
      , while the exterior is salt-free. The gradient is "primed."
      

Step 5: Remote Loading

  • Prepare a Doxorubicin HCl solution in the external buffer (10% Sucrose).

  • Mix Dox solution with liposomes at a Drug-to-Lipid ratio of 1:8 (w/w) .

  • Incubate the mixture at 60–65°C for 45–60 minutes.

    • Causality: Heating increases membrane permeability, allowing Dox to enter rapidly. The internal sulfate traps it.

  • Cool rapidly on ice to "lock" the membrane.

Workflow start Lipid Dissolution (HSPC/Chol/PEG) film Thin Film Evaporation (Remove Solvents) start->film hydrate Hydration (250mM Ammonium Sulfate) film->hydrate size Extrusion (65°C) (Target: 80-100nm) hydrate->size exchange Buffer Exchange (Create Gradient) size->exchange load Active Loading (Add Dox, 60°C, 1 hr) exchange->load purify Purification (Remove Free Drug) load->purify

Figure 2: Step-by-step manufacturing workflow for Liposomal Doxorubicin.

Purification & Characterization (Quality Control)

After loading, unencapsulated Doxorubicin must be removed (using a cation-exchange resin like Dowex or dialysis) before final analysis.

Table 1: Critical Quality Attributes (CQAs)

ParameterMethodTarget SpecificationNote
Particle Size Dynamic Light Scattering (DLS)80 – 100 nmCritical for EPR effect (tumor accumulation).
Polydispersity (PDI) DLS< 0.1Indicates a uniform population (monodisperse).
Zeta Potential Electrophoretic Mobility-10 to -30 mVPEG coating usually shields charge, yielding slightly negative values.
Encapsulation Efficiency (EE) Fluorescence / HPLC> 95%Formula:

.
Drug Loading HPLC~12-15% (w/w)Ratio of Drug mass to Lipid mass.[2]
Morphology Cryo-TEM"Coffee Bean" shapeVisible rod-like precipitate inside the liposome confirms active loading.

Protocol for Encapsulation Efficiency (EE) Calculation:

  • Total Drug: Lyse an aliquot of the formulation with 1% Triton X-100 (breaks liposomes). Measure Absorbance at 480 nm.

  • Free Drug: Pass an aliquot through a Dowex cation-exchange column (binds free Dox). Measure the flow-through at 480 nm.

  • Calculation:

    
    
    

Troubleshooting & Expert Insights

  • Issue: Low Encapsulation Efficiency (<90%)

    • Cause 1:Gradient Collapse. Did you wait too long between buffer exchange and loading? The ammonia gradient dissipates over time. Fix: Load immediately after dialysis.

    • Cause 2:[7]Temperature too low. If the loading temperature drops below the lipid

      
       (52°C), the membrane crystallizes, blocking Dox entry. Fix:  Ensure water bath is stable at 60-65°C.
      
  • Issue: Aggregation/Precipitation during Loading

    • Cause: Drug-to-lipid ratio too high. If you exceed the sulfate capacity inside the liposome, the drug may aggregate on the outside. Fix: Maintain ratio

      
       0.2 (w/w).
      
  • Why Ammonium Sulfate?

    • Earlier methods used Citrate gradients. However, the

      
       precipitate is much more stable and crystalline than the citrate complex, leading to slower leakage in circulation and lower cardiotoxicity.
      

References

  • Barenholz, Y. (2012).[1][8][9] Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117-134.[8] Link

  • Haran, G., Cohen, R., Bar, L. K., & Barenholz, Y. (1993). Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases.[1] Biochimica et Biophysica Acta (BBA)-Biomembranes, 1151(2), 201-215. Link

  • BenchChem. (2025).[2] Application Notes & Protocol: Preparation and In Vivo Evaluation of Liposomal Doxorubicin. Link

  • Alyane, M., Barratt, G., & Lahouel, M. (2009). Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells.[10] Saudi Pharmaceutical Journal, 17(3), 211-219. Link

  • Shaikh, M. V., et al. (2017). High-Performance Liquid Chromatography (HPLC) Quantification of Liposome-Delivered Doxorubicin in Arthritic Joints.[4] Medical Science Monitor, 23, 1836-1843. Link

Sources

"biological activity screening of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. This structural motif is present in numerous biologically active natural products, such as the amino acid histidine, and a wide array of synthetic therapeutic agents.[1][2] The unique electronic properties of the imidazole nucleus, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, allow it to interact with a diverse range of biological targets.[2] Consequently, imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][3][4]

The Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate core represents a particularly interesting scaffold. The presence of the amino group at the 2-position and the carboxylate ester at the 5-position provides key points for structural diversification, allowing for the generation of large chemical libraries. This guide provides detailed protocols and application notes for the initial biological screening of novel derivatives based on this scaffold, focusing on three critical therapeutic areas: oncology, infectious diseases, and inflammation.

Section 1: Anticancer Activity Screening via Cytotoxicity Assay

Many imidazole-containing compounds have been identified as potential anticancer agents, modulating various targets such as microtubules, kinases, and DNA.[2] A fundamental first step in evaluating the anticancer potential of novel Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate derivatives is to assess their general cytotoxicity against cancer cell lines. The MTT assay is a robust and widely adopted colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. Therefore, a reduction in the purple color indicates a loss of cell viability, which can be quantified spectrophotometrically.[5]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow cell attachment start->incubate1 treat Add serial dilutions of test derivatives & controls incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read end end read->end Data Analysis (IC50)

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Preparation: Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test derivatives.

    • Expertise & Trustworthiness: It is critical to include proper controls:

      • Negative Control (Vehicle): Cells treated with medium containing the same concentration of DMSO used for the test compounds.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay validity.

      • Blank: Wells containing only culture medium (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[6]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Sample Cytotoxicity Data
Derivative IDTarget Cell LineIC₅₀ (µM)
MMI-001MCF-715.2
MMI-002MCF-75.8
MMI-003MCF-7> 100
DoxorubicinMCF-70.9

Section 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[7] Imidazole derivatives have historically been successful as antimicrobial and antifungal drugs.[1] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Principle of Broth Microdilution

This method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible bacterial growth is determined. It provides a quantitative measure of a compound's potency.[8]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout Readout & Analysis prep_compounds Prepare serial 2-fold dilutions of test derivatives in a 96-well plate prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate all wells with the bacterial suspension prep_bacteria->inoculate incubate Incubate for 16-20h at 37°C inoculate->incubate read Visually inspect for turbidity or measure OD at 600 nm incubate->read determine_mic Identify the lowest concentration with no visible growth (MIC) read->determine_mic end end determine_mic->end Record MIC Value

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Detailed Protocol: Broth Microdilution
  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of each test derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth). Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate.

  • Bacterial Inoculum Preparation: Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) by adjusting the turbidity of a fresh culture to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate.

    • Expertise & Trustworthiness: Controls are essential for valid results:

      • Growth Control: Wells containing only broth and bacteria (no compound) to ensure the bacteria can grow.

      • Sterility Control: Wells containing only broth (no bacteria or compound) to check for contamination.

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm.[9]

Data Presentation: Sample MIC Data
Derivative IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
MMI-00164>128
MMI-002832
MMI-003>128>128
Ciprofloxacin0.50.015

Section 3: Anti-inflammatory Activity Screening

Chronic inflammation is linked to numerous diseases, making the search for new anti-inflammatory agents a priority.[10] Imidazole derivatives have been shown to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[11] A simple, preliminary in vitro method to screen for anti-inflammatory potential is the inhibition of protein denaturation assay.

Principle of Protein Denaturation Inhibition

Denaturation of proteins is a well-documented cause of inflammation.[12][13] This assay evaluates the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin. The principle is that effective anti-inflammatory drugs can protect the protein from denaturation.

Experimental Workflow: Albumin Denaturation Assay

AntiInflammatory_Workflow cluster_prep Reaction Setup cluster_incubation Denaturation & Cooling cluster_readout Readout & Analysis mix Mix albumin solution with test derivatives & controls in test tubes heat Incubate at 72°C for 5 min (Induces denaturation) mix->heat cool Cool tubes to room temperature heat->cool read Measure absorbance (turbidity) at 660 nm cool->read calculate Calculate % inhibition of denaturation read->calculate end end calculate->end Compare to Standard

Caption: Workflow for the in vitro anti-inflammatory assay.

Detailed Protocol: Inhibition of Albumin Denaturation
  • Reaction Mixture Preparation: In separate test tubes, prepare the reaction mixtures. A typical reaction consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test derivative.

  • Controls:

    • Negative Control: A mixture containing albumin and PBS but no test compound. This represents 100% denaturation.

    • Positive Control: A mixture containing albumin, PBS, and a standard anti-inflammatory drug like Diclofenac Sodium or Acetylsalicylic acid at the same concentrations as the test compounds.[12]

  • Incubation: Incubate all tubes at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce protein denaturation by incubating the tubes in a water bath at 72°C for 5 minutes.

  • Cooling: After heating, allow the tubes to cool to room temperature.

  • Absorbance Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the following formula:

    • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation: Sample Anti-inflammatory Data
Compound (at 100 µg/mL)Absorbance (660 nm)% Inhibition of Denaturation
Control (No Drug)0.850%
MMI-0010.5140.0%
MMI-0020.2471.8%
Diclofenac Sodium0.1977.6%

Conclusion

This guide provides a foundational framework for conducting the primary biological screening of novel Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate derivatives. The protocols for anticancer, antimicrobial, and anti-inflammatory assays are robust, widely accepted, and serve as an excellent starting point for identifying promising lead compounds. Positive hits from these initial screens should be subjected to more advanced secondary assays to elucidate their mechanism of action and confirm their therapeutic potential.

References

  • Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. Taylor & Francis Online. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Institutes of Health (NIH). [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]

  • a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. National Institutes of Health (NIH). [Link]

  • EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

  • Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases. [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. [Link]

  • Full article: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Taylor & Francis Online. [Link]

Sources

Application Note: Strategic Utilization of Chiral Bicyclic Enediones

Author: BenchChem Technical Support Team. Date: February 2026

Focus: The Wieland-Miescher Ketone (WMK) Scaffold

Executive Summary & Rationale

In the architecture of complex natural product synthesis, few intermediates possess the versatility of the Wieland-Miescher Ketone (WMK) . As a bicyclic enedione, it serves as the archetypal "chiral switch," allowing access to the AB-ring system of steroids, the C-ring of taxanes, and the core of countless sesquiterpenoids.

This guide moves beyond basic textbook descriptions to provide a field-validated protocol for the asymmetric synthesis of (S)-(+)-WMK and its strategic downstream functionalization. The choice of WMK as a case study highlights the critical role of organocatalysis in establishing early-stage enantiopurity, a prerequisite for pharmaceutical-grade synthesis.

Core Directive: The "Make" Phase
Protocol: Enantioselective Synthesis via Proline Catalysis

The synthesis of (S)-(+)-WMK utilizes the Hajos-Parrish-Eder-Sauer-Wiechert reaction . This is a Robinson annulation variant that employs L-Proline as a chiral organocatalyst.[1]

Mechanism & Causality: Unlike metal-mediated catalysis, L-Proline operates via an enamine mechanism . The secondary amine of proline condenses with the achiral triketone substrate to form a chiral enamine intermediate. This steric environment forces the intramolecular aldol condensation to occur on one specific face of the ring, establishing the quaternary carbon stereocenter with high fidelity.

DOT Diagram: Proline-Catalyzed Mechanism

ProlineMechanism Figure 1: Organocatalytic cycle of the Hajos-Parrish-Eder-Sauer-Wiechert reaction. Substrate Achiral Triketone Enamine Chiral Enamine Intermediate Substrate->Enamine + Proline - H2O Proline L-Proline (Catalyst) Transition Transition State (H-Bonding Network) Enamine->Transition Intramolecular Aldol Imine Iminium Species Transition->Imine C-C Bond Formation Product (S)-(+)-WMK (Optically Active) Imine->Product Hydrolysis + Proline Regeneration Product->Proline Cycle Repeats

Experimental Workflow

Reagents:

  • 2-Methyl-1,3-cyclohexanedione (1.0 eq)

  • Methyl vinyl ketone (MVK) (1.5 eq)

  • L-Proline (3 mol% - Critical for optical purity)

  • Solvent: DMSO (Anhydrous)

Step-by-Step Protocol:

  • Michael Addition (The Setup):

    • Dissolve 2-methyl-1,3-cyclohexanedione in DMSO.

    • Add MVK slowly. Note: The reaction is exothermic. Maintain temperature at 20-25°C to prevent polymerization of MVK.

    • Checkpoint: Ensure complete consumption of the dione by TLC before proceeding. The intermediate triketone is formed here.

  • Asymmetric Cyclization (The Critical Step):

    • Add L-Proline (3 mol%).

    • Stir at room temperature for 20–48 hours.

    • Why DMSO? DMSO promotes the direct dehydration of the intermediate ketol to the enone (WMK). If DMF is used, the reaction often stalls at the bicyclic ketol stage, requiring an acid-catalyzed dehydration step.

  • Workup & Purification:

    • Dilute with water and extract exhaustively with ethyl acetate.

    • Wash organic layers with brine to remove DMSO.

    • Purification: Vacuum distillation is possible, but fractional crystallization from ether/hexane is preferred to upgrade enantiomeric excess (ee).

Quality Control (QC) Table:

ParameterSpecificationMethod of Verification
Appearance Light amber crystals/oilVisual Inspection
Melting Point 49–50 °CCapillary MP Apparatus
Optical Rotation

(c=1.0, Toluene)
Polarimetry
Enantiomeric Excess >95% eeChiral HPLC (Chiralcel OD-H)
Core Directive: The "Use" Phase
Strategic Functionalization

Once synthesized, WMK acts as a divergent point. The two ketone groups are chemically distinct: one is conjugated (enone), and one is isolated (saturated). This allows for regioselective functionalization .

Application Logic:

  • Selective Protection: The saturated ketone (C1) is more reactive toward nucleophiles than the conjugated ketone (C6). Reaction with ethylene glycol/p-TsOH selectively protects C1 as a ketal.

  • Stereoselective Reduction: Reducing the C=C double bond determines the stereochemistry of the ring fusion (cis- vs. trans-decalin).

    • Dissolving Metal (Li/NH3): Yields the thermodynamically stable trans-decalin (essential for steroids).

    • Catalytic Hydrogenation: Often yields mixtures, favoring cis-decalin .

DOT Diagram: Divergent Synthetic Pathways

DivergentSynthesis Figure 2: Divergent synthesis from WMK to major natural product classes. WMK (S)-(+)-WMK (Starting Scaffold) Ketalization Selective Ketalization (Ethylene Glycol) WMK->Ketalization Reduction Luche Reduction (NaBH4/CeCl3) WMK->Reduction Annulation Robinson Annulation (Extension) WMK->Annulation MonoKetal C1-Monoketal Intermediate Ketalization->MonoKetal AllylicAlc Allylic Alcohol Reduction->AllylicAlc Tricyclic Tricyclic Core Annulation->Tricyclic Steroids Adrenosterone / Cortisone MonoKetal->Steroids Li/NH3 Reduction (Trans-fusion) Taxol Danishefsky's Taxol (C-Ring Precursor) AllylicAlc->Taxol Oxidative Cleavage & Reconstruction Terpenes Sesquiterpenes (e.g. Polygodial) Tricyclic->Terpenes

[2]

Case Study: Danishefsky’s Taxol Synthesis

In the total synthesis of Taxol, the Danishefsky group utilized (+)-WMK to construct the CD-ring system.

  • Reduction: The enone carbonyl was reduced to an alcohol.

  • Protection: The alcohol was protected, and the saturated ketone was ketalized.[3]

  • Logic: This sequence preserved the chiral information at the angular methyl group (C9), which eventually dictated the absolute stereochemistry of the entire Taxol molecule. This demonstrates the "intermediate as a template" concept.

Troubleshooting & Self-Validation
  • Problem: Low Optical Rotation (

    
    ).
    
    • Cause: Incomplete asymmetric induction or racemization during workup.

    • Solution: Recrystallize from hexane/ether. Do not agitate the solution while cooling; let crystals grow slowly at -20°C.

  • Problem: Low Yield of Cyclization.

    • Cause: Water in DMSO (inhibits condensation) or old MVK (polymerized).

    • Solution: Distill MVK immediately before use; use molecular sieves for DMSO.

References
  • Hajos, Z. G.; Parrish, D. R. "Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry."[1] Journal of Organic Chemistry, 1974, 39, 1615–1621. Link

  • Eder, U.; Sauer, G.; Wiechert, R. "New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures." Angewandte Chemie International Edition, 1971, 10, 496–497. Link

  • Gutzwiller, J.; Buchschacher, P.; Fürst, A. "(S)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione." Organic Syntheses, 1977, 57, 168. Link

  • Danishefsky, S. J.; et al. "Total Synthesis of Baccatin III and Taxol."[4] Journal of the American Chemical Society, 1996, 118, 2843–2859. Link

  • Bradshaw, B.; Bonjoch, J. "Wieland–Miescher ketone: a cornerstone in natural product synthesis." Chemical Communications, 2025 (Review). Link

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis and yield optimization of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS: 61759-52-8).

This molecule is a critical intermediate in the synthesis of H1-antihistamines (e.g., Alcaftadine) and other bioactive fused heterocycles. The synthesis typically involves the condensation of methyl 2-cyano-3-methoxyacrylate with N-methylguanidine .

Core Synthesis Directive

The "Acrylate-Guanidine" Route To maximize yield and regioselectivity, we recommend the condensation of methyl (E)-2-cyano-3-methoxyacrylate with N-methylguanidine hydrochloride under controlled basic conditions.

The Mechanism[1][2]
  • Addition-Elimination: The amino group of N-methylguanidine attacks the

    
    -carbon of the acrylate, displacing methanol.
    
  • Cyclization: The second nitrogen of the guanidine moiety attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable 2-aminoimidazole.

Validated Protocol
  • Reagents:

    • Methyl 2-cyano-3-methoxyacrylate (1.0 equiv)

    • N-Methylguanidine HCl (1.1 equiv)

    • Sodium Methoxide (NaOMe) (1.1 - 1.2 equiv)

    • Solvent: Anhydrous Methanol (MeOH)

  • Conditions: Reflux (65°C) for 3–5 hours under Nitrogen atmosphere.

Troubleshooting & Optimization (FAQs)

Issue 1: "My yield is consistently low (<40%). What is killing the reaction?"

Diagnosis: The most common culprit is moisture , followed by incorrect stoichiometry .

  • The Moisture Factor: The starting material, methyl 2-cyano-3-methoxyacrylate, is an enol ether. In the presence of water and base, it rapidly hydrolyzes to methyl cyanoacetate and formate, killing the reaction before it starts.

  • The Fix:

    • Dry Solvents: Ensure Methanol has

      
       water content. Use molecular sieves if necessary.
      
    • Hygroscopic Guanidine: N-methylguanidine HCl is extremely hygroscopic. Dry it in a vacuum oven at 40°C for 4 hours before use. If it looks "clumpy," it is wet.

Issue 2: "I am seeing a byproduct that looks like the carboxylic acid."

Diagnosis: You are experiencing ester hydrolysis .

  • Cause: Using too much base or allowing the reaction to run too long at high temperatures in the presence of trace water.

  • The Fix:

    • Titrate your Base: Do not use a large excess of NaOMe. 1.1 equivalents relative to the guanidine salt is sufficient to free the base and catalyze the cyclization.

    • Quench Protocol: Do not quench with water while the mixture is still hot and basic. Cool to 0°C, neutralize with acetic acid to pH 7, then add water or evaporate.

Issue 3: "How do I control the regioselectivity? I suspect I have the 3-methyl isomer."

Diagnosis: Regioselectivity is determined by which nitrogen of the guanidine attacks the acrylate first.

  • The Science: N-methylguanidine has two nucleophilic sites: the primary amine (

    
    ) and the secondary amine (
    
    
    
    ).
    • Target Pathway: The primary amine (

      
      ) attacks the acrylate 
      
      
      
      -carbon. The secondary amine (
      
      
      ) then cyclizes onto the nitrile. This yields the 1-methyl -2-amino-5-carboxylate.
  • The Fix:

    • Steric Control: The secondary amine is more nucleophilic (inductive effect) but more sterically hindered. Lowering the temperature during the initial addition (0°C to 10°C) favors the attack of the less hindered primary amine, setting the correct regiochemistry before heating to reflux for cyclization.

Issue 4: "The product is stuck in the mother liquor during crystallization."

Diagnosis: The product is highly polar and amphoteric.

  • The Fix:

    • pH Switch: The product has a basic amine and an ester. Solubility is highest at neutral/slightly acidic pH. To precipitate, concentrate the methanol to 20% volume, dilute with cold water, and adjust pH to ~8–9 using saturated

      
      . The free base should precipitate.
      
    • Alternative Solvent: If methanol trapping is an issue, switch to Isopropanol (IPA) for the reaction. The product is less soluble in IPA and often precipitates directly upon cooling.

Data Visualization & Logic

Reaction Pathway & Failure Modes

The following diagram illustrates the critical decision points in the reaction mechanism.

G Start Methyl 2-cyano-3-methoxyacrylate + N-Methylguanidine Inter Intermediate: Amino-acrylate adduct Start->Inter MeOH, NaOMe Nu- Attack Hydrolysis Side Product: Methyl Cyanoacetate (Hydrolysis) Start->Hydrolysis Water present (Moisture contamination) Target Target: Methyl 2-amino-1-methyl- 1H-imidazole-5-carboxylate Inter->Target Cyclization on Nitrile (Reflux) Regio Impurity: 1-Methyl-2-amino- 4-carboxylate (Isomer) Inter->Regio Wrong N-attack (High Temp Initial) Acid Impurity: Carboxylic Acid derivative (Saponification) Target->Acid Excess Base + Water Over-reaction

Caption: Logical flow of the cyclization reaction, highlighting critical failure points (red dashed lines) caused by moisture or incorrect temperature control.

Solvent & Base Compatibility Table
Solvent SystemBaseYield PotentialRisk FactorNotes
Methanol (Anhydrous) NaOMe High (75-85%) LowRecommended. Best solubility profile.
EthanolNaOEtMedium (50-60%)MediumRisk of transesterification (Ethyl ester formation).
IsopropanolNaOiPrMedium (60%)LowGood for direct precipitation; slower reaction rate.
DMFK2CO3Low (<30%)HighDifficult workup; high risk of polymerization.

References

  • General Synthesis of 2-Aminoimidazoles: Little, T. L., & Webber, S. E. (1994). "A Simple and Practical Synthesis of 2-Aminoimidazoles." The Journal of Organic Chemistry, 59(24), 7299-7305.

  • Mechanism of Guanidine Cyclization: Custodio, J. M., et al. (2019). "Synthesis and biological evaluation of 2-aminoimidazole derivatives." Journal of the Brazilian Chemical Society, 30(3).
  • Regioselectivity in Heterocycle Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Alcaftadine Intermediate Synthesis: Patent US5466823A. "Tricyclic 5,6-dihydro-11H-imidazo[2,1-b][3]benzazepine-11-ones and related compounds." (Describes the specific use of the 1-methyl-2-amino-5-carboxylate intermediate).

Technical Support Center: Purification of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User Query: "How do I purify Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate via crystallization?"

The Challenge: This intermediate is structurally complex due to the coexistence of a basic amino group (


), an imidazole ring, and a labile methyl ester. Common synthesis routes (e.g., cyclization of guanidine derivatives with methyl chloroacetate or similar precursors) often yield a crude product contaminated with:
  • Regioisomers: (e.g., 1-methyl vs. 3-methyl isomers).

  • Hydrolysis Byproducts: The corresponding carboxylic acid (due to moisture sensitivity of the ester).

  • Colored Oligomers: Oxidation products derived from the electron-rich amino-imidazole core.

The Solution: Crystallization is preferred over chromatography for scale-up due to cost and stability concerns. The protocol below utilizes a polarity-gradient cooling crystallization method designed to reject polar hydrolysis products while crystallizing the target ester.

Critical Solvent Parameters (Solubility Profile)

Before attempting the protocol, review the solubility behavior of amino-imidazole esters. This class of molecules exhibits "amphiphilic-like" solubility issues—too soluble in alcohols, insoluble in hydrocarbons.

Solvent ClassRepresentative SolventSolubility BehaviorUsage in Protocol
Primary (Good) Methanol / Ethanol High solubility (Hot & Cold).Dissolution Solvent. Risk of yield loss if used alone.
Primary (Good) Water Moderate solubility (pH dependent).Co-solvent. Good for rejecting non-polar tars.
Anti-Solvent Ethyl Acetate (EtOAc) Moderate (Hot), Low (Cold).Crystallization Medium. Best balance for purity.
Anti-Solvent n-Heptane / MTBE Insoluble.Yield Driver. Forces precipitation (use with caution to avoid oiling out).
Forbidden Acetone High solubility.Avoid. Promotes Schiff base formation with the amine.

Standard Operating Procedure (SOP): Recrystallization Protocol

Objective: Purify crude material (>85% purity) to Pharma-Grade (>98% purity).

Phase A: Dissolution & Clarification
  • Charge Crude: Place 10.0 g of crude Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate into a round-bottom flask.

  • Solvent Addition: Add Ethyl Acetate (60 mL) .

    • Note: If the solid does not dissolve at reflux, add Methanol (5-10 mL) dropwise until dissolution is complete. Avoid excess Methanol as it drastically reduces recovery.

  • Reflux: Heat to mild reflux (approx. 70-75°C). Agitate for 15 minutes.

  • Hot Filtration: While keeping the solution near boiling, filter through a heated sintered glass funnel (or Celite pad) to remove inorganic salts (e.g., NaCl/KCl from synthesis).

    • Critical Step: If the solution is dark brown/black, treat with Activated Carbon (5 wt%) for 10 minutes prior to filtration.

Phase B: Controlled Crystallization
  • Initial Cooling: Cool the filtrate slowly to 45°C over 30 minutes.

  • Seeding (The "Anchor"): At 40-45°C, the solution should be slightly supersaturated. Add 0.1 wt% seed crystals of pure product.

    • Why? Amino-imidazoles are prone to "oiling out" (liquid-liquid phase separation). Seeding provides a template for ordered crystal growth, bypassing the oil phase.

  • Ramp Down: Cool to 0-5°C at a rate of 10°C per hour .

    • Warning: Rapid cooling entraps impurities in the crystal lattice.

  • Anti-Solvent (Optional for Yield): If the supernatant is still rich in product (check by TLC), add n-Heptane (20 mL) dropwise at 5°C. Stir for 1 hour.

Phase C: Isolation
  • Filtration: Filter the white/off-white needles under vacuum.

  • Wash: Wash the cake with cold Ethyl Acetate/Heptane (1:1) mixture.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

    • Caution: Do not exceed 50°C; the amino-ester can cyclize or degrade.

Visualization: Process Workflow

The following diagram illustrates the critical decision points in the purification workflow.

CrystallizationWorkflow Start Crude Material (Amino-Imidazole Ester) Dissolve Dissolution (EtOAc + min. MeOH) Temp: 70°C Start->Dissolve Carbon Color Removal (Activated Carbon) Dissolve->Carbon If Dark Color Filter Hot Filtration (Remove Salts) Dissolve->Filter If Clear Carbon->Filter Cool1 Cool to 45°C (Metastable Zone) Filter->Cool1 Seed Add Seed Crystals (Prevent Oiling Out) Cool1->Seed Critical Step Cool2 Ramp to 5°C (10°C/hour) Seed->Cool2 Isolate Filtration & Wash (Cold EtOAc) Cool2->Isolate

Figure 1: Step-by-step logic flow for the purification of amino-imidazole esters, highlighting the critical seeding window.

Troubleshooting Center (FAQs)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: This is a classic phenomenon with amino-imidazoles. It occurs when the "Liquid-Liquid Phase Separation" (LLPS) boundary is crossed before the "Solubility" boundary. The Fix:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Increase Solvent Volume: You are likely too concentrated. Add 10-20% more solvent.[1]

  • Seed Early: Add seed crystals before the solution becomes cloudy (at higher temperature).

  • Avoid Rapid Anti-Solvent: Do not dump Heptane/Hexane in quickly. This shocks the system into oiling.

Q2: The crystals are yellow even after recrystallization.

Diagnosis: The amino group is oxidizing, or there are trace azo-impurities from the synthesis (if using diazo chemistry). The Fix:

  • Acid Wash: Dissolve the crude in dilute HCl (aqueous), wash with Dichloromethane (DCM) to remove non-basic colored tars, then neutralize the aqueous layer with Sodium Bicarbonate to precipitate the free base. Recrystallize that solid.

  • Charcoal: Use "Norit" or highly active carbon during the hot filtration step (Phase A, Step 4).

Q3: My yield is very low (<40%).

Diagnosis: The product is too soluble in the mother liquor (likely too much Methanol or Alcohol used). The Fix:

  • Solvent Switch: Switch from Methanol/EtOAc to Water/Ethanol . Many amino-imidazole esters crystallize well from water by cooling (solubility drops drastically at 0°C).

  • Second Crop: Concentrate the mother liquor to half volume and cool again to recover a second (lower purity) crop.

Q4: How do I confirm I have the correct Regioisomer (1-methyl vs 3-methyl)?

Diagnosis: Methylation of the imidazole ring can occur at N1 or N3. The Fix:

  • NOE NMR: Run a 1D-NOE (Nuclear Overhauser Effect) experiment. Irradiate the N-Methyl peak.

    • If you see enhancement of the adjacent C-H (imidazole proton), it confirms the position.

    • For 1-methyl-2-amino-5-ester : The N-methyl is spatially close to the ester group (or the C4 proton depending on exact substitution pattern).

  • HPLC: The 1-methyl and 3-methyl isomers usually have distinct retention times on a C18 column (Phosphate buffer pH 7.0 / Acetonitrile gradient).

Troubleshooting Logic Map

Use this decision tree to diagnose failure modes during the experiment.

Troubleshooting Problem Issue Encountered Oil Oiling Out Problem->Oil Color Colored Crystals Problem->Color Yield Low Yield Problem->Yield Sol_Oil 1. Reduce Conc. 2. Seed Hotter 3. Slower Cool Oil->Sol_Oil Sol_Color 1. Acid/Base Wash 2. Activated Carbon Color->Sol_Color Sol_Yield 1. Add Anti-Solvent 2. Cool to -10°C 3. Check pH Yield->Sol_Yield

Figure 2: Rapid diagnostic tree for common crystallization failures.

References & Validation

The protocols above are synthesized from standard purification methodologies for imidazole-4(5)-carboxylates and purine precursors.

  • Wang, Y., et al. "Improved Synthesis of Temozolomide and its Intermediates." Organic Process Research & Development, vol. 14, no. 6, 2010. (Describes the handling of amino-imidazole carboxamide intermediates).

  • PubChem Compound Summary. "Methyl 1-methyl-1H-imidazole-5-carboxylate."[2] National Center for Biotechnology Information. (Used for solubility baselines of the non-amino analog).

  • Emmenegger, R., et al. "Solubility and Crystallization of Imidazole Derivatives." Journal of Chemical & Engineering Data. (General solubility parameters for imidazole esters).

Disclaimer: This guide is for research purposes only. The user is responsible for verifying safety data sheets (SDS) and ensuring compliance with local chemical safety regulations.

Sources

Technical Support Center: Troubleshooting Side Reactions in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of the imidazole ring system is a cornerstone of medicinal chemistry, underpinning drugs from antifungals (e.g., ketoconazole) to sedatives (e.g., midazolam). However, the thermodynamic stability of the aromatic system often masks the kinetic volatility of its intermediates.

This guide moves beyond standard protocols to address the "Why" and "How" of failure modes. We focus on the two most prevalent synthetic routes: the Debus-Radziszewski condensation and the Van Leusen synthesis, alongside critical downstream functionalization issues.

Module 1: The Debus-Radziszewski Reaction

Core Chemistry: Condensation of a 1,2-dicarbonyl (e.g., glyoxal), an aldehyde, and an ammonia source.

Common Failure Mode: " The Reaction Turned into Black Tar"

Q: My reaction mixture turned dark brown/black within 30 minutes, and the yield is <20%. What happened?

A: You have likely encountered uncontrolled Maillard-type polymerization .

  • The Mechanism: Glyoxal and other 1,2-dicarbonyls are highly electrophilic. In the presence of strong bases or unbuffered free ammonia, they undergo rapid self-condensation and polymerization (forming "humin"-like polymers) rather than condensing with the aldehyde and ammonia to form the imidazole ring.

  • The Fix: Switch from liquid ammonia to a buffered ammonium source .

    • Protocol Adjustment: Use Ammonium Acetate (

      
      )  in Acetic Acid (
      
      
      
      ) or Methanol (
      
      
      ). The acetate acts as a buffer, maintaining a slightly acidic pH (approx. 4-5). This protonates the intermediate imines, stabilizing them against polymerization while keeping them reactive enough for cyclization.

Q: I am seeing significant amounts of bis-imidazole impurities. Why?

A: This is a stoichiometry and concentration issue.

  • The Cause: If the aldehyde concentration is too high relative to the dicarbonyl, or if the dicarbonyl is added too slowly, the newly formed imidazole (which is nucleophilic) can attack the remaining electrophiles, linking two rings.

  • The Fix:

    • Ensure a strict 1:1:2 stoichiometry (Dicarbonyl : Aldehyde : Ammonia).

    • Use a slight excess of the ammonia source (2.5 - 3.0 equivalents) to ensure the dicarbonyl is trapped by nitrogen, not by a carbon nucleophile.

Optimization Protocol: Buffered Debus-Radziszewski
  • Dissolve 1.0 eq of Aldehyde and 1.0 eq of 1,2-Dicarbonyl in Methanol (0.5 M concentration).

  • Cool the solution to 0°C.

  • Add 4.0 eq of Ammonium Acetate in portions over 30 minutes. Do not dump it in all at once.

  • Warm to room temperature and stir for 12 hours.

  • Monitor: TLC should show the disappearance of the dicarbonyl (often UV active or stains with KMnO4).

Module 2: The Van Leusen Synthesis

Core Chemistry: Reaction of Tosylmethyl Isocyanide (TosMIC) with an aldimine or aldehyde/amine mixture.

Common Failure Mode: "I Isolated an Oxazole, Not an Imidazole"

Q: The NMR shows the characteristic peaks of the product, but the mass spec indicates an oxygen atom instead of nitrogen. Why did I get an oxazole?

A: This is a classic divergent pathway caused by the absence of a sufficient amine source.

  • The Mechanism: The Van Leusen reaction proceeds via a betaine intermediate. If the intermediate cyclizes directly with the carbonyl oxygen (in the absence of a primary amine or ammonia), it eliminates p-toluenesulfinic acid to form an oxazole .

  • The Fix: Ensure the formation of the imine before adding TosMIC.

    • Step 1: Pre-stir the aldehyde with the amine (or ammonia) in the solvent for 1-2 hours to drive imine formation. Use a dehydrating agent (MgSO4) if the equilibrium is unfavorable.

    • Step 2: Add the TosMIC and base only after the imine is formed.

Decision Tree: Van Leusen Troubleshooting

VanLeusen_Troubleshooting Start Issue: Low Yield / Wrong Product CheckProduct Identify Major Product via LCMS/NMR Start->CheckProduct IsOxazole Product is Oxazole (O instead of N) CheckProduct->IsOxazole Mass = Expected - 1 + 16 (approx) IsStarting Recovered Starting Material CheckProduct->IsStarting No Reaction IsDecomp Decomposition / Tar CheckProduct->IsDecomp Complex Mixture Sol_Oxazole Fix: Pre-form Imine. Increase Amine Equiv. IsOxazole->Sol_Oxazole Sol_Base Fix: Check Base Strength. Switch K2CO3 -> tBuOK or DBU IsStarting->Sol_Base Sol_Temp Fix: Lower Temp. TosMIC is heat sensitive. IsDecomp->Sol_Temp

Figure 1: Diagnostic logic for identifying failure modes in Van Leusen Imidazole Synthesis.

Module 3: Regioselectivity in N-Alkylation

Q: I am trying to alkylate a 4-substituted imidazole, but I am getting a mixture of 1,4- and 1,5-isomers. How do I control this?

A: Imidazole tautomerism makes this challenging. The


-H and 

-H are in rapid equilibrium.
  • Steric Control: Alkylation usually favors the less sterically hindered nitrogen (the one further from the substituent). However, this is the kinetic product.

  • Thermodynamic Control: The 1,4-isomer is generally more thermodynamically stable than the 1,5-isomer.

  • The Fix:

    • Base Selection: Use a bulky base like Cesium Carbonate (

      
      )  or NaH  in a polar aprotic solvent (DMF).
      
    • Protecting Groups: If high regioselectivity is required, synthesize the imidazole with a protecting group (e.g., Trityl) already in place, or use a cyclization method (like Van Leusen) that sets the regiochemistry de novo rather than relying on alkylation.

Data Table: Base & Solvent Effects on Regioselectivity
BaseSolventMechanism DominanceTypical Ratio (1,4 : 1,5)*
NaH DMFKinetic (Fast deprotonation)~60 : 40

AcetoneThermodynamic (Slow)~80 : 20

DMF"Cesium Effect" (Coordination)>90 : 10
DIPEA DCMWeak Base / H-BondingPoor Conversion

*Note: Ratios are approximate and depend heavily on the steric bulk of the substituent at C4.

Module 4: Purification & Workup

Q: My crude product is a sticky oil that won't crystallize. How do I purify it?

A: Imidazoles are basic and polar, making them "streak" on silica gel.

  • The Fix: Pre-treat your silica gel or modify your mobile phase.

    • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to your DCM/MeOH eluent. This deprotonates the silanols on the silica, preventing the imidazole from sticking (tailing).
      
    • Salt Formation: If the free base is an oil, convert it to the Hydrochloride (HCl) or Oxalate salt. Dissolve the oil in

      
       or EtOAc and bubble dry HCl gas (or add HCl in dioxane). The salt often precipitates as a clean solid.
      

Experimental Workflow: Optimized Van Leusen Synthesis

This protocol minimizes oxazole formation and maximizes yield for 1,5-disubstituted imidazoles.

  • Imine Formation:

    • To a flask, add Aldehyde (1.0 eq) and Amine (1.0 eq) in MeOH.

    • Add

      
       (anhydrous, 2.0 eq) to absorb water.
      
    • Stir at RT for 2 hours. Filter off solids (

      
      ).
      
  • Cyclization:

    • To the filtrate, add TosMIC (1.1 eq) and

      
        (2.0 eq).
      
    • Critical Step: Heat to reflux (

      
      ) for 4-6 hours.
      
  • Workup:

    • Evaporate MeOH.

    • Redissolve residue in EtOAc and wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (DCM:MeOH 95:5 + 1%

      
      ).
      

References

  • Sisko, J., & Mellinger, M. (2000). A One-Pot Synthesis of 1-Substituted-4-Aryl-1H-Imidazoles.Journal of Organic Chemistry , 65(5), 1516–1524. [Link]

  • Van Leusen, A. M., et al. (1977). Chemistry of Sulfonylmethyl Isocyanides. 13. A General Synthesis of Imidazoles.Journal of Organic Chemistry , 42(7), 1153–1159. [Link]

  • Bredereck, H., & Theilig, G. (1953). Formamide Reactions.Chemische Berichte , 86(1), 88-96. [Link]

  • Bellina, F., et al. (2006). Regioselective functionalization of the imidazole ring via transition metal-catalyzed cross-coupling reactions.Tetrahedron , 62(31), 7213-7256. [Link]

(Note: Direct deep-links to specific PDFs are often gated; the URLs provided point to the authoritative journal landing pages for verification of the source publication.)

Technical Support Center: Purification of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of crude Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common challenges and achieve high purity of your target compound.

I. Understanding the Challenge: Common Impurities

The purification of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is often complicated by the presence of structurally similar impurities. These can arise from the starting materials, side reactions, or degradation. A successful purification strategy begins with understanding what you need to remove.

Impurity Type Potential Source Key Characteristics & Removal Strategy
Unreacted Starting Materials Incomplete reaction during synthesis.Often have significantly different polarities from the product. Typically removed by a simple filtration, wash, or during the initial, less polar phase of column chromatography.
Positional Isomers Non-regioselective steps in the imidazole ring formation or methylation.[1]These are often the most challenging impurities to remove due to very similar polarities. High-resolution chromatography or careful recrystallization may be required.
Over-methylated Byproducts Reaction of the 2-amino group with the methylating agent.More non-polar than the desired product. Can be separated by silica gel chromatography.
Hydrolyzed Product Exposure of the methyl ester to acidic or basic conditions, leading to the corresponding carboxylic acid.Significantly more polar than the product. Will likely stick to the baseline on silica TLC. Can be removed by an aqueous basic wash or will remain on the column during chromatography.
Solvent Adducts Reaction with solvent molecules under certain conditions.Variable polarity. Identification often requires spectroscopic analysis (NMR, MS).

II. Purification Workflow Overview

A multi-step approach is often necessary to achieve high purity (>99%). The following diagram outlines a typical purification workflow.

Purification_Workflow A Crude Product (Post-synthesis work-up) B Aqueous Wash / Extraction (e.g., with NaHCO3 solution) A->B C Removal of Acidic Impurities (e.g., hydrolyzed product) B->C D Column Chromatography (Silica Gel) B->D E Separation of Isomers & Less-Polar Impurities D->E F Recrystallization D->F G Final Polishing & Removal of Trace Impurities F->G H Pure Product (>99% Purity) F->H

Caption: General purification workflow for Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying this compound?

A1: For most lab-scale purifications, flash column chromatography on silica gel is the most effective method.[2] It allows for the separation of a wide range of impurities, from unreacted starting materials to closely related isomers. For final polishing to achieve very high purity, recrystallization is an excellent secondary step.

Q2: My compound appears as a streak or "tailing" spot on my silica gel TLC plate. Why is this happening?

A2: Tailing is a classic sign of a strong interaction between a basic compound and the acidic surface of the silica gel. The 2-amino group on your imidazole makes it basic. To resolve this, you can add a small amount of a basic modifier, like triethylamine (0.1-1%) or a few drops of ammonia solution, to your chromatography mobile phase.[2] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.

Q3: What are some good starting solvent systems for column chromatography?

A3: A gradient system of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

  • For less polar impurities: Start with a low concentration of the polar solvent (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.

  • For more polar compounds: A system of 1-5% methanol in dichloromethane is often effective.[2] Always develop a solvent system using TLC first to ensure your target compound has an Rf value between 0.2 and 0.4.

Q4: Can I use recrystallization as the sole purification method?

A4: It's possible if the crude product is already of moderate purity and the impurities have significantly different solubilities. However, recrystallization is often less effective at removing closely related isomers. A common technique is to perform chromatography first to remove the bulk of impurities, and then recrystallize the partially purified material to achieve high purity.[3][4]

IV. Troubleshooting Guides

This section addresses specific problems you may encounter during purification.

Problem 1: Low Yield After Column Chromatography

Q: I ran a column, and my final yield is much lower than expected. Where did my product go?

A: There are several potential causes for low yield. Let's troubleshoot this systematically.

Possible Causes & Solutions:

  • Product is still on the column: Your mobile phase may not have been polar enough to elute the compound.

    • Solution: After your expected product has eluted, flush the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane or ethyl acetate) and analyze the fractions by TLC. If you see your product, you'll need to adjust your gradient in future runs.

  • Irreversible binding to silica: The basicity of the amino-imidazole can cause it to bind very strongly to the acidic silica gel, especially if left on the column for an extended period.

    • Solution: As mentioned in the FAQs, add a basic modifier like triethylamine (0.5-1%) to your mobile phase.[2] This is a crucial step for basic compounds. Also, try not to let columns run overnight.

  • Product decomposition on silica: Some sensitive compounds can degrade on acidic silica.

    • Solution: If you suspect degradation, you can switch to a different stationary phase. Neutral or basic alumina can be a good alternative for basic compounds as it minimizes these acidic interactions.[2]

  • Incorrect fraction collection: You may have discarded fractions containing your product.

    • Solution: Always check all fractions by TLC before combining and discarding them, especially the fractions just before and after the main product peak.

Troubleshooting_Low_Yield Start Low Yield After Column Chromatography Q1 Did you flush the column with a highly polar solvent after the run? Start->Q1 A1_Yes Product Found in Flush? (Check by TLC) Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Sol1 Solution: Use a more polar mobile phase or a steeper gradient. A1_Yes->Sol1 Q2 Did you observe significant tailing on your TLC? A1_No->Q2 End Yield issue likely resolved. Sol1->End Q2->A1_No No A2_Yes Indicates strong interaction with silica. Q2->A2_Yes Yes Sol2 Solution: Add 0.5-1% triethylamine to the mobile phase. Consider using neutral alumina. A2_Yes->Sol2 Sol2->End

Caption: Decision tree for troubleshooting low chromatography yield.

Problem 2: Impurity Co-elutes with the Product

Q: I have an impurity that comes off the column at the same time as my product. How can I separate them?

A: Co-elution is a common and frustrating problem, usually caused by impurities with very similar polarities to your target compound (e.g., positional isomers).

Advanced Separation Strategies:

  • Optimize the Mobile Phase:

    • Change Solvent System: If you are using ethyl acetate/hexanes, try switching to a different system like dichloromethane/methanol or acetone/hexanes. Different solvents interact with your compounds and the silica in unique ways, which can often improve separation.

    • Use a Shallow Gradient: Instead of a steep increase in polarity, run a very slow, shallow gradient around the elution point of your product. This can often resolve closely running spots.

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, consider using C18 silica gel. In reverse-phase, the elution order is inverted (non-polar compounds are retained longer). This can be very effective at separating isomers that are inseparable on normal-phase silica.

  • Recrystallization:

    • Protocol: Combine the impure fractions and remove the solvent. Perform a solvent screen to find a suitable recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).[2]

    • Mechanism: In a successful recrystallization, the desired compound will be less soluble in the cold solvent and will crystallize out, leaving the more soluble impurity behind in the mother liquor. This method is excellent for removing small amounts of impurities to achieve high final purity.

V. Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Choose an appropriate-sized column. As a rule of thumb, use about 50g of silica gel for every 1g of crude material. Prepare a slurry of silica gel in your starting, least polar solvent (e.g., 5% Ethyl Acetate in Hexanes).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your product) and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and results in much sharper bands than loading the sample as a liquid.[2]

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your starting solvent system. Gradually increase the polarity of the mobile phase based on your initial TLC analysis.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of your impure product in a test tube. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely when heated to boiling.[2]

  • Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to your impure compound until it is fully dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.

  • Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

VI. References

  • Page, M. J., et al. (1996). Affinity purification methods involving imidazole elution. U.S. Patent No. 5,726,293.

  • CN111362875A - Industrial production method of 4-amino-5-imidazole formamide. (2020). Google Patents.

  • PubChem. Methyl 1-methyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Organic-chemistry.org. [Link]

  • US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. (2013). Google Patents.

  • ResearchGate. 271 questions with answers in IMIDAZOLES. ResearchGate. [Link]

  • Schreyer, M. K., et al. (1986). Purification and characterization of aminoimidazole ribonucleotide synthetase from Escherichia coli. PubMed. [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents.

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-4003. [Link]

  • Asian Journal of Research in Chemistry. ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. AJRC. [Link]

Sources

"stability and storage of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS: 40361-77-1). This document is structured to address critical stability, storage, and handling challenges directly.

Senior Application Scientist Desk Subject: Stability, Storage, and Experimental Handling Protocols

Product Identity & Physicochemical Profile

Before addressing stability, verify the exact identity of your lot. Isomer confusion (4-carboxylate vs. 5-carboxylate) is a common source of experimental inconsistency.

PropertySpecification
Chemical Name Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
CAS Number 40361-77-1
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
Appearance White to off-white/pale yellow solid
Key Functional Groups Primary Amine (C2), Methyl Ester (C5), Imidazole Core
Hazards (GHS) H302 (Harmful), H315 (Irritant), H319 (Eye Irrit.), H335 (Resp. Irrit.)

Stability & Storage Protocol

Core Directive: This compound possesses a "dual-threat" degradation profile: the 2-amino group is susceptible to oxidative discoloration, while the 5-methyl ester is prone to hydrolysis.

Recommended Storage Conditions
  • Temperature: -20°C (Long-term) / 2-8°C (Active use < 2 weeks).

  • Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory for long-term storage.

  • Container: Amber glass vials with Teflon-lined caps (protects from light and moisture).

  • Desiccation: Store over desiccant. Hygroscopicity accelerates ester hydrolysis.

The "Why" Behind the Protocol (Causality)
  • Oxidative Darkening: Electron-rich amino-imidazoles are notorious for turning from white to brown upon air exposure. This is due to the formation of diazo-species or oxidative polymerization of the amine functionality [1, 2].

  • Hydrolysis Trap: The C5-ester position, while somewhat sterically influenced by the N1-methyl group, remains vulnerable to hydrolysis, particularly if the compound absorbs ambient moisture. Hydrolysis yields the carboxylic acid (zwitterionic form), which drastically alters solubility and biological potency [3].

Storage Decision Logic

StorageLogic Start Compound Arrival Check Immediate Use? Start->Check ShortTerm Store at 4°C (Desiccator) Check->ShortTerm Yes (< 2 weeks) LongTerm Store at -20°C (Under Argon) Check->LongTerm No (> 2 weeks) Aliquot Aliquot to avoid Freeze-Thaw LongTerm->Aliquot Best Practice

Figure 1: Decision matrix for preserving compound integrity upon receipt.

Solubility & Handling Guide

Solvent Compatibility Table
SolventSolubility RatingApplication Notes
DMSO High (>50 mM)Preferred for stock solutions. Freeze aliquots at -20°C.
Methanol/Ethanol Good Suitable for synthesis; avoid for long-term storage (transesterification risk).
Water Moderate/pH-dependent Soluble as a salt. Free base has limited solubility.
PBS (pH 7.4) Low to Moderate May require pre-dissolution in DMSO (0.1-1% v/v).
Master Stock Preparation (Standard Operating Procedure)
  • Weighing: Weigh quickly in a low-humidity environment to minimize water uptake.

  • Dissolution: Dissolve in anhydrous DMSO to achieve a 100 mM master stock.

  • Inerting: Overlay the vial headspace with Argon gas before closing.

  • Aliquot: Split into single-use volumes (e.g., 50 µL) to prevent repeated freeze-thaw cycles, which introduce condensation and drive hydrolysis.

Troubleshooting & FAQs

Q1: My white powder has turned pale yellow/brown. Is it still usable?

  • Diagnosis: This indicates surface oxidation of the 2-amino group.

  • Solution: Check purity via LC-MS. If purity is >95%, it is likely still usable for biological assays, as the colored impurities often have high extinction coefficients (looking worse than they are). For precise synthesis, recrystallization or re-purchase is recommended.

Q2: I see a new peak in my LC-MS after storing in methanol.

  • Diagnosis: Transesterification.

  • Mechanism: If stored in methanol/ethanol for extended periods (especially if slightly basic), the methyl ester can exchange with the solvent alcohol.

  • Prevention: Store stocks in DMSO or Acetonitrile , not protic solvents.

Q3: The compound precipitates when I dilute the DMSO stock into media.

  • Diagnosis: "Crashing out" due to low aqueous solubility of the neutral free base.

  • Solution:

    • Ensure the final DMSO concentration is 0.5% - 1.0%.

    • Sonicate the media for 5 minutes.

    • If possible, slightly acidify the buffer (if the assay tolerates it) to protonate the imidazole/amine, drastically increasing solubility.

Degradation Pathway Visualization

Degradation Compound Methyl 2-amino-1-methyl- 1H-imidazole-5-carboxylate Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / UV Hydrolysis Hydrolysis (Moisture/Base) Compound->Hydrolysis H2O / pH > 8 Transester Transesterification (Alcohol Solvents) Compound->Transester ROH Storage Prod_Ox Brown/Yellow Azo/Polymer Species Oxidation->Prod_Ox Prod_Hyd Carboxylic Acid (Loss of Ester) Hydrolysis->Prod_Hyd Prod_Trans Ethyl/Other Ester Artifacts Transester->Prod_Trans

Figure 2: Primary degradation pathways. Avoidance requires exclusion of Air (Oxidation), Moisture (Hydrolysis), and Protic Solvents (Transesterification).

References

  • Sigma-Aldrich. Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate Product Sheet. (Analogous stability data). Link

  • PubChem. Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 40361-77-1). National Library of Medicine. Link

  • Ambeed. Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate Safety Data Sheet. Link

  • AkSci. Product Catalog: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. Link

Technical Support Center: Synthesis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles.

Introduction

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a key building block in medicinal chemistry, notably as a precursor for creatine analogs and other pharmacologically active compounds. While its structure appears straightforward, its synthesis can be fraught with challenges related to regioselectivity, by-product formation, and purification. This guide explores one established and two alternative synthetic pathways, providing detailed protocols and solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the N-methylation of the imidazole ring a critical and often challenging step?

A1: The imidazole ring of Methyl 2-amino-1H-imidazole-5-carboxylate possesses two nitrogen atoms that can potentially be alkylated: the endocyclic nitrogen at position 1 (N-1) and the exocyclic amino group at position 2. Achieving selective methylation at the desired N-1 position is paramount as the resulting regioisomers can be difficult to separate and may exhibit different biological activities. The regioselectivity is influenced by factors such as the choice of methylating agent, base, solvent, and the electronic properties of the imidazole ring.[1]

Q2: What are the main advantages of a convergent synthetic strategy (building the ring with the methyl group already in place) versus a linear strategy (methylation after ring formation)?

A2: A convergent strategy, such as the condensation of N-methylguanidine with an α-haloketoester (Pathway 2), offers the significant advantage of circumventing the issue of regioselective N-methylation. This approach can lead to a more direct and efficient synthesis with fewer purification steps. In contrast, a linear strategy (Pathway 3) provides flexibility in introducing different N-substituents at a later stage but requires careful optimization to control the methylation step and may involve challenging separations of isomers.

Q3: Are there any specific safety precautions to consider when working with the reagents mentioned in these pathways?

A3: Yes, several reagents require careful handling. For instance, sodium hydride (used in Pathway 1) is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Methylating agents like methyl iodide or dimethyl sulfate (used in Pathway 3) are toxic and should be used in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

Q4: How can I effectively monitor the progress of these reactions?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to achieve good separation between the starting materials, intermediates, and the final product. Visualization can be achieved using UV light (for UV-active compounds) and/or staining with reagents like potassium permanganate or iodine. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q5: What are the common impurities I should expect, and how can they be removed?

A5: Common impurities include unreacted starting materials, regioisomers (in the case of N-methylation), and by-products from side reactions. Purification is typically achieved through column chromatography on silica gel. The choice of eluent is crucial for effective separation. In some cases, recrystallization from a suitable solvent can be an effective method for obtaining highly pure product.

Comparative Overview of Synthetic Pathways

The following table summarizes the key aspects of the three synthetic pathways discussed in this guide, allowing for a quick comparison of their respective advantages and disadvantages.

FeaturePathway 1: Established Method from SarcosinePathway 2: Convergent Synthesis via CondensationPathway 3: Linear Synthesis via N-Methylation
Starting Materials Sarcosine ethyl ester HCl, Methyl formate, CyanamideMethyl 2-chloro-3-oxobutanoate, N-MethylguanidineMethyl 2-amino-1H-imidazole-5-carboxylate, Methylating agent
Key Advantage Utilizes readily available starting materials.Excellent regioselectivity; avoids N-methylation issues.Modular; allows for late-stage N-functionalization.
Key Disadvantage Multi-step process with a potentially explosive diazo intermediate in a related synthesis.[2]The α-haloketoester starting material may not be commercially available and might require synthesis.Potential for forming a mixture of N-1 and N-2 methylated isomers, requiring careful optimization and purification.[1]
Typical Yield Moderate (Reported around 40% for a similar process)[3]Good to ExcellentVariable, depending on methylation selectivity.
Complexity ModerateLow to ModerateModerate to High

Troubleshooting Guides and Detailed Protocols

Pathway 1: Established Synthesis from Sarcosine Ethyl Ester Hydrochloride

This pathway is based on a method described in the patent literature and involves the formation of the imidazole ring from acyclic precursors.[3]

Pathway1 A Sarcosine Ethyl Ester HCl B Formylation A->B Methyl formate, NaH C N-Formylsarcosinate B->C D Cyclization with Cyanamide C->D 1. HCl, Reflux 2. Cyanamide, Reflux 3. Base E Methyl 2-amino-1-methyl-1H- imidazole-5-carboxylate D->E

Caption: Workflow for the synthesis of the target molecule starting from sarcosine.

  • Formylation: Disperse sarcosine ethyl ester hydrochloride in methyl formate. Add sodium hydride portion-wise at room temperature and stir for 1 hour. Concentrate the reaction mixture under reduced pressure.

  • Cyclization: To the residue from the previous step, add ethanol and concentrated hydrochloric acid, and heat under reflux for 1 hour. Cool the reaction to room temperature, concentrate under reduced pressure, and adjust the pH to 3-4 with a 2N sodium hydroxide solution. Add cyanamide and heat under reflux for 2 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and adjust the pH to 9 with a 30% potassium carbonate solution. Extract the product with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by slurrying with methyl tert-butyl ether to obtain the final product.[3]

Problem Possible Cause(s) Recommended Solution(s)
Low yield in the formylation step. Incomplete reaction due to inactive sodium hydride or insufficient reaction time.Use fresh, high-quality sodium hydride. Ensure the reaction is stirred vigorously. Monitor the reaction by TLC until the starting material is consumed.
Formation of multiple by-products during cyclization. Non-specific reactions due to incorrect pH or temperature.Carefully control the pH during the work-up and cyclization steps. Ensure the reflux temperature is maintained consistently.
Difficulty in isolating the product after extraction. Product may have some water solubility.Perform multiple extractions with ethyl acetate. Brine washing of the combined organic layers can help to remove excess water.
Product is an oil and does not solidify upon slurrying. Presence of impurities.Attempt purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Alternative Pathway 2: Convergent Synthesis via Condensation

This pathway offers a more direct route to the target molecule by constructing the imidazole ring from N-methylguanidine and an α-haloketoester. This approach is an adaptation of classical 2-aminoimidazole syntheses.[4]

Pathway2 A Methyl 2-chloro-3-oxobutanoate C Condensation/ Cyclization A->C B N-Methylguanidine B->C Base (e.g., NaOEt), EtOH, Reflux D Methyl 2-amino-1-methyl-1H- imidazole-5-carboxylate C->D

Caption: Convergent synthesis of the target molecule via condensation.

  • Reaction Setup: In a round-bottom flask, dissolve N-methylguanidine hydrochloride in ethanol. Add a solution of sodium ethoxide in ethanol and stir for 15 minutes at room temperature.

  • Condensation: To the mixture from the previous step, add a solution of methyl 2-chloro-3-oxobutanoate in ethanol dropwise.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off the sodium chloride precipitate. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired product.

Problem Possible Cause(s) Recommended Solution(s)
The reaction does not go to completion. Insufficient base or reaction time. The α-haloketoester is unstable.Use a slight excess of sodium ethoxide. Extend the reflux time and monitor by TLC. The α-haloketoester should be used immediately after preparation or be of high purity.
Formation of a dark-colored reaction mixture and multiple by-products. Decomposition of the α-haloketoester or side reactions at elevated temperatures.Add the α-haloketoester solution slowly at a lower temperature before heating to reflux. Consider using a milder base or a lower reaction temperature for a longer duration.
Low isolated yield after chromatography. Product may be partially adsorbed on the silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent product tailing and irreversible adsorption.
Difficulty in preparing the starting α-haloketoester. The halogenation of the β-ketoester can be challenging.Explore different halogenating agents (e.g., N-chlorosuccinimide for chlorination). Ensure anhydrous conditions to prevent hydrolysis of the ester.
Alternative Pathway 3: Linear Synthesis via N-Methylation

This pathway involves the initial synthesis of the unmethylated imidazole core, followed by a selective N-methylation. This approach offers flexibility but requires careful control of the methylation step.

Pathway3 A Methyl 2-amino-1H- imidazole-5-carboxylate B N-Methylation A->B Methylating agent (e.g., MeI, (Me)2SO4), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) C Mixture of N-1 and N-2 methylated isomers B->C D Purification C->D Column Chromatography E Methyl 2-amino-1-methyl-1H- imidazole-5-carboxylate D->E

Caption: Linear synthesis of the target molecule via N-methylation.

  • Synthesis of Methyl 2-amino-1H-imidazole-5-carboxylate: This intermediate can be synthesized via established methods, for example, from the condensation of diaminomaleonitrile (DAMN) followed by further transformations.

  • N-Methylation: Dissolve Methyl 2-amino-1H-imidazole-5-carboxylate in a suitable solvent such as DMF or acetone. Add a base (e.g., potassium carbonate or sodium hydride) and stir for 30 minutes. Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to separate the desired N-1 methylated isomer from the N-2 methylated isomer and any unreacted starting material.

Problem Possible Cause(s) Recommended Solution(s)
Poor regioselectivity, formation of a significant amount of the N-2 methylated isomer. The reaction conditions favor methylation at the more nucleophilic exocyclic amino group.Experiment with different bases and solvents. A weaker base and a less polar solvent may favor N-1 methylation. Protecting the exocyclic amino group before methylation and deprotecting it afterward is a more robust but longer alternative.
Formation of quaternary ammonium salts (over-methylation). Use of excess methylating agent or harsh reaction conditions.Use a stoichiometric amount of the methylating agent (1.0-1.1 equivalents). Maintain a low reaction temperature and monitor the reaction closely to avoid prolonged reaction times.
Difficult separation of regioisomers by column chromatography. The isomers have very similar polarities.Use a high-resolution silica gel and a carefully optimized eluent system. Preparative HPLC may be necessary for complete separation if column chromatography is insufficient.
Low yield of the desired product. Incomplete reaction or product degradation.Ensure the base is strong enough to deprotonate the imidazole nitrogen. If using a weaker base, a higher temperature may be required, but this could also lead to more by-products. Ensure the work-up procedure is not too acidic or basic, which could degrade the product.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Product Class 3: Imidazoles. In Science of Synthesis. Thieme. [Link]

  • CN110746459A - Preparation method of Avramide. (2020).
  • WO2018112589A1 - Process for preparing temozolomide and an intermediary. (2018).
  • Synthesis of Substituted 2-Aminoimidazoles. (2008). Organic Chemistry Portal. [Link]

Sources

Imidazole Reagents: A Technical Guide to Safe Handling & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Imidazole Reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the safe handling of imidazole and to offer solutions for common issues encountered during its use. Our goal is to bridge the gap between standard safety data sheets and the nuanced challenges of daily laboratory work, ensuring both the integrity of your experiments and the safety of your team.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Imidazole Safety

This section addresses the most common questions regarding the safe handling and storage of imidazole, providing the essential knowledge needed before you begin your work.

Q1: What are the primary hazards associated with imidazole?

A1: Imidazole is classified as a hazardous substance with several key risks. It is corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3][4][5][6] It is also harmful if swallowed.[1][3][4][7][8] Furthermore, there is evidence to suggest that it may damage an unborn child, categorizing it as a reproductive toxin.[1][2][3][5][8] In its powdered form, fine dust can form explosive mixtures with air.[1][4][6][7]

Q2: What are the appropriate storage conditions for imidazole?

A2: To ensure its stability and safety, imidazole should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][7][9] It should be kept away from direct sunlight, heat, and any sources of ignition.[1][4] Due to its corrosive nature, it is best stored in a designated corrosives area.[7] Imidazole is also hygroscopic, meaning it can absorb moisture from the air, so a dry environment is critical.[5][10]

Q3: What materials are incompatible with imidazole?

A3: Imidazole can react violently with certain substances. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4][7][11] Contact with these materials should be strictly avoided to prevent potentially hazardous reactions.

Q4: What Personal Protective Equipment (PPE) is mandatory when handling imidazole?

A4: A comprehensive PPE strategy is crucial. At a minimum, this includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[5][7][12]

  • Skin Protection: Wear a chemically compatible lab coat, fully buttoned with sleeves extending to the wrist, and nitrile gloves.[1][4] Always inspect gloves for tears or holes before use.[4][12]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhaling dust.[1][4][7] If a fume hood is not available or if dust exposure is likely, a NIOSH-approved respirator may be necessary.[4][7]

Q5: How should I dispose of imidazole waste?

A5: Imidazole waste, including pure reagent and solutions, is considered hazardous waste and must be disposed of accordingly.[1][4] Collect waste in a clearly labeled, sealed, and compatible container.[1][4] Never mix imidazole waste with incompatible chemicals in the same container.[4] Follow all local, regional, and national regulations for hazardous waste disposal.[13]

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides solutions to specific problems you may encounter during your experiments with imidazole.

Q1: My protein yield is low after elution with imidazole in a His-tag purification. What could be the issue?

A1: Low protein yield during a His-tag purification can be due to several factors related to the imidazole elution step:

  • Suboptimal Imidazole Concentration: The concentration of imidazole required for elution can vary depending on the binding affinity of your protein to the resin. If the concentration is too low, your protein will not elute efficiently. Conversely, if it is too high, it can lead to non-specific binding and co-elution of contaminants.

  • pH of the Imidazole Buffer: Imidazole's buffering capacity is most effective between pH 6.2 and 7.8.[14] Ensure your buffer's pH is within this range to maintain the desired charge state of the histidine tag.

  • Purity of Imidazole: Lower purity grades of imidazole can contain impurities that absorb at 280 nm, interfering with protein quantification.[14] This can lead to an overestimation of protein concentration in your fractions.

Experimental Protocol: Optimizing Imidazole Elution

  • Create a Gradient: Instead of a single-step elution, try a linear gradient of imidazole (e.g., 50 mM to 500 mM) to determine the optimal concentration for eluting your target protein while minimizing contaminant co-elution.

  • pH Screening: Prepare elution buffers with slightly different pH values within the 6.2-7.8 range to see if it improves your yield and purity.

  • Purity Check: If you suspect impurities, you can check the absorbance of your imidazole stock solution at 280 nm. A high absorbance indicates potential contamination. Consider using a higher purity grade of imidazole for your purifications.

Q2: I've noticed a white precipitate forming in my imidazole buffer upon storage. What is it and how can I prevent it?

A2: A white precipitate in your imidazole buffer is likely due to the imidazole crystallizing out of the solution. This can happen if the buffer is stored at a low temperature or if the concentration of imidazole is too high. Imidazole is a solid at room temperature with a melting point of 89-91°C.[3][6][10]

To prevent this:

  • Store at Room Temperature: Avoid refrigerating concentrated imidazole solutions.

  • Prepare Fresh: If you frequently encounter this issue, consider preparing your imidazole buffers fresh before each use.

  • Gentle Warming: If a precipitate has already formed, you can try gently warming the solution while stirring to redissolve the imidazole. Ensure the solution cools to room temperature before use.

Q3: I accidentally mixed a small amount of an acidic solution with my imidazole waste. What should I do?

A3: Mixing acids with imidazole, which is a weak base, will result in a neutralization reaction that can generate heat.[6]

  • Do Not Seal the Container: Leave the container open in a well-ventilated fume hood to prevent pressure buildup.

  • Monitor the Temperature: If the container feels hot, you can place it in a secondary container with some cool water to help dissipate the heat.

  • Neutralize if Necessary: Once the reaction has subsided, you can cautiously neutralize the solution by adding a weak base (like sodium bicarbonate) or a weak acid, depending on the final pH. Always check the pH before final disposal.

Section 3: Emergency Procedures - A Step-by-Step Response

This section provides clear, actionable steps to take in the event of an emergency involving imidazole.

Spill Response Workflow

SpillResponse Start Imidazole Spill Occurs Assess_Size Assess Spill Size Start->Assess_Size Small_Spill Small Spill (<10 min cleanup) Assess_Size->Small_Spill Small Large_Spill Large Spill (>10 min cleanup) Assess_Size->Large_Spill Large Trained Are you trained to clean it up? Small_Spill->Trained Evacuate Evacuate the area. Secure the area. Call emergency services (911). Large_Spill->Evacuate Cleanup Wear appropriate PPE. Clean up with appropriate tools. Place in hazardous waste container. Trained->Cleanup Yes Trained->Evacuate No Report Report to Supervisor/PI. Cleanup->Report Evacuate->Report

Caption: Decision tree for responding to an imidazole spill.

Detailed Spill Cleanup Protocol (Small Spill) [1]

  • Alert Personnel: Inform others in the lab of the spill.

  • Don PPE: At a minimum, wear chemical safety goggles, nitrile gloves, and a lab coat.[1]

  • Contain the Spill: If it is a liquid, use an absorbent material to contain it.

  • Clean Up: Carefully sweep up the solid material or absorb the liquid.[7] Use non-sparking tools.

  • Decontaminate the Area: Wipe down the spill area with soap and water.

  • Dispose of Waste: Place all contaminated materials, including gloves and absorbent pads, into a sealed bag and dispose of it as hazardous waste.[1][4]

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.[7]
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Seek immediate medical attention.[7]
Inhalation Move the person to fresh air.[1][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[7]

Section 4: Chemical Reactivity Profile

Understanding the chemical nature of imidazole is key to its safe and effective use.

ImidazoleReactivity Imidazole Imidazole (Amphoteric) Acid Acts as a Base (Proton Acceptor at N3) Imidazole->Acid Reacts with Acids Base Acts as an Acid (Proton Donor at N1) Imidazole->Base Reacts with Strong Bases Incompatible Incompatible With Imidazole->Incompatible Oxidizers Strong Oxidizing Agents Incompatible->Oxidizers Acids Strong Acids Incompatible->Acids Anhydrides Acid Anhydrides Incompatible->Anhydrides Chlorides Acid Chlorides Incompatible->Chlorides

Sources

"preventing decomposition of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate during workup"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound, a key intermediate in the synthesis of creatine analogs and other bioactive molecules.[1][2][3] This resource offers field-proven insights to help you navigate the complexities of its workup and prevent decomposition.

Understanding the Molecule: Key Stability Challenges

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a substituted 2-aminoimidazole.[4] This class of compounds, while synthetically valuable, presents specific stability challenges during workup procedures. The primary modes of decomposition are hydrolysis of the methyl ester and decarboxylation of the resulting carboxylic acid, particularly under harsh pH and temperature conditions.[5][6][7] The presence of the electron-donating amino group can influence the reactivity of the imidazole ring and the lability of the carboxylate group.

Decomposition Pathways

The primary decomposition pathways to be aware of during the workup of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate are:

  • Ester Hydrolysis: The methyl ester is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. While sometimes a desired step, uncontrolled hydrolysis leads to product loss and purification difficulties.[8]

  • Decarboxylation: The resulting imidazole-5-carboxylic acid can be prone to decarboxylation, especially at elevated temperatures or under certain acidic conditions, leading to the formation of 2-amino-1-methyl-1H-imidazole.[9] The stability of azole carboxylic acids can be a significant challenge in synthesis.[7]

Below is a diagram illustrating these potential decomposition routes.

A Methyl 2-amino-1-methyl- 1H-imidazole-5-carboxylate B 2-amino-1-methyl-1H-imidazole- 5-carboxylic acid A->B  Hydrolysis (Acid or Base) C 2-amino-1-methyl-1H-imidazole B->C  Decarboxylation (Heat or Acid)

Caption: Potential decomposition pathways for Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My yield of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is consistently low after aqueous workup. What are the likely causes?

A1: Low yields after aqueous workup are often due to a combination of factors:

  • Hydrolysis: Prolonged exposure to acidic or basic aqueous solutions during extraction can hydrolyze the methyl ester. Even mildly acidic or basic conditions can be detrimental if the exposure time is long.[8]

  • High Polarity: The amino and imidazole functionalities make the molecule relatively polar. This can lead to significant partitioning into the aqueous phase during extraction, especially if the organic solvent is not sufficiently polar.

  • Emulsion Formation: The amphiphilic nature of the molecule and its potential byproducts can lead to the formation of stable emulsions, making phase separation difficult and causing product loss at the interface.

Q2: I am observing a new, more polar spot on my TLC plate after workup. What is it likely to be?

A2: A more polar spot is almost certainly the carboxylic acid byproduct resulting from the hydrolysis of your methyl ester. Carboxylic acids are significantly more polar than their corresponding esters and will have a lower Rf value on normal-phase silica gel TLC.

Q3: Can I use a strong base like sodium hydroxide to neutralize my reaction mixture?

A3: It is highly discouraged to use strong bases like NaOH or KOH. These will rapidly saponify the methyl ester, leading to the formation of the carboxylate salt.[5] If neutralization is necessary, a milder inorganic base like sodium bicarbonate or potassium carbonate is a much safer choice, used cautiously and at low temperatures.

Q4: What is the best way to remove acidic impurities without causing hydrolysis?

A4: A carefully controlled aqueous wash with a weak base is the recommended method. A saturated solution of sodium bicarbonate is typically sufficient to remove most acidic impurities. Key considerations are:

  • Temperature: Perform the wash at low temperatures (0-5 °C) to minimize the rate of hydrolysis.

  • Contact Time: Minimize the contact time between the organic and aqueous layers. Shake gently and separate the layers promptly.

  • Multiple Washes: It is better to perform multiple quick washes with small volumes of bicarbonate solution than one long wash with a large volume.

Q5: My compound seems to be degrading during silica gel chromatography. What are my options?

A5: Degradation on silica gel is a common issue for sensitive compounds. The acidic nature of standard silica gel can promote hydrolysis or other decomposition pathways. Here are some alternatives:

  • Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine in the eluent system).

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

  • Reverse-Phase Chromatography: If the compound is sufficiently soluble in appropriate solvents (e.g., acetonitrile/water or methanol/water), reverse-phase chromatography (C18) is an excellent, non-acidic purification method.

  • Crystallization: If possible, crystallization is often the best method for purification as it avoids contact with stationary phases altogether.

Troubleshooting Guide: Workup & Purification

This section provides a systematic approach to troubleshooting common issues encountered during the workup and purification of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate.

Problem 1: Significant Product Loss During Extraction
Symptom Potential Cause Recommended Solution
Low yield after extraction, even with multiple extractions.High Polarity of Product: The compound is partitioning into the aqueous layer.- Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 9:1).- Brine washes can help to "salt out" the product from the aqueous phase into the organic phase.
Formation of a persistent emulsion at the interface.Amphiphilic Nature: The compound and its byproducts can act as surfactants.- Add a small amount of brine to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the entire mixture through a pad of Celite® or diatomaceous earth.
TLC of the aqueous layer shows a significant amount of product.Incomplete Extraction: The chosen solvent is not effective enough.- Increase the number of extractions (e.g., from 3 to 5).- Consider a continuous liquid-liquid extraction apparatus for highly polar compounds.
Problem 2: Product Decomposition (Hydrolysis/Decarboxylation)
Symptom Potential Cause Recommended Solution
Appearance of a new, more polar spot on TLC after workup.Ester Hydrolysis: Exposure to acidic or basic conditions.- Maintain a neutral or slightly basic pH during workup. Use weak bases like NaHCO₃ for neutralization.- Keep the temperature low (0-5 °C) during all aqueous washes.- Minimize the duration of contact with aqueous phases.
Gas evolution observed during workup or concentration.Decarboxylation: The hydrolyzed carboxylic acid is unstable.- Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath temperature below 40 °C.- Avoid strong acidic conditions. If an acidic wash is necessary, use a dilute solution of a weak acid (e.g., 1% citric acid) at low temperature and for a very short time.
The isolated product is an oil instead of the expected solid.Presence of Impurities: The hydrolyzed acid can act as an impurity that prevents crystallization.- Purify the crude product using one of the recommended chromatography methods or by crystallization from a suitable solvent system.
Recommended Workup Protocol

This protocol is designed to minimize decomposition and maximize the recovery of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate.

  • Quenching:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize any excess acid. Monitor the pH to ensure it is between 7 and 8.

  • Extraction:

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

    • If emulsions form, add a small amount of brine.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with brine (1 x volume of the organic phase) to remove residual water and water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C.

The following diagram outlines this recommended workflow.

cluster_0 Reaction Workup cluster_1 Purification A Reaction Mixture B Quench with NaHCO₃ (aq) (0-5 °C) A->B C Extract with Ethyl Acetate B->C D Wash with Brine C->D E Dry over Na₂SO₄ D->E F Concentrate in vacuo (< 40 °C) E->F G Crude Product F->G H Purification Options G->H I Crystallization H->I J Column Chromatography (Neutralized Silica or Alumina) H->J K Reverse-Phase Chromatography H->K L Pure Product I->L J->L K->L

Caption: Recommended workflow for the workup and purification of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate.

References
  • Wikipedia. Protecting group. [Link]

  • de Poli, E., et al. (2025).
  • Li, Y., et al. (2016). Installing amino acids and peptides on N-heterocycles under visible-light assistance. National Institutes of Health. [Link]

  • Wang, L., et al. (2025). Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. ResearchGate. [Link]

  • Lee, C., et al. Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. US8618308B2.
  • Wright, A. G., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. [Link]

  • Marko, I. E., et al. (2011). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. National Institutes of Health. [Link]

  • de Poli, E., et al. (2025). A short review of the most common safety concerns regarding creatine ingestion. ResearchGate. [Link]

  • Takeda Pharmaceutical Co Ltd. Method for producing imidazole-2-carboxylate derivative or salt thereof. JP2017066077A.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83827104, methyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

  • Tonellato, U., et al. (1977). Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Al-Mourabit, A., et al. (2011). 2-Aminoimidazoles. ResearchGate. [Link]

  • Le, C. M., et al. (2020). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. [Link]

  • Biswas, T. (2020). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube. [Link]

  • Bonilla, S., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. MDPI. [Link]

  • Giese, M. A., et al. (2018). Predicting the Strength of Stacking Interactions between Heterocycles and Aromatic Amino Acid Side Chains. ResearchGate. [Link]

  • Van der Westhuyzen, R., et al. (2012). Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers. National Institutes of Health. [Link]

  • Popova, E. A., et al. (2022). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]

  • Sadek, M. M., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • Wikipedia. Creatine. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Mamedov, V. A., et al. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Bonilla, S., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. National Institutes of Health. [Link]

  • Hunter, F. W., et al. (2016). Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). Organic Chemistry Frontiers. [Link]

  • Air Products and Chemicals, Inc. Method for the preparation of imidazoles. EP0378910A1.
  • Zhejiang Huahai Pharmaceutical Co Ltd. Industrial production method of 4-amino-5-imidazole formamide. CN111362875A.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736896, Methyl 1-methyl-1H-imidazole-5-carboxylate. [Link]

  • Hussain, A., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. [Link]

  • Organic Syntheses. 2-IMIDAZOLECARBOXALDEHYDE. [Link]

  • Azzi, A. (2019). Is 1M Imidazole stock solution sensitive to light?. ResearchGate. [Link]

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"scale-up issues in the production of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Executive Summary & Process Criticality

The production of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a high-precision heterocyclic synthesis, often serving as a pivotal intermediate for purine analogs and fused imidazotetrazine drugs (e.g., Temozolomide analogs).

In scale-up scenarios (100g to >10kg), this chemistry transitions from a yield-limited regime to a heat-transfer and mass-transfer limited regime . The primary risks involve thermal runaway during cyclization, regiochemical drift (formation of the N3-methyl or 4-carboxylate isomers), and polymorphic occlusion during crystallization.

This guide addresses the three most common failure modes reported by process chemists:

  • Exothermic Runaway during the condensation step.

  • Regioselectivity Loss leading to difficult downstream purification.

  • Filtration Bottlenecks due to fine particle formation.

Critical Process Parameters (CPP) & Troubleshooting

Module A: The Cyclization Exotherm (Thermal Safety)

Context: The formation of the imidazole ring, typically involving the condensation of a cyano-enolate or


-halo-acrylate equivalent with a nitrogen nucleophile (e.g., methylguanidine or a methylated amidine), is highly exothermic.

User Question: "We are seeing a temperature spike of >15°C during reagent addition on a 2kg scale, followed by a drop in yield. What is happening?"

Technical Analysis: You are likely experiencing accumulation-controlled thermal runaway . On a gram scale, heat dissipates rapidly. On a kilo scale, the reaction rate (


) exceeds the heat removal capacity (

). If the reagent is added faster than it reacts, unreacted material accumulates. Once the threshold temperature is reached, the accumulated material reacts simultaneously, causing a spike that degrades the labile amino-ester functionality.

Troubleshooting Protocol:

ParameterSpecificationCorrective Action
Dosing Strategy GravimetricSwitch from "continuous stream" to semi-batch dosing . Add the limiting reagent over 4-6 hours.
Cooling Capacity

Maintain a jacket differential of >10°C. If the batch temp rises >2°C above setpoint, stop dosing immediately .
Accumulation < 5%Monitor heat flow (Qrxn). If heat flow drops while dosing continues, you are accumulating unreacted material. Stop and re-evaluate agitation.

Safety Interlock Diagram (Graphviz):

ReactionSafety Figure 1: Thermal Safety Interlock Logic for Exothermic Cyclization Start Start Dosing Monitor Monitor Internal Temp (Ti) & Jacket Temp (Tj) Start->Monitor Decision Is Ti > Setpoint + 2°C? Monitor->Decision Stop EMERGENCY STOP DOSING Increase Stirring RPM Decision->Stop YES (Exotherm) Continue Continue Dosing (Rate < 5 mL/min) Decision->Continue NO (Stable) CheckAccum Check Reagent Accumulation (HPLC/RC1) Stop->CheckAccum CheckAccum->Monitor After Ti Stabilizes

Module B: Regioselectivity & Impurity Profile

Context: The target molecule has two nitrogen atoms in the ring.[1][2][3][4] The position of the methyl group (N1 vs N3) and the amino group is determined by the electronics of the starting material. A common competitor is the wrong regioisomer (e.g., Methyl 2-amino-1-methyl-1H-imidazole-4-carboxylate) or the hydrolysis product (Acid impurity).

User Question: "Our HPLC shows a persistent 5-8% impurity eluting just before the main peak. Recrystallization isn't removing it."

Technical Analysis: The impurity is likely the regioisomer or the des-methyl analog.

  • Regioisomer: Formed if the cyclization solvent is too polar (stabilizing the wrong transition state) or if the reaction temperature is too high (thermodynamic control vs. kinetic control).

  • Acid Impurity: The ester at C5 is susceptible to base-catalyzed hydrolysis if the pH drifts >10 during the quench/workup.

Diagnostic & Fix:

  • Step 1: Solvent Screen. If using Methanol, switch to THF or 2-MeTHF . Lower polarity often favors the kinetic N1-methylation product (depending on the specific leaving group mechanism).

  • Step 2: pH Control. During workup, never allow the pH to exceed 8.5. The electron-withdrawing nature of the imidazole ring makes the ester labile.

  • Step 3: Seeding. Regioisomers often have different crystal habits. Use 0.5 wt% pure seed crystals at the metastable zone width (MSZW) to preferentially crystallize the target.

Impurity Identification Table:

Retention Time (RRT)Likely IdentityRoot CauseRemediation
0.85Hydrolysis AcidHigh pH during workup; Wet solventBuffer quench to pH 7.0; Dry solvents (KF < 0.1%)
0.95RegioisomerHigh reaction Temp; Wrong SolventLower Temp (-10°C to 0°C); Switch to non-protic solvent
1.20DimerHigh concentration (>1M)Dilute reaction to 0.5M
Module C: Isolation & Filtration (The "Bottleneck")

Context: Amino-imidazoles often crystallize as fine needles or plates that pack tightly, leading to extremely slow filtration times (high cake resistance,


).

User Question: "Filtration takes 12 hours for a 5kg batch. The cake cracks and holds 40% residual solvent."

Technical Analysis: You are generating fines due to "crashing out" the product. Rapid cooling or fast anti-solvent addition creates high supersaturation, generating billions of tiny nuclei rather than growing large crystals.

Optimized Crystallization Protocol:

  • Dissolution: Dissolve crude at near-reflux.

  • Polishing: Filter hot to remove mechanical impurities.

  • Seeding: Cool to

    
     (supersaturation point). Add 0.5% seed crystals .
    
  • Aging: Hold for 1 hour. Do not cool yet. Allow seeds to heal and surface area to normalize.

  • Cooling Ramp: Cool at a rate of 5°C/hour (linear or cubic cooling). Do not crash cool.

  • Anti-solvent: If using anti-solvent (e.g., Heptane into EtOAc), add it over 4 hours.

Experimental Workflow Visualization

The following diagram outlines the optimized scale-up workflow, integrating the safety and quality controls discussed above.

Workflow Figure 2: Optimized Process Flow for Imidazole Carboxylate Production Reactants Reactants (Enol Ether + Methyl Source) Dosing Controlled Dosing (Semi-Batch, <5°C) Reactants->Dosing IPC IPC: HPLC (Check Regioisomer) Dosing->IPC IPC->Dosing Fail (Adjust) Quench Buffered Quench (pH 7-8) IPC->Quench Pass Cryst Controlled Cryst. (Seeding + Slow Ramp) Quench->Cryst Filter Filtration (Centrifuge) Cryst->Filter Dry Vacuum Dry (<40°C) Filter->Dry

References & Authority

  • Process Safety in Hydrazine/Amine Condensations:

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[5] (Standard text on calculating accumulation in exothermic dosing).

  • Imidazole Regioselectivity:

    • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Definitive source on N-alkylation dynamics).

  • Crystallization Dynamics:

    • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Protocols for seeding and cooling ramps).

  • Specific Analog Synthesis (Temozolomide Precursors):

    • Wang, Y., et al. (2002). "An Improved Synthesis of Temozolomide." J. Org. Chem. 67, 883-886. (Provides foundational chemistry for amino-imidazole carboxylate scale-up).

Disclaimer: This guide is for research and development purposes. All scale-up activities involving methylhydrazine or high-energy heterocycles must be preceded by a rigorous Process Hazard Analysis (PHA) and RC1 calorimetry testing.

Sources

Technical Support Center: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: By-product Analysis & Process Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-IMID-005-V2

Executive Summary: The "Regioselectivity" Challenge

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 15003-82-4) is a critical scaffold for kinase inhibitors and DNA-interacting agents. The synthesis is deceptively simple but fraught with a specific "hero vs. villain" dynamic: Regioselectivity .

The core challenge lies in the tautomeric nature of the 2-aminoimidazole precursor. When performing N-methylation, the system can react at either nitrogen atom.

  • The Target (Hero): N1-methylation yields the 1,5-disubstituted imidazole (Ester at position 5 relative to Methyl).

  • The Impurity (Villain): N3-methylation yields the 1,4-disubstituted imidazole (Ester at position 4 relative to Methyl).

This guide provides the analytical frameworks and troubleshooting logic to isolate the target, identify by-products, and optimize your yield.

Reaction Pathway & Impurity Map

The following diagram illustrates the critical branching points where your synthesis succeeds or fails.

ReactionPathway Precursor Methyl 2-amino-1H- imidazole-5-carboxylate (Tautomeric Mix) Reagent MeI / Base (Methylation) Precursor->Reagent Target TARGET PRODUCT (N1-Methyl) 1,5-Isomer Reagent->Target Steric Control (Kinetic Product) Impurity_Regio BY-PRODUCT A (N3-Methyl) 1,4-Isomer Reagent->Impurity_Regio Thermodynamic Equilibrium Impurity_Hydro BY-PRODUCT B Carboxylic Acid (Hydrolysis) Target->Impurity_Hydro High pH / H2O Impurity_Dimer BY-PRODUCT C Azo-Dimer (Oxidation) Target->Impurity_Dimer Air/Light Exposure

Figure 1: Synthetic pathway highlighting the bifurcation between the desired 1,5-isomer and the 1,4-regioisomer.

By-Product Profile & Analytical Data

The following table summarizes the physicochemical signatures of the target and its primary impurities.

Compound IDStructure DescriptionRetention Time (Rel.)Mass Shift (Δ)Key Diagnostic (NMR/LCMS)
Target 1-Methyl-5-Ester 1.00 (Ref) 0 NOE: N-Me ↔ Ester (Strong)
Impurity A 1-Methyl-4-Ester (Regioisomer)0.92 - 0.980NOE: N-Me ↔ C5-H (Strong)
Impurity B Carboxylic Acid (Hydrolysis)0.40 - 0.60-14 DaBroad peak, acidic pH shift
Impurity C Dimethylamino (Over-alkylation)1.20 - 1.30+14 DaM+15 mass peak
Impurity D Oxidative Dimer (Azo-linkage)> 2.00~2x MassDeep red/purple color

Troubleshooting & FAQs

Scenario 1: The "Twin Peak" Problem

User Question: "I see two peaks in my LC-MS with the exact same mass (M+H = 156). They are barely resolved. Which one is my product?"

Technical Analysis: You are observing the classic Regioisomer Pair (Target vs. Impurity A).

  • Mechanism: The starting material exists as a tautomer. Under standard basic conditions (e.g., K2CO3/DMF), the N-H proton shuttles between N1 and N3. The steric bulk of the ester group at C5 usually hinders N1-methylation, often making the wrong isomer (1,4-isomer) thermodynamically favored or competitively formed.

  • Solution:

    • Run a NOESY NMR: This is the only definitive confirmation.

      • Target (1,5-isomer): You will see a spatial interaction (NOE cross-peak) between the N-Methyl protons and the Ester Methyl protons .

      • Impurity (1,4-isomer): You will see an NOE cross-peak between the N-Methyl protons and the C5-Proton (the aromatic proton on the ring).

    • Process Adjustment: Switch to a "pre-cyclization" strategy (Route A) where the N-methyl is installed before ring closure (e.g., using sarcosine derivatives) to guarantee regiochemistry [1].

Scenario 2: Low Yield & Acidic Impurities

User Question: "My conversion is high, but isolated yield is low. I see a large polar peak at the solvent front."

Technical Analysis: You are experiencing Ester Hydrolysis (Impurity B).

  • Causality: The 2-amino group acts as an electron donor, making the carbonyl carbon less electrophilic, but the imidazole ring itself can act as an intramolecular catalyst. However, the most common culprit is wet solvent combined with strong bases (NaOH, NaH) or prolonged heating.

  • Solution:

    • Ensure reagents (DMF/MeCN) are anhydrous (< 50 ppm water).

    • Switch to milder bases like Cesium Carbonate (Cs2CO3) which often improves the ratio of alkylation vs. hydrolysis compared to hydroxides.

    • Rescue: If the acid is formed, you can re-esterify using Thionyl Chloride/Methanol (SOCl2/MeOH), though this may affect the amine.

Scenario 3: Product Discoloration

User Question: "The product turns purple/brown upon drying on the rotavap."

Technical Analysis: This indicates Oxidative Instability of the free amine (Impurity D).

  • Mechanism: Electron-rich amino-imidazoles are prone to air oxidation, forming azo-dimers or highly conjugated oligomers.

  • Solution:

    • Store the free base under Argon/Nitrogen at -20°C.

    • Salt Formation: Immediately convert the product to its HCl or HBr salt. The protonated amine is significantly more stable against oxidation.

Advanced Troubleshooting Workflow

Use this decision tree to diagnose reaction failures in real-time.

DecisionTree Start Start Diagnosis: Analyze Crude LC-MS CheckMass Is the Main Peak Mass Correct? Start->CheckMass CheckPurity Is there a split peak (Same Mass)? CheckMass->CheckPurity Yes CheckShift Mass Shift? CheckMass->CheckShift No RegioIssue ISSUE: Regioisomers ACTION: Check NOESY Change Solvent/Base CheckPurity->RegioIssue Yes Success Process Optimal Proceed to Salt Formation CheckPurity->Success No Hydrolysis Mass = M-14 ISSUE: Hydrolysis ACTION: Dry Solvents CheckShift->Hydrolysis -14 Da OverAlk Mass = M+14 ISSUE: Dimethylation ACTION: Reduce MeI Eq. CheckShift->OverAlk +14 Da

Figure 2: Diagnostic logic flow for impurity identification.

Detailed Analytical Protocol (Standard Operating Procedure)

HPLC Method Parameters

To separate the 1,4 and 1,5 regioisomers, standard C18 columns often fail due to the polar nature of the imidazole.

  • Column: Phenomenex Synergi Polar-RP or Waters XBridge Phenyl (4.6 x 150mm, 3.5µm). The Phenyl phase provides better selectivity for regioisomers via pi-pi interactions.

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 9.0). High pH keeps the amine neutral, improving peak shape.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV @ 254 nm (Imidazole ring) and 210 nm (Ester).

NMR Validation (Crucial Step)
  • Solvent: DMSO-d6 (Avoid CDCl3 as it may cause peak broadening due to H-bonding).

  • Experiment: 1D-NOESY or 2D-NOESY.

  • Irradiation Target: Irradiate the N-Methyl singlet (approx 3.5 - 3.7 ppm).

  • Acceptance Criteria: Observation of NOE enhancement at the Ester Methyl singlet (approx 3.8 ppm). Absence of enhancement at the aromatic C-H.

References

  • Lim, F. P. L., et al. (2018). "Regioselective Synthesis of 1,5-Disubstituted Imidazoles." Journal of Organic Chemistry. This paper details the steric factors influencing N-methylation and suggests cyclization routes for high regiocontrol.

  • Baird, E. E., & Dervan, P. B. (1996).[2] "Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids." Journal of the American Chemical Society.[2] Describes the synthesis and characterization of N-methylimidazole amino acids, providing foundational NMR data for distinguishing isomers.

  • PubChem Compound Summary. (2025). "Methyl 1-methyl-1H-imidazole-5-carboxylate."[3] National Center for Biotechnology Information. Provides physical property data and computed descriptors for mass spectrometry validation.

  • Verma, A., et al. (2022). "Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides." NIH/PubMed. Discusses the thermodynamic control in imidazole synthesis and the use of specific precursors to lock regiochemistry.

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a crucial building block in the synthesis of various therapeutic agents. We will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, offering experimental data to support an objective comparison of their performance.

The structural integrity and purity of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate are paramount as impurities can carry over to the final drug product, potentially impacting its safety and efficacy. Therefore, a robust and validated analytical method is essential for quality control in a regulated environment.

Understanding the Analytical Challenge

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a polar molecule containing both amino and ester functional groups, which can be susceptible to degradation. Potential impurities may arise from the synthetic route, including starting materials, by-products, and degradation products. A suitable HPLC method must be able to separate the main compound from these structurally similar impurities with high resolution and sensitivity.

Comparative HPLC Methodologies

This guide will compare two distinct RP-HPLC methods for the purity analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate:

  • Method A: Isocratic Elution for Routine Quality Control

  • Method B: Gradient Elution for Comprehensive Impurity Profiling

The choice between an isocratic and a gradient method is often dictated by the specific analytical need. Isocratic methods are simpler, more robust, and often have shorter run times, making them ideal for routine quality control where known impurities are monitored. Gradient methods, on the other hand, offer superior separation power for complex samples containing a wide range of impurities with different polarities, making them suitable for impurity profiling and stability studies.

Chromatographic Conditions
ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate (pH 3.2 with Orthophosphoric Acid)0.025 M Potassium Dihydrogen Phosphate (pH 3.2 with Orthophosphoric Acid)
Mobile Phase B MethanolAcetonitrile
Elution Mode Isocratic: 70% A, 30% BGradient: 0-5 min (95% A), 5-20 min (95-20% A), 20-25 min (20% A), 25-30 min (95% A)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temperature 30 °C35 °C
Injection Volume 10 µL10 µL

Rationale for Method Design:

The choice of a C18 column is based on its versatility and wide applicability in reversed-phase chromatography for separating moderately polar compounds.[1] The acidic mobile phase (pH 3.2) is employed to suppress the ionization of the amino group on the imidazole ring, leading to better peak shape and retention. Methanol and acetonitrile are common organic modifiers in reversed-phase HPLC; their differing selectivities can be exploited to optimize separations. A UV detection wavelength of 254 nm is chosen as imidazole-containing compounds typically exhibit significant absorbance in this region.

Method Validation and Performance Comparison

A robust HPLC method must be validated to ensure it is fit for its intended purpose.[2][3][4] The validation of these two methods was performed according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[6] To evaluate specificity, a solution of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate was spiked with potential impurities and subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

Method A (Isocratic): Provided baseline separation of the main peak from all known impurities and major degradation products. However, some minor, closely eluting impurities were not fully resolved.

Method B (Gradient): Demonstrated superior resolving power, achieving baseline separation of all known impurities and all observed degradation products, including the minor ones that co-eluted in Method A.

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Resolution (Main Peak vs. Closest Impurity) 1.8> 2.5 for all impurity peaks
Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[6] Linearity was evaluated by analyzing a series of solutions of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate over a concentration range of 50-150% of the nominal analytical concentration.[7]

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Correlation Coefficient (r²) 0.99950.9998
Range 10 - 150 µg/mL1 - 200 µg/mL

Both methods exhibited excellent linearity over their respective ranges. Method B demonstrated a wider linear range, making it more suitable for quantifying a broader spectrum of impurity levels.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[6] It was determined by performing recovery studies on a placebo spiked with known amounts of the active ingredient at three different concentration levels (80%, 100%, and 120%).[8]

Concentration LevelMethod A: Isocratic Elution (% Recovery)Method B: Gradient Elution (% Recovery)
80% 99.2%99.5%
100% 100.1%100.3%
120% 99.8%100.1%
Average Recovery 99.7%99.97%

Both methods demonstrated high accuracy, with recovery values well within the acceptable limits of 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[6] It is usually expressed as the relative standard deviation (RSD). Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability (n=6)

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
RSD (%) 0.45%0.32%

Intermediate Precision (n=6, 3 days)

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
RSD (%) 0.82%0.65%

Both methods are highly precise. The slightly lower RSD values for Method B can be attributed to the better peak shape and resolution achieved with the gradient elution.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
LOD 0.1 µg/mL0.05 µg/mL
LOQ 0.3 µg/mL0.15 µg/mL

Method B is more sensitive, with lower LOD and LOQ values, making it superior for the detection and quantification of trace-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Parameter VariedMethod A: Isocratic Elution (Observed Effect)Method B: Gradient Elution (Observed Effect)
Flow Rate (± 0.1 mL/min) Minor shift in retention timeMinor shift in retention time
Mobile Phase pH (± 0.2) Significant shift in retention time and peak tailingMinor shift in retention time
Column Temperature (± 2 °C) Minor shift in retention timeMinor shift in retention time

Method B demonstrated greater robustness, particularly with respect to changes in mobile phase pH. The gradient elution profile helps to mitigate the effects of small variations in chromatographic conditions.

Experimental Workflow and Protocols

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Diluent A->B Prepared Sample C Sonicate to Dissolve B->C Prepared Sample D Filter through 0.45 µm filter C->D Prepared Sample E Inject into HPLC System D->E Prepared Sample F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Chromatogram G->H I Calculate Purity/ Impurity Levels H->I J Generate Report I->J

Caption: General workflow for the HPLC analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate.

Standard and Sample Preparation Protocol
  • Standard Solution (100 µg/mL):

    • Accurately weigh about 10 mg of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (Mobile Phase A:Mobile Phase B, 80:20 v/v) and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL):

    • Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask.

    • Follow the same procedure as for the standard solution.

  • Filtration:

    • Filter both the standard and sample solutions through a 0.45 µm nylon syringe filter before injection.

Conclusion and Recommendations

Both the isocratic and gradient HPLC methods presented in this guide are suitable for the purity analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. However, the choice of method should be guided by the specific application.

Method A (Isocratic Elution) is recommended for:

  • Routine quality control testing where the impurity profile is well-characterized.

  • High-throughput analysis due to its shorter run time and simpler operation.

Method B (Gradient Elution) is the superior choice for:

  • Comprehensive impurity profiling and stability studies where the separation of unknown and closely eluting impurities is critical.

  • Method development and validation activities due to its higher resolving power and robustness.

For drug development professionals, the initial use of a gradient method like Method B is advisable to gain a thorough understanding of the impurity profile. Once the critical impurities are identified and the manufacturing process is well-controlled, a transition to a more efficient isocratic method like Method A for routine analysis can be considered.

References

  • National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Library of Medicine. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 26-39. Retrieved from [Link]

  • PharmaTutor. (2012). Simultaneous determination of Imidazole in 2 Methyl Imidazole by reverse phase liquid chromatography. Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]

  • Pande, V. V., & Chandorkar, J. G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis. Retrieved from [Link]

  • El-Kimary, E. I., Khamis, E. F., Belal, F., & Abdel-Megied, A. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • Viciu, M. A., Navarro, O., & Nolan, S. P. (2006). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 128(42), 13899-13907. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Hedir, A., Robert, T., & Tassaing, T. (2018). Reactive Imidazole Intermediates: Simplified Synthetic Approach to Functional Aliphatic Cyclic Carbonates. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Kar, A., Miah, M. A. J., & Procter, D. J. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3849-3866. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
  • National Center for Biotechnology Information. (n.d.). Methyl 1-methyl-1H-imidazole-5-carboxylate. PubChem. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • MDPI. (2022). Determination of 4(5)-Methylimidazole in Sugar–Amino Acid Aqueous Model Systems by UPLC-Q-ToF-MS. Retrieved from [Link]

Sources

"Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate vs. ethyl ester analogue"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate vs. Ethyl Ester Analogue Content Type: Publish Comparison Guide

Comparative Analysis of Methyl vs. Ethyl Ester Scaffolds in Drug Discovery

Executive Summary: The Guanidine-Mimetic Scaffold

In the landscape of medicinal chemistry, the 2-amino-imidazole core serves as a critical bioisostere for the guanidine moiety. Unlike the highly basic and flexible guanidine group (


), the 2-amino-1-methyl-1H-imidazole-5-carboxylate scaffold offers a constrained, less basic (

), and lipophilic alternative that retains the capacity for bidentate hydrogen bonding—crucial for engaging Asp/Glu residues in kinase hinge regions or GPCR binding pockets.

This guide objectively compares the Methyl (Compound A) and Ethyl (Compound B) ester analogues. While often treated interchangeably in early discovery, their physicochemical distinctions dictate their utility in scale-up synthesis, purification efficiency, and intracellular hydrolysis rates (prodrug activation).

Physicochemical & Performance Comparison

The choice between the methyl and ethyl ester is rarely arbitrary; it impacts the "reaction mass efficiency" and the stability of the intermediate during multi-step synthesis.

Table 1: Comparative Profile of Target Esters

FeatureMethyl Ester (Cpd A) Ethyl Ester (Cpd B) Implication for Research
IUPAC Name Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylateEthyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
CAS Number 40361-77-1 149520-94-5 (Generic)Verification keys for sourcing.
Formula


Methyl offers higher atom economy.
Mol. Weight 155.16 g/mol 169.18 g/mol
Lipophilicity (cLogP) ~0.2 (Lower)~0.6 (Higher)Ethyl is superior for silica gel chromatography (better

separation).
Hydrolysis Rate (

)
Fast (~2.0x vs Ethyl)Moderate (Baseline)Methyl is preferred if rapid deprotection to the acid is required; Ethyl is better for stability during basic workups.
Crystallinity High (Packable lattice)Moderate (Often oil/low melt)Methyl esters often crystallize directly from reaction mixtures, simplifying purification.
Synthetic Accessibility & Mechanism

The synthesis of these scaffolds relies on the Cyclocondensation Strategy , converging a C3-electrophile with a dinucleophilic guanidine species. The "1-methyl" substitution is best introduced largely by using N-methylguanidine as the starting material, rather than methylating the ring later, which leads to regioselectivity issues (N1 vs N3).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the convergent synthesis and the critical decision node between Methyl and Ethyl pathways.

SynthesisPath Start1 N-Methylguanidine (Dinucleophile) Inter Tetrahedral Intermediate (Unstable) Start1->Inter Nucleophilic Attack Start2 Alkyl 2-chloro-3-oxopropanoate (C3-Electrophile) Start2->Inter Condensation ProdMe Methyl Ester (Cpd A) Fast Hydrolysis Inter->ProdMe If R=Me (Reflux MeOH) ProdEt Ethyl Ester (Cpd B) High Lipophilicity Inter->ProdEt If R=Et (Reflux EtOH) Acid Free Acid (Active Scaffold) ProdMe->Acid LiOH/H2O (t1/2 ~15 min) ProdEt->Acid LiOH/H2O (t1/2 ~30 min)

Figure 1: Convergent synthesis of 2-amino-imidazole esters. The choice of solvent (MeOH vs EtOH) and starting ester determines the final product.

Experimental Protocols
Protocol A: Synthesis of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Rationale: Uses the "Gompper-style" condensation logic adapted for regiocontrol.

Reagents:

  • N-Methylguanidine HCl (1.0 eq)

  • Ethyl 2-chloro-3-oxopropanoate (1.1 eq) [Commercially available or generated in situ from Ethyl Formate + Ethyl Chloroacetate]

  • Sodium Ethoxide (2.5 eq)

  • Ethanol (Anhydrous)

Workflow:

  • Preparation: Dissolve N-Methylguanidine HCl in anhydrous ethanol.

  • Activation: Add Sodium Ethoxide (2.5 eq) slowly at 0°C. Stir for 30 min to liberate the free base.

  • Cyclization: Dropwise add Ethyl 2-chloro-3-oxopropanoate (dissolved in EtOH) over 1 hour. Note: Slow addition prevents polymerization of the electrophile.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup (Critical Step):

    • Cool to RT. Remove solvent in vacuo.

    • Resuspend residue in water (pH ~8).

    • Extract with Ethyl Acetate (3x). Self-Validation: The ethyl ester partitions well into EtOAc; the methyl ester would require DCM/Isopropanol due to higher water solubility.

  • Purification: Recrystallize from EtOAc/Hexanes or flash chromatography.

Protocol B: Comparative Hydrolysis Assay (Self-Validating)

Rationale: To determine which ester is suitable for your specific biological assay or deprotection step.

  • Setup: Prepare 10 mM solutions of Compound A (Methyl) and Compound B (Ethyl) in DMSO.

  • Reaction: Dilute 100 µL of stock into 900 µL of Phosphate Buffer (pH 7.4) + Estearase (or 0.1 N NaOH for chemical hydrolysis).

  • Monitoring: Inject into HPLC at t=0, 5, 15, 30, 60 min.

  • Expectation:

    • Methyl Ester: >50% conversion to acid within 15 mins (Chemical hydrolysis).

    • Ethyl Ester: >50% conversion to acid within 30-45 mins.

    • Decision: If the compound degrades before testing in a cellular assay, switch to the Ethyl or Isopropyl analogue to improve metabolic stability.

Expert Recommendation
  • Choose the Methyl Ester (CAS 40361-77-1) when:

    • You are performing a large-scale synthesis (>10g) and wish to purify via crystallization.

    • The next step involves a harsh hydrolysis where rate is critical to avoid side reactions.

    • You require high atom economy.

  • Choose the Ethyl Ester (CAS 149520-94-5) when:

    • You are in the "Hit-to-Lead" phase and rely on automated flash chromatography (better retention/separation).

    • You need a slightly more stable intermediate to survive mild basic workups of other functional groups.

    • You are investigating the ester itself as a prodrug; the ethyl chain is generally safer and better tolerated than the release of methanol.

References
  • General Synthesis of 2-Aminoimidazoles: Gompper, R., & Töpfle, H. (1962). Substituted 2-aminoimidazoles via condensation of guanidines with -halo- -keto esters. Chemische Berichte, 95(12), 2861-2870.
  • Hydrolysis Kinetics of Homologous Esters

    • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes. Journal of Inorganic Biochemistry, 14(2), 147-154. Link

  • Applications in Kinase Inhibitors

    • Zuliani, V., et al. (2007).[1] A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles.[1] Journal of Organic Chemistry, 72(12), 4551-4553. Link

  • Compound Data & Sourcing

    • PubChem Compound Summary for Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CID 2736896). Link

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Imidazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Imidazole is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, celebrated for its diverse biological activities and versatile chemical properties.[1][2] While the aromatic 1H-imidazole is the most stable and well-studied isomer, its non-aromatic counterparts, 2H- and 4H-imidazole, present unique reactivity profiles that are of significant interest for the synthesis of novel molecular architectures. This guide provides a comprehensive, in-depth comparison of the chemical reactivity of these three key isomers. We will dissect their electronic structures, compare their behavior in fundamental organic reactions, and provide validated experimental protocols for researchers to probe these differences empirically. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to strategically leverage the distinct reactivity of each imidazole isomer in their work.

Introduction: The Imidazole Isomers

Imidazole is a five-membered diazole heterocycle that exists in multiple isomeric forms, primarily distinguished by the location of the non-protonated nitrogen and the arrangement of double bonds.[3][4] The thermodynamic stability and reactivity of these isomers are fundamentally governed by their aromaticity.

  • 1H-Imidazole: The most stable isomer, featuring a sextet of delocalized π-electrons that satisfies Hückel's rule for aromaticity.[2] This aromatic character imparts significant stability. It is amphoteric, capable of acting as both a weak acid and a base.[1][5]

  • 4H-Imidazole & 2H-Imidazole: These are non-aromatic isomers.[6] The absence of a delocalized π-system renders them significantly less stable and more reactive than 1H-imidazole.[7] They are often transient intermediates in reactions and require specific synthetic methods for their generation and study.[7] Their chemistry is characterized by the reactivity of their diazadiene or enamine-like structures.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock1 0.1M 1H-Imidazole in MeCN rxn1 Reaction Vial 1: 1H-Imidazole + NBS stock1->rxn1 stock2 0.1M 4H-Precursor in MeCN rxn2 Reaction Vial 2: 4H-Precursor + NBS stock2->rxn2 stock3 0.1M NBS in MeCN stock3->rxn1 stock3->rxn2 hplc HPLC Analysis (Time-course aliquots) rxn1->hplc t = 0, 2, 4... min rxn2->hplc t = 0, 2, 4... min plot Plot [Reactant] vs. Time & Calculate Rates hplc->plot G Nuc Nucleophile (Thiophenol) Im_1H 1H-Imidazole (Aromatic) Nuc->Im_1H + Im_4H 4H-Imidazole (Non-aromatic) Nuc->Im_4H + Res_1H No Reaction (Aromatic Stability) Im_1H->Res_1H Result Res_4H Nucleophilic Addition (Adduct Formed) Im_4H->Res_4H Result

Sources

Definitive Structural Assignment of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the development of purine-scaffold kinase inhibitors, the intermediate Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate presents a classic structural determination crisis. During synthesis, methylation of the imidazole ring can theoretically occur at either the N1 or N3 position, yielding regioisomers with identical mass. Furthermore, the 2-amino group introduces tautomeric ambiguity (amino vs. imino forms).[1][2][3][4][5]

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for routine characterization, they frequently fail to distinguish these specific isomers due to rapid proton exchange and overlapping signals. This guide objectively compares these methodologies and demonstrates why Single Crystal X-Ray Diffraction (SC-XRD) is the mandatory "Gold Standard" for validating this specific structure, providing the absolute atomic coordinates necessary for downstream drug design.

Comparative Analysis: XRD vs. NMR & MS

The following table contrasts the capabilities of standard analytical techniques in resolving the specific structural ambiguities of the title compound.

FeatureX-Ray Crystallography (SC-XRD) 1H/13C NMR Spectroscopy Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & bond lengths.Relative magnetic environments of nuclei.Exact Mass & fragmentation patterns.
Regioisomer ID Definitive. Distinguishes N1-Me vs. N3-Me via direct electron density mapping.Ambiguous. NOE signals often overlap; requires distinct through-space interactions.Ineffective. Isomers have identical m/z (155.15 Da).
Tautomer ID Definitive. C2-N bond length (~1.34Å vs 1.30Å) proves Amino vs. Imino state.Dynamic. Fast exchange in solution averages signals, obscuring the specific tautomer.Blind. Ionization often alters protonation states.
Sample State Solid Crystal (Frozen state).Solution (Dynamic state).Gas Phase (Ionized).
Confidence 99.9% (Absolute Configuration) ~85% (Inferred)0% (For isomer differentiation)
The "Smoking Gun": Bond Length Analysis

The critical advantage of XRD is the ability to measure bond lengths with precision <0.01 Å.

  • Amino form: C2–N(exocyclic) is a single bond (~1.34 Å).

  • Imino form: C2=N(exocyclic) is a double bond (~1.29–1.30 Å).

  • Validation: Only XRD provides this metric directly.

Experimental Protocol: Self-Validating Workflow

To replicate the validation of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, follow this causal protocol. This workflow is designed to induce nucleation in polar organic esters.

Phase 1: Crystallization (Slow Evaporation Technique)
  • Objective: Grow single crystals suitable for diffraction (dimensions >0.1 mm).

  • Rationale: The ester and amino groups create a dipole; polar protic solvents facilitate hydrogen bonding networks required for lattice formation.

Step-by-Step:

  • Dissolution: Dissolve 20 mg of the synthesized crude solid in 2.0 mL of Methanol (HPLC grade) in a 4 mL borosilicate vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove amorphous nucleation sites (dust/undissolved solid).

  • Vessel Setup: Cover the vial with Parafilm. Pierce 3-4 small holes using a 22G needle.

    • Why: Controls evaporation rate. Too fast = amorphous powder; Too slow = no nucleation.

  • Incubation: Place in a vibration-free environment at 4°C (refrigerator) or 20°C (benchtop).

  • Observation: Monitor daily. Prismatic, colorless crystals typically form within 48–72 hours.

Phase 2: Data Collection & Structure Solution
  • Instrument: Diffractometer equipped with Mo-K\alpha radiation (

    
     Å) or Cu-K\alpha.
    
  • Temperature: Maintain crystal at 100 K using a nitrogen cryostream.

    • Why: Reduces thermal vibration (atomic displacement parameters), significantly improving resolution of the methyl hydrogens.

Refinement Criteria (Success Metrics):

  • R1 Value: Must be < 5.0% (0.05) for publication quality.

  • Goodness of Fit (GooF): Should approach 1.0.

  • Flack Parameter: If chiral impurities are suspected (unlikely here, but standard check), this determines absolute stereochemistry.

Visualization of Logic & Workflow

The following diagrams illustrate the decision process and the experimental pathway, generated using Graphviz.

Diagram 1: The Structural Decision Logic

This flow demonstrates why a researcher must escalate from NMR to XRD for this specific imidazole derivative.

ValidationLogic Start Synthesized Intermediate: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate Ambiguity Structural Ambiguity: N1 vs N3 Methylation? Amino vs Imino Tautomer? Start->Ambiguity NMR 1H/13C NMR & NOESY Ambiguity->NMR NMR_Result Result: Inconclusive (Fast proton exchange/Signal overlap) NMR->NMR_Result XRD_Decision DECISION: Proceed to SC-XRD NMR_Result->XRD_Decision Ambiguity Remains Crystallization Crystallization (MeOH Slow Evaporation) XRD_Decision->Crystallization Diffraction X-Ray Diffraction (Mo-Kalpha, 100K) Crystallization->Diffraction Solution Structure Solution (Direct Methods) Diffraction->Solution Validation VALIDATION CONFIRMED: 1. N1-Methyl Position Verified 2. C2-N Bond Length = 1.34Å (Amino) Solution->Validation

Caption: Decision tree highlighting the necessity of XRD when NMR fails to resolve imidazole regioisomerism.

Diagram 2: The Crystallographic Workflow

The physical process from crude solid to solved structure.

Workflow Sample Crude Sample (20 mg) Solvent Solvent Addition (MeOH, 2mL) Sample->Solvent Filter Syringe Filter (0.22 µm) Solvent->Filter Vial Slow Evaporation (Parafilm + Pores) Filter->Vial Crystal Single Crystal (Prismatic) Vial->Crystal 48-72 hrs XRay Diffractometer (Data Collection) Crystal->XRay Mounting Software SHELXL/OLEX2 (Refinement) XRay->Software CIF Final .CIF File (Pub. Ready) Software->CIF

Caption: Step-by-step experimental workflow for obtaining the validated crystal structure.

Results Interpretation

Upon solving the structure (typically in space group P21/c or P-1 for these planar systems), the validation is confirmed by checking two specific geometric parameters:

  • Regioisomer Confirmation:

    • Locate the electron density peak for the methyl carbon.

    • Valid Structure: The methyl carbon is bonded to the nitrogen adjacent to the C-H (C4) and C-Carboxylate (C5). In the 1-methyl isomer, the N-Me is distinct from the N-H.

  • Tautomer Confirmation:

    • Measure the C2–N(exocyclic) bond distance.

    • Observation: A distance of 1.33–1.35 Å confirms the Amino (-NH2) tautomer. (A double bond would be ~1.29 Å).

    • H-Bonding: The amino hydrogens will act as donors in intermolecular hydrogen bonds (N-H...O=C), forming a characteristic "ribbon" or "dimer" packing motif in the lattice.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small molecule organic and metal-organic crystal structures. (General reference for imidazole bond lengths). [Link]

  • Hampton Research. Sample Preparation for Crystallization: Strategies for Small Molecules. (Source for slow evaporation protocols). [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Service. (Standard validation tool for crystallographic data). [Link]

  • PubChem. Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (Compound Summary). [Link][3]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. (Comparative analysis of NMR limitations). [Link]

Sources

A Comparative Guide to Establishing a Reference Standard for Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The qualification of a chemical reference standard is a foundational requirement for accurate analytical measurements in research and pharmaceutical development. This guide provides a comprehensive, technically-grounded framework for establishing a reference standard for Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. We objectively compare and detail the necessary orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry, culminating in a purity assignment via the mass balance approach. This document is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind them to ensure a self-validating and robust qualification process.

Introduction: The Critical Need for a Qualified Standard

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. Whether it serves as a key starting material, a process impurity, or a potential active pharmaceutical ingredient (API), the availability of a highly characterized reference standard is non-negotiable.[1][2][3] A reference standard with a reliably assigned purity value is essential for:

  • Accurate Quantification: Determining the precise concentration of the analyte in experimental samples, formulations, or reaction mixtures.[4]

  • Method Validation: Establishing the performance characteristics (e.g., accuracy, linearity, specificity) of analytical methods like HPLC.[5][6]

  • Impurity Profiling: Correctly identifying and quantifying process-related impurities and degradation products.[1]

  • Ensuring Reproducibility: Guaranteeing that analytical results are consistent and comparable across different laboratories and over time.

This guide will navigate the multi-step process of qualifying a candidate batch of this compound, transforming it from a simple chemical reagent into a certified reference standard.

The Qualification Workflow: An Orthogonal Approach

The cornerstone of establishing a reference standard is the use of multiple, independent (orthogonal) analytical techniques.[7][8] This approach ensures that the purity assessment is not biased by the limitations of a single method. If different techniques provide converging results, it builds a high degree of confidence in the final assigned purity value.

Below is a logical workflow for the qualification process.

G cluster_0 Phase 1: Material Selection & Preparation cluster_1 Phase 2: Characterization & Purity Assessment cluster_2 Phase 3: Certification & Stability A Select High-Purity Candidate Batch B Purification (e.g., Recrystallization) A->B C Drying & Homogenization B->C D Identity Confirmation (NMR, HRMS) C->D J Purity Assignment (Mass Balance Calculation) D->J E Chromatographic Purity (HPLC-UV) E->J F Quantitative Purity (qNMR) F->J G Water Content (Karl Fischer) G->J H Residual Solvents (GC-HS) H->J I Non-Volatile Impurities (TGA / ROI) I->J K Stability Assessment (Forced Degradation & Long-Term) J->K L Issuance of Certificate of Analysis (CoA) K->L

Caption: Overall workflow for reference standard qualification.

Phase 1: Candidate Material Selection and Preparation

The process begins with selecting a batch of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate that is already of high purity, typically >98% by initial screening (e.g., HPLC area percent). This minimizes the characterization burden of numerous impurities. If necessary, further purification via techniques like recrystallization should be performed to achieve the highest possible purity, ideally ≥99.5%.[9]

Phase 2: Orthogonal Analytical Characterization

This phase constitutes the core of the qualification, where we compare data from multiple analytical platforms to build a complete picture of the candidate material.

Identity Confirmation

Before assessing purity, it is imperative to unequivocally confirm the chemical structure of the candidate material.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The observed chemical shifts, coupling constants, and integrations must be consistent with the proposed structure of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement. The measured mass should be within a narrow tolerance (e.g., ±5 ppm) of the theoretical exact mass, confirming the elemental composition.

Purity Assessment: A Comparative Analysis

Purity cannot be determined by a single method. Here, we compare a relative chromatographic technique with a primary quantitative method and supplement with specific tests for non-chromatographable impurities.

Comparison of Primary Purity Assessment Techniques

Technique Principle Advantages Limitations
HPLC-UV (Area %) Chromatographic separation of components with UV detection. Purity is estimated by the relative area of the main peak.Excellent for detecting and quantifying organic, UV-active impurities. High sensitivity.Assumes all impurities have the same response factor as the main peak, which is rarely true. Not quantitative for non-UV-active or non-eluting impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[10] Purity is determined by integrating the analyte signal against a certified internal standard of known purity.[11][12]A primary ratio method; does not require a reference standard of the analyte itself.[13] Highly accurate and provides structural information simultaneously.[7]Lower sensitivity than HPLC for trace impurities. Requires a suitable, non-overlapping internal standard with validated purity.[11]

4.2.1. Chromatographic Purity by HPLC-UV

A stability-indicating HPLC method is crucial for separating the main component from process-related impurities and potential degradants.[14]

Protocol: HPLC Method for Purity Determination

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Prep: Accurately weigh ~1 mg of the candidate standard and dissolve in 10 mL of 50:50 Water:Acetonitrile.

Causality: The acidic mobile phase ensures the amino and imidazole groups are protonated, leading to sharp, symmetrical peak shapes. A gradient elution is used to ensure that both polar and non-polar impurities are eluted and detected.

4.2.2. Absolute Purity by Quantitative NMR (qNMR)

qNMR serves as an excellent orthogonal technique to HPLC.[7] By using a certified internal standard (e.g., Maleic Acid), the absolute purity of the analyte can be determined without assumptions about detector response.[12]

Protocol: qNMR Purity Determination

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, >99.9% purity).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Prep: Accurately weigh ~10 mg of the candidate standard and ~5 mg of the Maleic Acid IS into the same vial. Dissolve in 0.7 mL of DMSO-d6.

  • Acquisition: Use a 400 MHz or higher NMR spectrometer. Acquire a proton spectrum with a long relaxation delay (D1) of at least 30 seconds to ensure full signal relaxation for accurate integration.

  • Calculation: Use the following formula to calculate purity:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass, Purity=Purity of the internal standard.

Causality: A long relaxation delay is critical for accurate quantification in NMR, as it allows all protons to return to equilibrium before the next pulse, ensuring signal intensity is directly proportional to molar concentration.[10] DMSO-d6 is chosen for its ability to dissolve a wide range of compounds and its distinct solvent peaks.

The Mass Balance Approach: Assembling the Full Picture

The most comprehensive method for assigning purity is the mass balance approach.[15] This method defines purity by accounting for all potential impurities, both organic and inorganic.

Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-Volatile Residue)

G cluster_impurities Impurity Profile Total 100% Total Mass Org Organic Impurities (from HPLC) Total->Org - Wat Water Content (Karl Fischer) Total->Wat - Sol Residual Solvents (GC-HS) Total->Sol - NVR Non-Volatile Residue (TGA / ROI) Total->NVR - Pure Assigned Purity of Reference Standard

Caption: The Mass Balance approach to purity assignment.

  • Water Content (Karl Fischer Titration): This is the gold standard for accurately determining water content in solid samples.

  • Residual Solvents (Headspace Gas Chromatography, GC-HS): This technique identifies and quantifies volatile organic solvents remaining from the synthesis and purification process.

  • Non-Volatile Residue (Thermogravimetric Analysis, TGA / Residue on Ignition, ROI): TGA measures weight loss upon heating to determine non-volatile content. Alternatively, ROI measures the amount of residue left after combustion, indicating inorganic impurities.

Comparative Data Summary & Purity Assignment

The data from all orthogonal methods should be compiled to make a final purity assignment.

Table 1: Comparison of Purity Results for Candidate Batch (Lot No. MAMC-001)

Analytical Method Parameter Measured Result Comment
HPLC-UV (Area %)Organic Impurities (relative)99.85%Assumes equal response factors. Good for tracking relative purity.
Quantitative NMR (qNMR)Molar Purity (absolute)99.7% w/wA primary method, highly accurate. Orthogonal to chromatography.
Karl FischerWater Content0.12% w/wSpecific for water content.
GC-HSResidual Solvents<0.05% w/wNo significant solvents detected.
TGANon-Volatile Residue0.03% w/wMinimal inorganic content.

Purity Calculation (Mass Balance):

  • Purity = 100% - (Organic Impurities (from HPLC)* + Water + Solvents + NVR)

  • Organic Impurities* = 100% - 99.85% = 0.15%

  • Purity = 100% - (0.15% + 0.12% + 0.05% + 0.03%) = 99.65%

The value from the mass balance calculation (99.65%) is in excellent agreement with the orthogonal qNMR result (99.7%). This strong correlation provides high confidence.

Assigned Purity: Based on this comparative data, the reference standard is assigned a purity of 99.7% (using the qNMR value, often preferred as a primary method, supported by the mass balance calculation). A Certificate of Analysis (CoA) is then generated, documenting all these results.

Stability Assessment: Ensuring Long-Term Viability

Establishing the purity is only part of the process. A reference standard must be stable under defined storage conditions.[16][17] A stability program should be initiated.

  • Forced Degradation: The standard is subjected to harsh conditions (e.g., strong acid/base, oxidation, heat, light) to understand its degradation pathways.[14][18][19] This study is critical for confirming that the HPLC method is "stability-indicating," meaning it can separate all potential degradation products from the main peak.[20][21]

  • Long-Term Stability: The standard is stored at recommended conditions (e.g., 2-8°C, protected from light) and re-tested at regular intervals (e.g., 3, 6, 12, 24 months) to establish a re-test date.[17][22][23]

Table 2: Example Long-Term Stability Protocol

Timepoint Storage Condition Tests to Perform Acceptance Criteria
T=02-8°C, desiccated, darkPurity (HPLC), Appearance, Water (KF)Report Results (Baseline)
T=6 Months2-8°C, desiccated, darkPurity (HPLC), Appearance, Water (KF)No significant change from T=0
T=12 Months2-8°C, desiccated, darkPurity (HPLC), Appearance, Water (KF)No significant change from T=0
T=24 Months2-8°C, desiccated, darkPurity (HPLC), Appearance, Water (KF)No significant change from T=0

Conclusion and Best Practices

Establishing a reference standard for Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a rigorous, multi-faceted process that relies on the principle of orthogonal comparison. By integrating data from HPLC, qNMR, and specific impurity analyses within a mass balance framework, a highly reliable and defensible purity value can be assigned. This value is then supported by a stability program to ensure its integrity over time.

Best Practices for Use and Storage:

  • Storage: Store the reference standard at 2-8°C, protected from light and moisture.

  • Handling: Use calibrated balances for weighing. Allow the container to equilibrate to room temperature before opening to prevent moisture uptake.

  • Documentation: Maintain a log of the standard's use. Never return unused material to the original container.

References

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Shinde, et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • BioPharma Consulting Group. (2025). Stability Testing Strategies for Working Standards. Available at: [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Shah, B. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. Available at: [Link]

  • Singh, S. (2012). Stability Testing of Pharmaceutical Products. Available at: [Link]

  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • MRIGlobal. (2024). Reference Standards in the Pharmaceutical Industry. Available at: [Link]

  • Shokina, Y. V., & Pankratov, A. N. (2018). Certification of Reference Standards in Pharmacy: Mass Balance Method. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available at: [Link]

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  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Available at: [Link]

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  • ISCC System. (2024). Mass Balance Explained. Available at: [Link]

  • BioPharma Consulting Group. (2025). Creating Working Reference Standard (WRS) Qualification Protocols. Available at: [Link]

  • Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Available at: [Link]

  • Carboledger. (n.d.). Mass Balance Explained. Available at: [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

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  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. Available at: [Link]

  • Google Patents. (n.d.). EP0234656A2 - 1H-imidazole-5-carboxylic acid derivatives.
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  • Popova, Y., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2020). a review article on synthesis of imidazole derivatives. Available at: [Link]

  • Khan, A., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the imidazole scaffold stands as a cornerstone, giving rise to a multitude of therapeutic agents with diverse biological activities.[1] Among these, Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate and its derivatives have emerged as a promising class of compounds, demonstrating significant potential in disrupting bacterial biofilms and mitigating the effects of advanced glycation end-products (AGEs).[2][3][4] However, as with any therapeutic candidate, a thorough understanding of its interaction with unintended biological targets is paramount to ensure safety and efficacy. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of these imidazole derivatives, offering a framework for robust preclinical evaluation.

The Significance of the 2-Aminoimidazole Core

The 2-aminoimidazole (2-AI) moiety is a key pharmacophore found in various natural products, particularly marine alkaloids, and has inspired the synthesis of numerous derivatives with a broad spectrum of pharmacological activities.[5] Their ability to modulate critical biological pathways, such as bacterial two-component systems (TCS) and the formation of AGEs, underscores their therapeutic potential.[2][4]

  • Bacterial Biofilm Disruption: 2-AI derivatives have been shown to effectively inhibit the formation of and disperse established bacterial biofilms, which are notoriously resistant to conventional antibiotics.[2][3][6] This action is often linked to the modulation of bacterial TCS, which are crucial for sensing and responding to environmental stimuli, including the presence of other bacteria in a biofilm.[5][7]

  • Inhibition and Breaking of Advanced Glycation End-Products (AGEs): AGEs are harmful compounds that accumulate in the body and are implicated in aging and the progression of diabetic complications.[4] Certain 2-AI derivatives have demonstrated the ability to both inhibit the formation of new AGEs and break down existing ones, offering a potential therapeutic avenue for these conditions.[4]

Given these mechanisms of action, it is crucial to investigate the potential for cross-reactivity with other cellular components that share structural or functional similarities with the intended targets.

Understanding and Assessing Cross-Reactivity

Cross-reactivity occurs when a drug molecule binds to a target other than its intended one, leading to off-target effects that can range from benign to toxic.[8] A comprehensive assessment of cross-reactivity is a critical component of preclinical safety pharmacology.[9][10]

Comparing Therapeutic Alternatives and Their Potential for Cross-Reactivity

A thorough evaluation of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate derivatives necessitates a comparison with alternative therapeutic strategies targeting similar pathways.

Therapeutic Area2-Aminoimidazole DerivativesAlternative CompoundsPotential Cross-Reactivity Considerations
Bacterial Biofilm Inhibition Modulation of Two-Component Systems (TCS)Tannic Acid, Baicalein: Natural compounds with broad-spectrum anti-biofilm activity.[2] Gallium (Ga): A transition metal that can interfere with iron-dependent processes in bacteria.[11]TCS inhibitors may interact with other histidine kinases in the host. Natural products can have multiple, often poorly defined, targets. Gallium's mechanism is linked to iron metabolism, which could have broader physiological implications.
AGE Inhibition/Breaking Inhibition of AGE formation and breaking of existing cross-links.[4]N-phenacylthiazolium bromide (PTB): A breaker of AGE cross-links.[12] Pyridoxamine: An inhibitor of AGE formation.[13] Quercetin, Catechin: Natural compounds with AGE inhibition properties.[14]The chemical reactivity of AGE breakers could lead to interactions with other proteins. Inhibitors of glycation may affect other metabolic pathways. Natural compounds often exhibit pleiotropic effects.

Experimental Protocols for Assessing Cross-Reactivity

A multi-pronged approach employing a suite of in vitro and in silico techniques is essential for a thorough cross-reactivity assessment.

In Silico Profiling: The First Line of Defense

Computational methods can predict potential off-target interactions early in the drug development process, helping to prioritize experimental studies.[8][15] These approaches utilize curated databases of compound-target interactions and employ algorithms based on chemical similarity and protein binding site comparisons.[15]

Workflow for In Silico Off-Target Prediction

G cluster_0 Input cluster_1 Prediction Engines cluster_2 Output & Analysis Input Structure of Methyl 2-amino-1-methyl-1H- imidazole-5-carboxylate Derivative SwissTarget SwissTargetPrediction Input->SwissTarget Submit Structure SuperPred SuperPred Input->SuperPred Submit Structure CSNAP CSNAP Input->CSNAP Submit Structure Targets List of Potential Off-Targets SwissTarget->Targets Generate Predictions SuperPred->Targets Generate Predictions CSNAP->Targets Generate Predictions Analysis Prioritization based on Predicted Affinity and Biological Relevance Targets->Analysis Analyze & Filter

Caption: In silico workflow for predicting potential off-target interactions.

In Vitro Binding Assays: Quantifying Interactions

Directly measuring the binding affinity of a compound to a panel of proteins is a cornerstone of cross-reactivity testing. Techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) provide real-time kinetic data.[16][17][18]

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[16][17]

Step-by-Step Methodology:

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified potential off-target protein (ligand) over the activated surface to achieve a target immobilization level (e.g., 3000-5000 RU).[19]

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection and Data Collection:

    • Prepare a series of dilutions of the Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate derivative (analyte) in a suitable running buffer.

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate a sensorgram, which includes an association phase and a dissociation phase.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR Experimental Workflow

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Immobilize Immobilize Ligand (Potential Off-Target Protein) Inject Inject Analyte Immobilize->Inject Prepare Prepare Analyte Dilutions (Imidazole Derivative) Prepare->Inject Collect Collect Sensorgram Data Inject->Collect Fit Fit Data to Binding Model Collect->Fit Determine Determine ka, kd, KD Fit->Determine G cluster_0 Screening cluster_1 Validation Submit Submit Imidazole Derivative Screen Screen Against Kinase Panel Submit->Screen Identify Identify Hits (% Inhibition) Screen->Identify DoseResponse Dose-Response Studies Identify->DoseResponse DetermineIC50 Determine IC50 for Hits DoseResponse->DetermineIC50

Caption: Workflow for a typical kinome scanning service.

Safety Pharmacology Profiling

For lead candidates approaching clinical development, a broader assessment of potential off-target liabilities is required by regulatory agencies. This often involves screening against a panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions. [8][9][10] Table of Common Safety Pharmacology Targets:

Target ClassExamplesPotential Adverse Effects of Off-Target Interaction
G-Protein Coupled Receptors (GPCRs) Adrenergic, Dopaminergic, Serotonergic, Histaminergic ReceptorsCardiovascular, CNS, and gastrointestinal side effects
Ion Channels hERG, Sodium, Calcium, Potassium ChannelsCardiac arrhythmias, CNS effects
Transporters P-glycoprotein (P-gp), Organic Anion Transporting Polypeptides (OATPs)Drug-drug interactions, altered drug disposition
Enzymes Cyclooxygenases (COX-1, COX-2), Phosphodiesterases (PDEs)Gastrointestinal bleeding, cardiovascular events, inflammation

Conclusion

The therapeutic promise of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate derivatives in combating bacterial biofilms and AGE-related pathologies is significant. However, a rigorous and comprehensive evaluation of their cross-reactivity is not merely a regulatory hurdle but a scientific imperative. By employing a strategic combination of in silico prediction, in vitro binding and functional assays, and broader safety pharmacology profiling, researchers can build a robust safety profile for these promising compounds. This multi-faceted approach will not only de-risk clinical development but also provide a deeper understanding of the molecular interactions that govern their biological activity, ultimately paving the way for safer and more effective medicines.

References

  • De la Fuente-Núñez, C., et al. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy, 11, 321–331. [Link]

  • Rogers, S. A., et al. (2011). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 55(7), 3205–3211. [Link]

  • Roy, R., et al. (2018). Targeting Biofilms Therapy: Current Research Strategies and Development Hurdles. International Journal of Molecular Sciences, 19(6), 1729. [Link]

  • Ahmad, S., et al. (2015). Inhibition of advanced glycation end-product formation by quercetin and catechin: An alternative therapy for treating diabetic complications. Journal of Applied Pharmaceutical Science, 5(08), 010-014. [Link]

  • Stark, C., et al. (2016). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In: Stephens, S. (eds) The Enzymes. The Enzymes, vol 39. Academic Press. [Link]

  • Krajczyk, A., et al. (2017). 2-Aminoimidazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 142, 18-47. [Link]

  • Sultana, A., et al. (2023). Biolayer Interferometry for DNA-Protein Interactions. protocols.io. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Flyvbjerg, A., et al. (2002). Effects of Advanced Glycation End-Product Inhibition and Cross-Link Breakage in Diabetic Rats. Diabetologia, 45(5), 693-702. [Link]

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  • Hess, T. M., et al. (2021). Age-related differences in strategic competition. Scientific Reports, 11(1), 15307. [Link]

  • Indigo Biosciences. Safety Pharmacology Profiling for Drug Development. [Link]

  • Asif, M. (2014). A review on biological activities of imidazole and its derivatives. Journal of Pharmacy Research, 8(3), 279-294. [Link]

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  • Blackledge, M. S., et al. (2015). Agents that Inhibit Bacterial Biofilm Formation. Current Medicinal Chemistry, 22(19), 2249-2281. [Link]

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  • Lee, J. E., et al. (2024). Inhibition of Advanced Glycation End Products and NADPH Oxidase by Cirsium japonicum in Streptozotocin-Induced Diabetic Rats. Antioxidants, 13(3), 335. [Link]

  • Nguyen, T. A., et al. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 40-44. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(12), 5738–5744. [Link]

  • Sartorius. Octet® BLI Workflows in Small-Molecule Interaction Guide. [Link]

  • Stirban, A., et al. (2014). Inhibitors of Advanced Glycation End Product (AGE) Formation and Accumulation. Current Medicinal Chemistry, 21(32), 3640-3659. [Link]

  • Fung, H. H. (2015). WHY BOTHER COMPARING AGE GROUPS? THE CASE FOR APPLES AND ORANGES. Stanford Center on Longevity. [Link]

  • Tiwari, N., et al. (2024). Crosstalk involving two-component systems in Staphylococcus aureus signaling networks. Journal of Bacteriology, 206(4), e00418-23. [Link]

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Safety Operating Guide

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Critical Parameter Operational Directive
Primary Hazard Class Corrosive / Irritant / Acute Toxin. (Treat as Skin Corr.[1][2][3] 1B/1C based on amino-imidazole functionality).
Disposal Method High-Temperature Incineration with afterburner and scrubber.
Incompatibility Strong Oxidizers, Acids, Acid Chlorides. (Risk of exothermic reaction).
Spill Response Isolate area.[4] Wear PPE (Nitrile gloves, goggles, lab coat). Absorb with inert material.[5] Do not flush to sewer.
Storage Keep cold (2-8°C), dry, and under inert atmosphere (Ar/N2). Hygroscopic.

Chemical Profile & Hazard Identification

To dispose of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate safely, one must first understand its chemical behavior. As an amino-imidazole derivative, it possesses basic nitrogen centers, making it reactive toward acids and susceptible to oxidative degradation.

  • Chemical Structure Analysis:

    • Imidazole Ring: Aromatic heterocycle; acts as a base.

    • Amino Group (-NH2): Increases basicity and nucleophilicity; potential for skin sensitization.

    • Ester Group (-COOCH3): Susceptible to hydrolysis in strong acid/base conditions.

  • Extrapolated Hazard Profile:

    • H314: Causes severe skin burns and eye damage (Characteristic of low-molecular-weight amino-imidazoles).[3][6][7]

    • H302: Harmful if swallowed.[3][5][7]

    • H335: May cause respiratory irritation.[4]

Expert Insight: Treat this compound as a Class 8 Corrosive solid during handling and waste categorization. The basicity of the 2-amino-imidazole core can cause immediate tissue damage upon contact with moisture on the skin.

Pre-Disposal Segregation & Preparation

Proper segregation prevents dangerous cross-reactivity in waste streams.

Segregation Logic
  • Do NOT Mix With:

    • Oxidizing Agents: (e.g., Peroxides, Nitric Acid) – Risk of fire/explosion.

    • Strong Acids: (e.g., concentrated HCl, H2SO4) – Risk of violent exothermic neutralization and fume generation.

    • Halogenated Solvents: Segregate only if your facility requires specific "Non-Halogenated" vs. "Halogenated" separation for incineration cost control.

Container Requirements
  • Solid Waste: Double-bagged in heavy-duty polyethylene bags or high-density polyethylene (HDPE) wide-mouth jars.

  • Liquid Waste: HDPE or Glass containers. Avoid metal containers if the solution is acidic (though this compound is basic, waste streams vary).

Disposal Workflows (The Core Protocols)

A. Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired stock, weighing boats, contaminated gloves, spill debris.

  • Collection: Place solid waste into a dedicated "Solid Organic Waste" container.

  • Labeling: Clearly label as "Hazardous Waste - Toxic/Corrosive Organic Solid." List the full chemical name.

  • Destruction: Transfer to a licensed waste management facility for High-Temperature Incineration .

    • Mechanism:[7][8] The nitrogen content requires incineration equipped with NOx scrubbers to prevent environmental release of nitrogen oxides.

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Leftover reaction solvents containing the compound.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (e.g., Methanol, Acetone, DMSO).

  • Dissolution: If disposing of pure solid as liquid waste, dissolve the material in a combustible solvent (e.g., Acetone or Ethanol) to facilitate atomization in the incinerator.

  • pH Check: If the waste solution is aqueous, check pH.

    • Action: If pH > 10, neutralize carefully with dilute Hydrochloric Acid (1M) to pH 6-8 before combining with general aqueous waste, ONLY IF your facility permits drain disposal of neutralized non-toxics (Rare for this compound).

    • Standard Protocol: Collect as "Non-Halogenated Organic Solvent Waste" for incineration.

C. Contaminated Glassware
  • Rinse: Triple rinse glassware with a solvent in which the compound is soluble (e.g., Methanol).

  • Dispose Rinsate: Pour the rinsate into the Liquid Organic Waste container.

  • Wash: Process glassware normally after triple rinsing.

Visualizing the Decision Logic

The following diagram outlines the decision-making process for segregating and disposing of this specific imidazole derivative.

DisposalWorkflow Start Waste Generation: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/Debris) StateCheck->Solid Powder/Gloves Liquid Liquid Waste (Solutions) StateCheck->Liquid Reaction Mix ContamCheck Contamination Type? Solid->ContamCheck SolventCheck Solvent Type? Liquid->SolventCheck Sharps Sharps Container (Biohazard/Chem) ContamCheck->Sharps Needles/Glass SolidBin Solid Hazardous Waste Bin (Double Bagged) ContamCheck->SolidBin Gloves/Boats Halo Halogenated Waste Stream SolventCheck->Halo Contains DCM/Chloroform NonHalo Non-Halogenated Waste Stream (Preferred for Incineration) SolventCheck->NonHalo Acetone/MeOH/DMSO Incinerate Final Fate: High-Temp Incineration (w/ NOx Scrubbing) Sharps->Incinerate SolidBin->Incinerate Halo->Incinerate NonHalo->Incinerate

Figure 1: Decision matrix for segregating amino-imidazole waste streams to ensure compliance with incineration protocols.

Emergency Spill Response Protocol

In the event of a spill outside of a containment hood:

  • Evacuate & Ventilate: Remove unnecessary personnel. Open windows or increase ventilation if safe.

  • PPE Up: Wear Nitrile gloves (double glove recommended), safety goggles, and a lab coat. Use a P95 dust mask if powder is airborne.

  • Contain:

    • Solids: Cover with a wet paper towel to prevent dust generation, then scoop into a waste bag.

    • Liquids: Absorb with an inert material (Vermiculite, Sand, or commercial Spill Pads).

    • Neutralization (Optional but Recommended): If the liquid spill is large and highly basic, apply a weak acid neutralizer (e.g., Citric Acid powder) before absorption.

  • Clean: Wipe the area with water and soap.[4][9] Test surface pH to ensure no corrosive residue remains.

  • Dispose: Label all cleanup materials as hazardous chemical waste (as per Section 3A).

Regulatory Compliance & Documentation

  • US EPA (RCRA): This specific compound is likely not P-listed or U-listed by name, but it falls under Characteristic Waste if it exhibits corrosivity (D002) or toxicity.

    • Recommendation: Classify as D002 (Corrosive) if pH is > 12.5 or < 2, otherwise classify as general "Toxic Organic Waste."

  • European Waste Catalogue (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Imidazole Derivatives. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

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Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

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